Autotaxin modulator 1
描述
Structure
3D Structure
属性
IUPAC Name |
8-[(1R)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-WMHNCSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Autotaxin Modulator 1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The autotaxin (ATX) signaling pathway plays a pivotal role in a multitude of physiological and pathological processes, including fibrosis, inflammation, and cancer.[1] ATX, a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its effects by activating a family of six G protein-coupled receptors (LPAR1-6), which in turn initiate a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and differentiation.[2][3] The critical role of the ATX-LPA axis in disease has established it as a compelling therapeutic target, leading to the development of numerous ATX inhibitors. This technical guide provides a comprehensive overview of the ATX signaling pathway, with a focus on "Autotaxin modulator 1," a representative potent and selective autotaxin inhibitor. We will delve into the quantitative data of various ATX inhibitors, detailed experimental protocols for their evaluation, and visual representations of the signaling pathway and experimental workflows.
The Autotaxin-LPA Signaling Axis
The core of this signaling pathway involves the enzymatic conversion of lysophosphatidylcholine (B164491) (LPC) to LPA by autotaxin.[4] LPA then acts as an extracellular signaling molecule, binding to its cognate receptors on the cell surface.[2] The activation of LPARs triggers the coupling of heterotrimeric G proteins, including Gαq/11, Gαi/o, Gα12/13, and Gαs.[5] This initiates a diverse array of downstream signaling cascades, including:
-
Phospholipase C (PLC) Pathway: Activated by Gαq/11, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[5]
-
PI3K/Akt Pathway: Primarily activated through Gαi/o, this pathway is crucial for cell survival, proliferation, and growth.[6]
-
Ras-MAPK Pathway: This cascade, often linked to cell proliferation and differentiation, can be activated by LPA receptors.[5]
-
Rho Pathway: Activated by Gα12/13, the Rho pathway is instrumental in regulating cytoskeletal dynamics, cell shape, and migration.[5]
The culmination of these signaling events leads to a variety of cellular responses that, when dysregulated, contribute to the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and various cancers.[7][8]
This compound: A Representative Inhibitor
For the purpose of this guide, "this compound" represents a class of potent, selective, and orally bioavailable small molecule inhibitors of autotaxin. These modulators typically act by competitively or non-competitively binding to the active site of ATX, thereby preventing the hydrolysis of LPC and subsequent production of LPA. The reduction in LPA levels leads to the attenuation of downstream signaling and the amelioration of pathological cellular responses.
Data Presentation: Quantitative Analysis of Autotaxin Inhibitors
The following tables summarize key quantitative data for several notable autotaxin inhibitors in preclinical and clinical development.
Table 1: Preclinical Potency of Selected Autotaxin Inhibitors
| Compound | Target | IC50 (in vitro/ex vivo) | Mechanism of Action | Reference(s) |
| PF-8380 | Autotaxin | 2.8 nM (isolated enzyme), 101 nM (human whole blood) | Potent ATX inhibitor | [9] |
| BBT-877 | Autotaxin | 6.5 - 6.9 nM (human plasma) | Potent and selective ATX inhibitor | [10] |
| Ziritaxestat (GLPG1690) | Autotaxin | - | Selective ATX inhibitor | [11] |
| Cudetaxestat (BLD-0409) | Autotaxin | - | Non-competitive, reversible ATX inhibitor | |
| IOA-289 (Cambritaxestat) | Autotaxin | - | First-in-class ATX inhibitor | [12][13] |
Table 2: Clinical Trial Overview of Key Autotaxin Inhibitors in Idiopathic Pulmonary Fibrosis (IPF)
| Compound | Phase | Number of Patients | Primary Endpoint | Key Findings | Status | Reference(s) |
| Ziritaxestat (GLPG1690) | Phase 3 (ISABELA 1 & 2) | 1306 (total randomized) | Annual rate of decline in Forced Vital Capacity (FVC) | Did not improve the annual rate of FVC decline versus placebo. Increased mortality observed in the higher dose group. | Discontinued | [14][15][16][17][18][19] |
| Cudetaxestat (BLD-0409) | Phase 2 | Ongoing | Effectiveness and safety compared to placebo | - | Active | [20][21] |
| BBT-877 | Phase 2 | 120 (enrolled) | Reduction in FVC at 24 weeks | Did not show significant improvement in FVC change compared to placebo. | Development strategy under review | [22][23][24][25][26] |
Table 3: Preclinical In Vivo Efficacy of Selected Autotaxin Inhibitors
| Compound | Animal Model | Disease Indication | Key Findings | Reference(s) |
| PF-8380 | Rat air pouch model | Inflammation | >95% reduction in plasma and air pouch LPA levels; reduced inflammatory hyperalgesia. | [27] |
| PF-8380 | Mouse glioblastoma model | Glioblastoma | Enhanced radiosensitivity, decreased invasion, and delayed tumor growth. | [9][28] |
| IOA-289 | Mouse E0771 breast tumor model | Breast Cancer | Decreased tumor fibrosis and increased infiltration of CD8+ cytotoxic T cells. | [12][29][30] |
| GLPG1690 | Mouse model of breast cancer | Breast Cancer | Acted synergistically with doxorubicin (B1662922) to decrease tumor growth. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of autotaxin modulators are provided below.
Autotaxin Activity Assay (Choline Release Method)
This assay quantifies ATX activity by measuring the amount of choline (B1196258) released from the hydrolysis of LPC.
Materials:
-
LPC (substrate)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine (4-AAP)
-
N-Ethyl-N-(3-sulfopropyl)-3-methylaniline (TOPS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 140 mM NaCl)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing assay buffer, choline oxidase, HRP, 4-AAP, and TOPS.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.
-
Add the ATX enzyme to the wells.
-
Initiate the reaction by adding the LPC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 555 nm) using a microplate reader.
-
Calculate the percentage of ATX inhibition by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).
Cell-Based Autotaxin Assay
This assay measures the ability of an inhibitor to block ATX-mediated LPA production in a cellular context, often using a reporter cell line that expresses an LPA receptor and a downstream reporter gene (e.g., luciferase).[31][32]
Materials:
-
LPA receptor reporter cell line (e.g., HEK293 cells stably expressing LPAR1 and a CRE-luciferase reporter)
-
Cell culture medium
-
LPC (substrate)
-
Recombinant ATX enzyme
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Wash the cells and replace the medium with a serum-free medium.
-
Add the test compound (this compound) at various concentrations to the cells.
-
Add recombinant ATX and LPC to the wells to initiate LPA production.
-
Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of LPA-induced reporter activity.
Transwell Cell Migration Assay
This assay assesses the effect of an autotaxin modulator on LPA-induced cell migration.
Materials:
-
Transwell inserts (with a porous membrane)
-
24-well plate
-
Cells of interest (e.g., cancer cells, fibroblasts)
-
Serum-free medium
-
Chemoattractant (LPA)
-
Test compound (this compound)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Seed the cells in the upper chamber of the Transwell inserts in a serum-free medium.
-
Add the test compound to both the upper and lower chambers.
-
Add LPA as a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
-
Quantify the inhibition of migration by comparing the number of migrated cells in the presence and absence of the test compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Autotaxin Activity Assay
Caption: Workflow for determining the inhibitory activity of this compound.
Logical Relationship: Therapeutic Rationale
Caption: Therapeutic rationale for targeting the Autotaxin-LPA axis in disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel autotaxin inhibitor to treat pulmonary fibrosis | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 14. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 15. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gilead.com [gilead.com]
- 20. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Bridge Biotherapeutics' BBT-877 fails to improve lung function in phase 2 trial - CHOSUNBIZ [biz.chosun.com]
- 23. Bridge Biotherapeutics Announces Completion of Enrollment in the Phase 2a Clinical Study of BBT-877 for the Treatment of Idiopathic Pulmonary Fibrosis [prnewswire.com]
- 24. Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 25. bridgebiorx.com [bridgebiorx.com]
- 26. Bridge Biotherapeutics enrols all subjects in IPF treatment trial [clinicaltrialsarena.com]
- 27. researchgate.net [researchgate.net]
- 28. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Allosteric Nexus: A Technical Guide to the Autotaxin Modulator 1 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site and mechanism of action of allosteric modulators of Autotaxin (ATX), exemplified here as "Autotaxin modulator 1." Autotaxin, a secreted lysophospholipase D, is a critical enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation, making ATX a prime therapeutic target.[3][5][6][7] This document details the allosteric binding site of ATX modulators, presents quantitative binding data for representative molecules, outlines key experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.
The Allosteric Binding Site: The "Tunnel"
Autotaxin's structure features a tripartite substrate-binding site within its phosphodiesterase (PDE) domain, comprising a deep hydrophobic pocket, a bimetallic active site, and a solvent-accessible hydrophobic tunnel.[6][8] While orthosteric inhibitors target the active site or the hydrophobic pocket, a distinct class of allosteric modulators binds within this tunnel.[1][2] This tunnel, which also serves as a secondary binding site for the product LPA, plays a crucial role in modulating ATX's catalytic efficiency.[1][6][8] Binding of LPA to the tunnel results in a positive feedback mechanism, increasing the catalytic rate of lysophosphatidylcholine (B164491) (LPC) hydrolysis.[1]
Allosteric modulators, such as "this compound," occupy this tunnel, thereby non-competitively inhibiting ATX activity.[2][9] By binding to this site, these modulators can hamper both ATX activity and the allosteric activation by LPA.[8] This mechanism provides a sophisticated approach to attenuating LPA production and its downstream signaling.
Quantitative Data for Representative Allosteric Modulators
The following table summarizes the inhibitory potency of several reported allosteric and tunnel-binding modulators of Autotaxin. This data is crucial for comparing the efficacy of different chemical scaffolds.
| Compound | Type | IC50 (LPC Substrate) | Notes | Reference |
| Tauroursodeoxycholic acid (TUDCA) | Type III (Allosteric) | 10.4 µM | A bile salt that exerts modest and partial non-competitive inhibition. | [2] |
| Ursodeoxycholic acid (UDCA) | Type III (Allosteric) | 8.8 µM | Another bile salt demonstrating non-competitive inhibition. | [2] |
| PAT-347 | Type III (Allosteric) | 0.3 nM | A potent non-competitive inhibitor that binds to the tunnel. Its indole (B1671886) moiety forms π–π interactions with Phe274 and His251, and its benzoic acid interacts with Phe249, Lys248, Trp254, and Trp260. | [2] |
| ATX-1d | Tunnel Binder | 1.8 ± 0.3 μM | A novel compound identified to have a significant binding affinity for ATX. | [7][10] |
| Compound 22 | Type V (Allosteric) | Not specified | A novel steroid-derived analogue that modulates LPA-mediated ATX allostery. | [8] |
| Compound 23 | Type V (Allosteric) | Not specified | A novel steroid-derived analogue that modulates LPA-mediated ATX allostery. | [8] |
Experimental Protocols
The characterization of Autotaxin modulators involves a combination of biochemical and cell-based assays to determine their potency, mechanism of action, and physiological effects.
Autotaxin Activity Assay (Choline Release Assay)
This biochemical assay is a well-established method to quantify the enzymatic activity of ATX and the potency of its inhibitors.
Principle: ATX hydrolyzes its substrate, lysophosphatidylcholine (LPC), to produce lysophosphatidic acid (LPA) and choline (B1196258). The amount of choline produced is measured using a colorimetric or fluorometric method.
Methodology:
-
Reagents and Materials: Recombinant human ATX, LPC (e.g., 14:0, 16:0, or 18:1 LPC), choline oxidase, horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and Triton X-100).
-
Procedure: a. Prepare a reaction mixture containing all reagents except LPC in a 96-well plate. b. Add the test compound ("this compound") at various concentrations. c. Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding LPC to the wells. e. Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). f. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce ATX activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Cell-Based LPA Receptor Activation Assay
This assay determines the ability of ATX modulators to inhibit the production of biologically active LPA that can signal through its cognate G protein-coupled receptors (GPCRs).
Principle: A reporter cell line stably expressing an LPA receptor (e.g., LPA1) and a downstream reporter gene (e.g., luciferase or β-arrestin recruitment) is used. The activation of the receptor by ATX-generated LPA leads to a measurable signal.
Methodology:
-
Cell Line: A suitable reporter cell line (e.g., HEK293 or CHO cells) expressing a specific LPA receptor.
-
Procedure: a. Seed the reporter cells in a 96-well plate and allow them to attach overnight. b. In a separate tube (for a two-tube assay) or directly in the well with the cells (for a one-tube assay), incubate ATX and LPC with varying concentrations of the test compound.[11] c. If using a two-tube assay, stop the enzymatic reaction and transfer the supernatant containing the generated LPA to the reporter cells.[11] d. Incubate the cells for a period sufficient to allow receptor activation and reporter gene expression. e. Measure the reporter signal (e.g., luminescence for a luciferase reporter).
-
Data Analysis: The EC50 or IC50 value is determined from the dose-response curve, reflecting the modulator's ability to suppress LPA-mediated cell signaling.
Visualizations
The following diagrams illustrate the ATX-LPA signaling pathway and a general workflow for the discovery and characterization of ATX allosteric modulators.
References
- 1. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Autotaxin Modulator 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Autotaxin Modulator 1, offering a detailed exploration of the chemical scaffolds, quantitative inhibitory data, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel autotaxin inhibitors.
Introduction: The Autotaxin-LPA Signaling Axis
Autotaxin (ATX), a secreted lysophospholipase D, plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3] LPA, in turn, exerts its pleiotropic effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[1][2] This signaling cascade is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[2][3] Dysregulation of the ATX-LPA axis has been linked to various diseases, such as cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[2][3]
The ATX-LPA Signaling Pathway
The binding of LPA to its cognate receptors initiates a cascade of intracellular signaling events. The specific downstream pathways activated are dependent on the LPA receptor subtype and the G protein to which it couples. The primary G protein families involved are Gαi/o, Gαq/11, Gα12/13, and Gαs.
References
The Pharmacodynamics of Autotaxin Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in lipid signaling pathways.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory conditions.[1][3] Consequently, the development of autotaxin inhibitors has emerged as a promising therapeutic strategy. This guide provides an in-depth technical overview of the pharmacodynamics of a representative autotaxin modulator, herein referred to as "Autotaxin Modulator 1," a composite representation of leading clinical candidates.
Mechanism of Action
This compound functions as a potent and selective inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity.[4] By binding to the active site of the enzyme, it competitively or non-competitively blocks the hydrolysis of LPC to LPA.[1] This reduction in LPA levels leads to decreased activation of its cognate receptors and subsequent attenuation of downstream signaling pathways involved in disease progression.[5]
Signaling Pathway
The ATX-LPA signaling pathway is a key regulator of various physiological and pathological processes. The following diagram illustrates the central role of autotaxin in this cascade and the point of intervention for an autotaxin modulator.
Quantitative Pharmacodynamics
The pharmacodynamic effects of this compound are typically characterized by its in vitro potency and its in vivo effects on plasma LPA levels. The tables below summarize key quantitative data for representative autotaxin inhibitors, ziritaxestat (B607656) (GLPG1690) and BBT-877.
Table 1: In Vitro and Ex Vivo Potency of Autotaxin Inhibitors
| Compound | Assay Type | Matrix | IC50 (nM) | Reference |
| Ziritaxestat (GLPG1690) | Enzymatic | Purified Enzyme | 5.0 | [6] |
| Ex vivo LysoPLD | Human Plasma | 75 - 132 | [6] | |
| BBT-877 | Enzymatic | Purified Enzyme | 2.4 | [6] |
| Ex vivo LysoPLD | Human Plasma | 6.5 - 6.9 | [6] |
Table 2: In Vivo Pharmacodynamic Effects of Autotaxin Inhibitors in Humans
| Compound | Dose | Study Population | Maximum LPA C18:2 Reduction | Sustained LPA C18:2 Reduction (24h) | Reference |
| Ziritaxestat (GLPG1690) | 600 mg | Healthy Subjects | ~80% | >60% (at steady state) | [7][8] |
| BBT-877 | ≥400 mg/day | Healthy Subjects | >80% | >80% | [6] |
Table 3: Phase 1 Pharmacokinetic Parameters of Ziritaxestat (GLPG1690) in Healthy Subjects (Single Ascending Dose)
| Dose (mg) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | tmax (hours) | t1/2 (hours) | Reference |
| 20 | 0.09 | 0.501 | ~2 | ~5 | [7][9] |
| 60 | 0.28 | 1.62 | ~2 | ~5 | [7][9] |
| 150 | 0.81 | 4.96 | ~2 | ~5 | [7][9] |
| 300 | 1.83 | 12.3 | ~2 | ~5 | [7][9] |
| 600 | 4.31 | 33.7 | ~2 | ~5 | [7][9] |
| 1000 | 8.89 | 80.3 | ~2 | ~5 | [7][9] |
| 1500 | 19.01 | 168 | ~2 | ~5 | [7][9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacodynamics of autotaxin modulators. The following sections provide methodologies for key assays.
Autotaxin Activity Assays
1. Fluorogenic (FS-3) Assay
This assay utilizes a fluorogenic autotaxin substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher.[10][11] Cleavage by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[10][11]
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate (Echelon Biosciences)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare solutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add the reaction buffer, the test compound, and recombinant autotaxin.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FS-3 substrate to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader at 37°C, recording fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
2. Choline-Release (TOOS) Assay
This colorimetric assay measures the amount of choline (B1196258) released from the hydrolysis of LPC by autotaxin.[12] The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with a chromogenic substrate (e.g., TOOS) to produce a colored product that can be quantified spectrophotometrically.[12]
Materials:
-
LPC (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
4-aminoantipyrine (4-AAP)
-
96-well clear microplates
-
Spectrophotometer (absorbance at 555 nm)
Procedure:
-
Add the reaction buffer, LPC substrate, and test compound to the wells of a 96-well plate.
-
Add the autotaxin source (recombinant enzyme or biological sample) to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).[12]
-
Stop the reaction and prepare a colorimetric detection reagent containing choline oxidase, HRP, TOOS, and 4-AAP.
-
Add the detection reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.[3]
-
Measure the absorbance at 555 nm.
-
Calculate autotaxin activity based on a choline standard curve.
Quantification of LPA in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of different LPA species in biological matrices.
Materials:
-
Plasma samples collected with EDTA
-
Internal standards (e.g., deuterated LPA species)
-
Extraction solvent (e.g., acidic Bligh-Dyer mixture or Folch method)[5]
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add the internal standard solution to an aliquot of plasma.
-
Perform lipid extraction using an appropriate solvent system.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the different LPA species using a gradient elution on a C18 column.
-
Detect and quantify the LPA species using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of LPA standards.
-
Calculate the concentration of each LPA species in the plasma samples by normalizing to the corresponding internal standard.
-
Experimental Workflow
The evaluation of an autotaxin modulator typically follows a structured workflow, from initial screening to in vivo pharmacodynamic assessment.
Conclusion
The pharmacodynamic assessment of this compound relies on a combination of in vitro potency assays and in vivo measurements of target engagement. The methodologies described in this guide provide a robust framework for characterizing the activity of novel autotaxin inhibitors. A thorough understanding of these pharmacodynamic principles is crucial for the successful development of this promising class of therapeutic agents for a range of fibrotic, inflammatory, and oncologic diseases. While inhibitors like ziritaxestat have shown clear target engagement, clinical development has highlighted the complexities of translating these effects into patient benefit, underscoring the importance of continued research in this area.[4][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. echelon-inc.com [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bridgebiorx.com [bridgebiorx.com]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 11. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 12. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ziritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Autotaxin Modulator 1: A Technical Guide to Target Validation in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. The enzyme Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical node in the pathogenesis of fibrosis across multiple organs, including the lung, liver, and kidney. ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid that promotes fibroblast activation, proliferation, and survival through its interaction with a family of G-protein coupled receptors (LPARs). This technical guide provides a comprehensive overview of the validation of Autotaxin as a therapeutic target in fibrosis, with a focus on the preclinical and clinical development of ATX modulators. We present quantitative data on the efficacy of key ATX inhibitors, detailed experimental protocols for in vitro and in vivo target validation, and a visual representation of the underlying signaling pathways.
The Autotaxin-LPA Signaling Axis in Fibrosis
The ATX-LPA signaling axis is a pivotal pathway in the progression of fibrotic diseases.[1] Under conditions of tissue injury and inflammation, the expression and activity of ATX are upregulated, leading to increased local concentrations of LPA.[2] LPA then binds to its cognate receptors, primarily LPA1, on the surface of fibroblasts and other cell types, initiating a cascade of pro-fibrotic signaling events.[3][4]
These events include:
-
Fibroblast recruitment and activation: LPA is a potent chemoattractant for fibroblasts, drawing them to the site of injury. It also induces their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.
-
Increased cell proliferation and survival: The ATX-LPA axis promotes the proliferation and inhibits the apoptosis of myofibroblasts, leading to their sustained presence and activity.[1]
-
Enhanced extracellular matrix deposition: LPA stimulates the production of collagen and other extracellular matrix components by myofibroblasts.[1]
Genetic and pharmacological studies have provided strong evidence for the critical role of this pathway in fibrosis. Mice with genetic deletion of ATX or LPA1 are protected from fibrosis in various preclinical models.[3] Similarly, pharmacological inhibition of ATX has been shown to attenuate fibrosis in these models, providing a strong rationale for the development of ATX inhibitors as anti-fibrotic therapies.
Signaling Pathway Diagram
The following diagram illustrates the central role of the Autotaxin-LPA axis in mediating fibrotic signaling.
Quantitative Data on Autotaxin Modulators in Fibrosis Models
A number of small molecule inhibitors of Autotaxin have been developed and evaluated in preclinical models of fibrosis and in clinical trials. The following tables summarize key quantitative data for three prominent ATX modulators: Ziritaxestat (GLPG1690), BBT-877, and Cudetaxestat (BLD-0409).
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Compound | Chemical Structure | IC50 (nM) | Ki (nM) | Notes |
| Ziritaxestat (GLPG1690) |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | 131 | 15 | Selective Autotaxin inhibitor. |
| BBT-877 | Chemical structure not publicly disclosed. | 6.5 - 6.9 | Not Reported | Potent and selective ATX inhibitor.[5] |
| Cudetaxestat (BLD-0409) |
| Not Reported | Not Reported | Non-competitive, reversible inhibitor of Autotaxin.[6] |
Table 2: Preclinical Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Compound | Animal Model | Dosing Regimen | Reduction in Ashcroft Score | Reduction in Lung Collagen | Reference |
| Ziritaxestat (GLPG1690) | Mouse | 10 and 30 mg/kg, twice daily | Significant reduction | Significant reduction | [1] |
| BBT-877 | Mouse | Orally, twice a day (day 7-21) | Significantly reduced | Significantly reduced | [5][7] |
| Cudetaxestat (BLD-0409) | Mouse | Daily | Dose-dependent significant reduction | Dose-dependent significant reduction | [6] |
Table 3: Clinical Data in Idiopathic Pulmonary Fibrosis (IPF)
| Compound | Trial | Phase | N | Key Finding | Reference |
| Ziritaxestat (GLPG1690) | FLORA | 2a | 23 | Mean change from baseline in FVC at week 12 was +25 mL for GLPG1690 vs. -70 mL for placebo.[8] | [8][9][10] |
| Ziritaxestat (GLPG1690) | ISABELA 1 & 2 | 3 | 1500+ | Trials prematurely terminated due to lack of efficacy. | [4] |
| BBT-877 | Phase 1 | 1 | 80 | Safe and well-tolerated; maintained >80% plasma LPA inhibition over 24h at ≥400 mg/day.[5][7] | [5][7][11] |
| Cudetaxestat (BLD-0409) | Phase 1 | 1 | >200 | Well-tolerated with demonstrated PK/PD correlation. | [12] |
Experimental Protocols for Target Validation
The validation of Autotaxin as a therapeutic target in fibrosis relies on robust and reproducible experimental models and assays. This section provides detailed methodologies for key experiments.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[2][13][14]
Experimental Workflow Diagram:
Detailed Protocol:
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Bleomycin Administration:
-
Prepare a sterile solution of bleomycin sulfate (B86663) in saline. A typical dose is 1.5 - 3.0 U/kg body weight.
-
Administer the bleomycin solution intratracheally in a small volume (e.g., 50 µL) using a microsprayer or a fine-gauge needle to ensure delivery to the lungs.[2]
-
-
ATX Modulator Administration:
-
Prophylactic regimen: Start administration of the ATX modulator or vehicle control shortly before or at the same time as bleomycin administration.
-
Therapeutic regimen: Start administration of the ATX modulator or vehicle control at a later time point after bleomycin administration (e.g., day 7) to model treatment of established fibrosis.
-
The route of administration will depend on the properties of the compound (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring: Monitor the animals daily for changes in body weight, clinical signs of distress, and mortality.
-
Termination and Tissue Collection: At the end of the study (typically day 14 or 21), euthanize the animals.
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs. One lung can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical analysis.
-
Histological Assessment of Fibrosis (Ashcroft Scoring)
The Ashcroft score is a semi-quantitative method used to grade the severity of lung fibrosis in histological sections.[11][15][16][17]
Protocol:
-
Tissue Processing: Process the formalin-fixed lung tissue, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
Microscopic Examination: Examine the stained sections under a light microscope at 100x magnification.
-
Scoring:
-
Scan the entire lung section and assign a score from 0 to 8 to multiple randomly selected fields of view, avoiding major airways and blood vessels.
-
Grade 0: Normal lung.
-
Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.
-
Grade 2-3: Moderate thickening of walls without obvious damage to lung architecture.
-
Grade 4-5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.
-
Grade 6-7: Severe distortion of structure and large fibrous areas; honeycomb-like appearance.
-
Grade 8: Total fibrous obliteration of the field.
-
-
Data Analysis: Calculate the mean Ashcroft score for each lung section.
Quantification of Lung Collagen Content (Hydroxyproline Assay)
This biochemical assay provides a quantitative measure of total collagen content in the lung tissue by measuring the amount of the amino acid hydroxyproline (B1673980), which is abundant in collagen.[18][19][20][21]
Protocol:
-
Tissue Homogenization: Homogenize a known weight of the frozen lung tissue in distilled water.
-
Hydrolysis:
-
Take an aliquot of the homogenate and add an equal volume of concentrated hydrochloric acid (e.g., 12 N HCl).
-
Hydrolyze the sample at 110-120°C for 3-24 hours in a sealed, acid-resistant tube.
-
-
Neutralization and Clarification:
-
Cool the hydrolysate and neutralize it with NaOH.
-
Centrifuge the sample to remove any precipitate.
-
-
Colorimetric Reaction:
-
Take an aliquot of the supernatant.
-
Add Chloramine-T reagent and incubate to oxidize the hydroxyproline.
-
Add a color reagent (e.g., p-dimethylaminobenzaldehyde) and incubate at a raised temperature (e.g., 60°C) to develop a colored product.
-
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically 550-560 nm) using a spectrophotometer.
-
Quantification: Determine the hydroxyproline concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.
Conclusion
The validation of Autotaxin as a therapeutic target in fibrosis is supported by a substantial body of preclinical and clinical evidence. The ATX-LPA signaling axis is a key driver of the fibrotic process, and its inhibition has demonstrated therapeutic potential in various models of fibrotic disease. While the clinical development of some ATX inhibitors has faced challenges, the continued investigation of novel modulators with improved pharmacological profiles holds promise for the development of effective anti-fibrotic therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the field of anti-fibrotic drug discovery.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. smccro-lab.com [smccro-lab.com]
- 3. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GPCRs to treat cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. bridgebiorx.com [bridgebiorx.com]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biospace.com [biospace.com]
- 10. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biospace.com [biospace.com]
- 13. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]
- 17. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system | PLOS One [journals.plos.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. cellbiolabs.com [cellbiolabs.com]
The Role of Autotaxin Modulators in Lysophosphatidic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and wound healing.[1][2] The dysregulation of LPA signaling has been implicated in numerous diseases such as cancer, fibrosis, and chronic inflammatory conditions.[2][3] The primary enzyme responsible for the extracellular production of LPA is autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[2][4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA, making it a critical control point in the LPA signaling pathway and an attractive target for therapeutic intervention.[2][5]
This technical guide provides an in-depth overview of the role of autotaxin modulators, specifically inhibitors, in the production of LPA. For the purpose of this guide, we will refer to a representative inhibitor as "Autotaxin Modulator 1" to illustrate the principles of action, experimental evaluation, and effects on the ATX-LPA axis.
The Autotaxin-LPA Signaling Axis
Autotaxin is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity that converts LPC, which is abundant in plasma, into LPA.[1][6] Once produced, LPA interacts with at least six specific G protein-coupled receptors (GPCRs), designated LPA1–6, on the surface of target cells.[1][7] Activation of these receptors triggers various downstream signaling cascades through different G proteins (Gi/0, Gq/11, G12/13, and Gs), leading to a multitude of cellular responses.[2] The ATX-LPA signaling axis is a key regulator of cellular behavior and tissue homeostasis.[5]
Mechanism of Action of this compound
This compound functions as an inhibitor of ATX enzymatic activity. By binding to the active site or an allosteric site of the autotaxin enzyme, the modulator prevents the hydrolysis of LPC to LPA.[8][9] This leads to a significant reduction in the circulating and local levels of LPA, thereby attenuating the downstream signaling through LPA receptors.[8] This targeted inhibition of LPA production is a promising therapeutic strategy for diseases driven by excessive LPA signaling.[10]
Quantitative Data on Autotaxin Inhibition
The efficacy of an autotaxin modulator is determined by its potency in inhibiting ATX activity and its effect on LPA levels both in vitro and in vivo. The following tables summarize representative quantitative data for various known autotaxin inhibitors, which serve as examples for "this compound".
Table 1: In Vitro Inhibition of Autotaxin Activity
| Compound | Assay Type | IC50 (nM) | Reference |
| GLPG1690 | FS-3 Substrate | 24 | [11] |
| PF-8380 | TOOS Assay | 2.8 | [12] |
| ATX-1d | FS-3 Substrate | 1800 | [13][14] |
IC50: Half-maximal inhibitory concentration.
Table 2: Pharmacodynamic Effects of Autotaxin Inhibitors In Vivo
| Compound | Species | Dose | Route | LPA Reduction (%) | Time Point | Reference |
| GLPG1690 | Human | 1000 mg | Oral | ~80% (C18:2 LPA) | 2 hours | [11] |
| Ex_31 | Rat | 15 mg/kg | Oral | >95% (Plasma LPA) | Not Specified | [15] |
| PF-8380 | Mouse | 120 mg/kg | Oral | Not Specified | 3 weeks | [16] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of autotaxin modulators. Below are methodologies for key experiments.
Autotaxin Inhibitor Screening Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method for screening human ATX inhibitors.[17]
Objective: To determine the in vitro potency of an autotaxin modulator by measuring the inhibition of ATX-mediated cleavage of a chromogenic substrate.
Principle: ATX cleaves bis-(p-nitrophenyl) phosphate (B84403) (BNPP), liberating the yellow product p-nitrophenol, which can be quantified by measuring absorbance at 405-415 nm.
Materials:
-
Recombinant human Autotaxin
-
Autotaxin Assay Buffer
-
Autotaxin Substrate (BNPP)
-
Test Compound (this compound)
-
96-well plate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the Test Compound in Assay Buffer.
-
Dilute the Autotaxin enzyme in Assay Buffer according to the manufacturer's instructions.
-
Reconstitute the BNPP substrate in Assay Buffer. The final concentration in the assay is typically around 3 mM.[17]
-
-
Assay Setup (in triplicate):
-
Add 10 µl of Assay Buffer to the "100% Initial Activity" wells.
-
Add 10 µl of the diluted Test Compound to the "Test Compound" wells.
-
Add 160 µl of Assay Buffer to all wells.
-
Add 20 µl of diluted Autotaxin enzyme to the "100% Initial Activity" and "Test Compound" wells.
-
Add 180 µl of Assay Buffer to the "Background" wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µl of Autotaxin Substrate to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C.[17]
-
-
Data Acquisition:
-
Read the absorbance at a wavelength between 405-415 nm using a plate reader.[17]
-
-
Calculations:
-
Subtract the average absorbance of the "Background" wells from all other wells.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Initial Activity - Test Compound) / Initial Activity] * 100
-
Plot percent inhibition against the log of the Test Compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Measurement of LPA in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of LPA species in biological matrices, essential for assessing the pharmacodynamic effect of an autotaxin modulator.
Objective: To accurately quantify the levels of various LPA species (e.g., C18:2) in plasma samples from subjects treated with an autotaxin modulator.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of lipids. LPA species are separated by chromatography and detected by mass spectrometry using specific precursor-to-product ion transitions.
Materials:
-
Plasma samples
-
Internal Standard (e.g., LPA C17:0)
-
Organic solvents (e.g., acetonitrile (B52724), formic acid, ammonium (B1175870) formate)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µl of plasma, add an internal standard (e.g., LPA C17:0) to account for extraction variability.
-
Perform protein precipitation and lipid extraction by adding a volume of cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant containing the lipid extract to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the lipid extract on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases. For example, a gradient of 50 mM ammonium formate (B1220265) in 0.2% formic acid (aqueous) and acetonitrile with 0.2% formic acid (organic) can be used.[11]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization mode. Monitor specific multiple reaction monitoring (MRM) transitions for each LPA species and the internal standard.[11][15]
-
Example transitions: LPA C18:2 (m/z 433.2 -> 152.8), LPA C20:4 (m/z 457.0 -> 153.0), LPA C17:0 IS (m/z 423.0 -> 153.0).[11]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of LPA standards.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Quantify the concentration of each LPA species in the plasma samples by interpolating their peak area ratios from the standard curve.
-
Calculate the percent reduction in LPA levels in treated samples compared to vehicle-treated controls.
-
Conclusion
Autotaxin modulators that inhibit the enzymatic production of LPA represent a targeted and promising approach for the treatment of a variety of diseases characterized by dysregulated LPA signaling. A thorough understanding of the ATX-LPA axis, coupled with robust and precise experimental methodologies, is essential for the successful development and evaluation of these therapeutic agents. The protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals working to advance this important class of modulators.
References
- 1. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Autotaxin modulator 1 and LPA receptor interaction
An In-depth Technical Guide to the Interaction of Autotaxin Modulators and Lysophosphatidic Acid (LPA) Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA).[3][4] LPA exerts its effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[5][6] Consequently, modulating this pathway by inhibiting ATX presents a promising therapeutic strategy for various diseases, such as cancer, fibrosis, and inflammatory conditions.[1][7] This document provides a comprehensive technical overview of the mechanism of action of autotaxin modulators, their indirect interaction with LPA receptors, the downstream signaling consequences, and the experimental methodologies used to study this axis. For the purpose of this guide, we will refer to a representative autotaxin inhibitor as "Autotaxin Modulator 1" (ATX-Mod1).
The ATX-LPA Axis: Core Mechanism
Autotaxin, also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is the key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA and choline.[1][3] This enzymatic conversion is the rate-limiting step in the production of extracellular LPA, making ATX a pivotal control point in the signaling cascade.[8]
ATX-Mod1 functions as a direct inhibitor of autotaxin's enzymatic activity. By binding to ATX, typically at the active site or an allosteric site, the modulator prevents the conversion of LPC to LPA.[1][2] This leads to a significant reduction in the localized and systemic concentrations of LPA, thereby diminishing the activation of its cognate receptors.[9]
Interaction with LPA Receptors: An Indirect Modulation
This compound does not interact directly with LPA receptors. Its effect is mediated entirely through the depletion of LPA, the natural agonist for these receptors.[9] The LPA receptor family is diverse, comprising six members (LPA₁-LPA₆) that are categorized into two subfamilies based on sequence homology: the endothelial differentiation gene (EDG) family (LPA₁, LPA₂, LPA₃) and the purinergic (P2Y) receptor family (LPA₄, LPA₅, LPA₆).[10][11]
These receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling can vary by receptor subtype and cell type, leading to a wide array of cellular responses.[5][12] By reducing LPA availability, ATX-Mod1 effectively dampens the entire spectrum of LPA receptor-mediated signaling.
LPA Receptor Signaling Pathways
Activation of LPA receptors by LPA triggers multiple signaling pathways that regulate critical cellular functions such as proliferation, survival, migration, and cytoskeletal changes.[6][13] The primary G proteins activated are Gαi/o, Gαq/11, and Gα₁₂/₁₃.[5][12]
-
Gαq/11 Pathway: Activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in intracellular calcium mobilization and protein kinase C (PKC) activation.[5]
-
Gαi/o Pathway: Inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-MAPK/ERK pathway, promoting cell survival and proliferation.[14][15]
-
Gα₁₂/₁₃ Pathway: Primarily activates the small GTPase RhoA, which regulates the actin cytoskeleton, cell shape, and migration.[13]
ATX-Mod1, by lowering LPA levels, prevents the activation of these G protein-coupled pathways, thereby inhibiting the cellular responses they govern.
Quantitative Data
The efficacy of an autotaxin modulator is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of inhibitor required to reduce ATX enzymatic activity by 50%. The data below are for representative, well-characterized ATX inhibitors.
Table 1: Inhibitory Potency of Representative Autotaxin Modulators
| Modulator (Example) | IC₅₀ Value | Assay Type | Reference |
|---|---|---|---|
| ATX-1d | 1.8 ± 0.3 μM | FS-3 Substrate Assay | [16] |
| PAT-494 | 20 nM | LPC Substrate Assay | [17] |
| PAT-352 | 26 nM | LPC Substrate Assay | [17] |
| Ziritaxestat (GLPG1690) | 27 nM | Not Specified |[10] |
Table 2: LPA Receptor Subtypes, G Protein Coupling, and Cellular Responses
| Receptor | Family | Primary G Protein Coupling | Key Cellular Responses | Reference(s) |
|---|---|---|---|---|
| LPA₁ | EDG | Gαi/o, Gαq/11, Gα₁₂/₁₃ | Proliferation, migration, neurite retraction | [5][6][15] |
| LPA₂ | EDG | Gαi/o, Gαq/11, Gα₁₂/₁₃ | Cell survival, migration | [5] |
| LPA₃ | EDG | Gαi/o, Gαq/11 | Neurite branching, proliferation | [14] |
| LPA₄ | P2Y | Gαs, Gα₁₂/₁₃ | Cell adhesion, morphology | [18] |
| LPA₅ | P2Y | Gαq, Gα₁₂/₁₃ | Neurite retraction, cAMP accumulation | [18] |
| LPA₆ | P2Y | Gα₁₃ | Hair growth, cancer progression |[11] |
Experimental Protocols
Autotaxin Enzymatic Activity Assay (Fluorogenic)
This protocol describes a common method to quantify ATX activity and assess the potency of inhibitors like ATX-Mod1 using a fluorogenic substrate.[19]
Principle: The assay utilizes a synthetic lysophosphatidylcholine (LPC) analogue, such as FS-3, which is conjugated to both a fluorophore and a quencher. In its intact state, fluorescence is minimal. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to ATX activity.[19]
Materials:
-
Recombinant human Autotaxin (ATX)
-
Fluorogenic substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)[16]
-
Test inhibitor (ATX-Mod1) at various concentrations
-
Black, 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ATX-Mod1 in assay buffer.
-
In a 96-well plate, add assay buffer, the ATX enzyme (e.g., final concentration of 4 nM), and the test inhibitor dilutions to triplicate wells.[16] Include wells for "100% activity" (enzyme + vehicle) and "background" (buffer only).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., final concentration of 1 µM FS-3) to all wells.[16]
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., Ex/Em specific to the fluorophore).
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each concentration of ATX-Mod1 relative to the "100% activity" control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
LPA Receptor Activation Assay (Calcium Mobilization)
This protocol measures the activation of Gαq/11-coupled LPA receptors (e.g., LPA₁, LPA₂, LPA₃, LPA₅) by detecting changes in intracellular calcium.[12]
Principle: Cells expressing the LPA receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation by LPA, Gαq/11 signaling leads to the release of calcium from intracellular stores. The dye binds to the increased cytosolic calcium, causing a change in its fluorescence properties, which can be measured to quantify receptor activation.
Materials:
-
Host cell line expressing the target LPA receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye
-
LPA (agonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
To test the effect of ATX inhibition, pre-incubate the cells with ATX and LPC in the presence and absence of ATX-Mod1.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject LPA (or the ATX/LPC/inhibitor mixture) into the wells and immediately record the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the extent of calcium mobilization and receptor activation.
-
Compare the response in the presence of ATX-Mod1 to the control to determine the functional inhibition of the ATX-LPA axis.
Cell Migration Assay (Transwell)
This protocol assesses the functional impact of ATX-Mod1 on LPA-driven cell migration.[20]
Principle: A Transwell insert with a porous membrane separates an upper and lower chamber. Cells are placed in the upper chamber, and a chemoattractant (LPA, or LPC + ATX) is placed in the lower chamber. Cells migrate through the pores toward the chemoattractant. The number of migrated cells is quantified to determine the migratory response.
Materials:
-
Responsive cell line (e.g., melanoma or breast cancer cells)[20]
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free for the assay)
-
Chemoattractant: LPA, or LPC + ATX
-
Test inhibitor: ATX-Mod1
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs, microscope
Procedure:
-
Serum-starve the cells for 18-24 hours.
-
Resuspend the starved cells in serum-free medium.
-
Add the chemoattractant solution to the lower chambers of the Transwell plate. To test the inhibitor, include LPC + ATX + ATX-Mod1.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 4-24 hours at 37°C to allow for migration.
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained, migrated cells in several fields of view using a microscope.
-
Compare the number of migrated cells in the inhibitor-treated wells to the control wells to quantify the anti-migratory effect of ATX-Mod1.
Conclusion
Autotaxin modulators represent a targeted and potent mechanism for controlling the ATX-LPA signaling axis. By directly inhibiting the enzymatic production of LPA, these modulators indirectly attenuate the activation of all six LPA receptors and their diverse downstream signaling pathways. This approach holds significant therapeutic potential for a range of pathologies driven by excessive LPA signaling. The experimental protocols detailed herein provide a robust framework for the discovery, characterization, and functional validation of novel autotaxin modulators in preclinical drug development.
References
- 1. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Molecular mechanism of ligand recognition and activation of lysophosphatidic acid receptor LPAR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 20. benchchem.com [benchchem.com]
The Discovery and Synthesis of Autotaxin Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in inflammation, fibrosis, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective autotaxin inhibitor, herein referred to as Autotaxin Modulator 1 (AM-1), exemplified by the well-characterized compound PF-8380. This document details the synthetic route, experimental protocols for its biological characterization, and quantitative data on its inhibitory activity and pharmacokinetic profile. Furthermore, it visualizes the intricate ATX-LPA signaling pathway and experimental workflows to facilitate a comprehensive understanding of this important drug target and its modulation.
Introduction to Autotaxin and its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA from lysophosphatidylcholine (B164491) (LPC).[1][2] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (GPCRs), namely LPA1-6, which in turn trigger a cascade of downstream signaling pathways.[3] These pathways regulate fundamental cellular processes, including proliferation, migration, survival, and differentiation.
Dysregulation of the ATX-LPA signaling axis has been linked to a variety of pathological conditions. Elevated levels of ATX and/or LPA are observed in numerous inflammatory diseases, various types of cancer, and fibrotic disorders.[1][2] Consequently, the inhibition of ATX presents a promising therapeutic strategy to mitigate the pathological consequences of excessive LPA signaling.
Discovery of this compound (PF-8380)
This compound, exemplified by PF-8380 (6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one), was identified through a dedicated drug discovery program aimed at developing potent and selective inhibitors of autotaxin for the treatment of inflammatory diseases.[2] The discovery process involved high-throughput screening of compound libraries followed by medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties. PF-8380 emerged as a lead candidate with low nanomolar inhibitory potency against ATX and suitable oral bioavailability for in vivo studies.[1][2]
Synthesis of this compound (PF-8380)
The chemical synthesis of PF-8380 can be achieved through a multi-step process, a representative scheme of which is outlined below. The synthesis involves the formation of the benzoxazolone core, followed by the attachment of the piperazine-containing side chain.
Synthetic Scheme
Caption: Synthetic pathway for PF-8380.
Experimental Protocol for Synthesis
A detailed, step-by-step protocol for the synthesis of PF-8380 is provided below, based on established chemical literature.[4]
Step 1: Friedel-Crafts Acylation
-
To a solution of 1-bromo-3,5-dichlorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at 0 °C.
-
Slowly add 3-chloropropionyl chloride and stir the reaction mixture at room temperature until completion.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the corresponding ketone intermediate.
Step 2: Amide Coupling
-
Dissolve the ketone intermediate and Boc-piperazine in a suitable solvent (e.g., dimethylformamide).
-
Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product and purify by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solution of 4N HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete.
-
Remove the solvent under reduced pressure to obtain the amine salt.
Step 4: Cyclization to form Benzoxazolone
-
To a solution of the amine salt in a suitable solvent (e.g., dichloromethane), add 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Stir the reaction at room temperature.
-
Upon completion, wash the reaction mixture, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the final compound, PF-8380, by recrystallization or column chromatography.
Biological Evaluation of this compound
The biological activity of AM-1 (PF-8380) has been extensively characterized through a series of in vitro and in vivo assays.
In Vitro Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin. A common method utilizes a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated with a fluorophore and a quencher.[5][6] Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be monitored over time.
Experimental Protocol:
-
Prepare a solution of recombinant human autotaxin in assay buffer.
-
Add varying concentrations of PF-8380 or vehicle control to the enzyme solution in a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate FS-3.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).[1]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay assesses the impact of ATX inhibition on cell migration, a key cellular process promoted by LPA.
Experimental Protocol:
-
Seed cells (e.g., glioblastoma cell lines like U87-MG or GL261) in a multi-well plate and grow to form a confluent monolayer.[7][8]
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[9][10]
-
Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of PF-8380 or vehicle.
-
To inhibit cell proliferation, which could confound the migration results, cells can be pre-treated with an anti-proliferative agent like mitomycin C.[11][12]
-
Capture images of the scratch at the beginning of the experiment (time 0) and at subsequent time points (e.g., every 4-8 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point.
This assay evaluates the effect of ATX inhibition on the ability of single cells to proliferate and form colonies, a measure of cell viability and reproductive integrity.
Experimental Protocol:
-
Treat cell suspensions (e.g., glioblastoma cells) with various concentrations of PF-8380 for a specified duration.[7][13]
-
Plate the treated cells at a low density in fresh medium in petri dishes or multi-well plates.
-
Incubate the plates for a period sufficient for colony formation (typically 7-14 days).
-
Fix and stain the colonies with a solution such as crystal violet.
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Assays
This model is used to assess the anti-inflammatory effects of compounds in vivo. An air pouch is created on the back of a rat, and an inflammatory agent is injected to induce an inflammatory response.
Experimental Protocol:
-
Create a subcutaneous air pouch on the dorsal side of rats by injecting sterile air.[14][15]
-
After a few days to allow for the formation of a lining membrane, inject an inflammatory stimulus (e.g., carrageenan) into the pouch.
-
Administer PF-8380 or vehicle orally at various doses and time points relative to the inflammatory challenge.
-
At a predetermined time after inflammation induction, collect the exudate from the air pouch.
-
Measure the volume of the exudate and the number of infiltrating inflammatory cells.
-
Analyze the levels of inflammatory mediators, such as LPA, in the exudate and plasma using LC-MS/MS.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (PF-8380).
Table 1: In Vitro Inhibitory Activity of PF-8380
| Assay Condition | Substrate | IC50 (nM) | Reference(s) |
| Isolated Human ATX | FS-3 | 2.8 | |
| Human Whole Blood | Endogenous | 101 | [2] |
| Isolated Rat ATX | FS-3 | 1.16 |
Table 2: In Vivo Pharmacokinetic Profile of PF-8380 in Rats
| Parameter | Value | Unit | Dosing | Reference(s) |
| Clearance | 31 | mL/min/kg | 1 mg/kg IV | [5] |
| Volume of Distribution (Vss) | 3.2 | L/kg | 1 mg/kg IV | [5] |
| Effective Half-life (t1/2) | 1.2 | hours | 1 mg/kg IV | [5] |
| Oral Bioavailability | 43 - 83 | % | 1-100 mg/kg PO | [5] |
Table 3: In Vivo Efficacy of PF-8380 in the Rat Air Pouch Model
| Dose (mg/kg, oral) | Time Post-dose (hours) | LPA Reduction in Plasma (%) | LPA Reduction in Air Pouch Exudate (%) | Reference(s) |
| 30 | 3 | >95 | >95 | [1][2] |
Signaling Pathways and Experimental Workflows
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades.
Caption: The Autotaxin-LPA signaling cascade.
Experimental Workflow for In Vitro ATX Inhibition Assay
The following diagram outlines the key steps in determining the in vitro inhibitory potency of a compound against autotaxin.
Caption: Workflow for ATX enzyme inhibition assay.
Conclusion
This compound (PF-8380) is a potent and selective inhibitor of autotaxin with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its well-characterized biological profile and synthetic accessibility make it a valuable tool for further elucidating the roles of the ATX-LPA signaling axis in health and disease. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the ongoing investigation of autotaxin inhibitors as a promising therapeutic class.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echelon Biosciences Research Labs FS-3 (LysoPLD / Autotaxin substrate) | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 6. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 9. clyte.tech [clyte.tech]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axionbiosystems.com [axionbiosystems.com]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Early research on Autotaxin modulator 1 development
An In-depth Technical Guide to the Early Development of an Autotaxin Modulator: The Case of Ziritaxestat (GLPG1690)
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the extracellular space.[1][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[2][4] LPA then binds to a family of G protein-coupled receptors (GPCRs), specifically LPA receptors 1-6 (LPA₁₋₆), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as migration, proliferation, differentiation, and survival.[5][6]
The ATX-LPA signaling axis has been implicated in the pathogenesis of various chronic inflammatory and fibroproliferative diseases.[1] Elevated levels of both ATX and LPA have been found in the lungs of patients with idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by scarring of lung tissue.[7][8][9] Preclinical studies using genetic deletion or pharmacological inhibition of components of this pathway have demonstrated its crucial role in the development of fibrosis, providing a strong rationale for targeting ATX as a therapeutic strategy for IPF.[6][9][10]
This technical guide focuses on the early research and development of a first-in-class, selective Autotaxin inhibitor, Ziritaxestat (formerly GLPG1690), which serves as a prime example of an "Autotaxin modulator 1." Ziritaxestat was developed by Galapagos NV and progressed to late-stage clinical trials for IPF before its eventual discontinuation.[11][12][13] This document details its mechanism of action, preclinical data, and the experimental methodologies employed during its early development.
Mechanism of Action and Signaling Pathway
Ziritaxestat is a potent and selective small-molecule inhibitor of Autotaxin.[11][14][15] By binding to the active site of ATX, it blocks the conversion of LPC to LPA, thereby reducing the levels of this pro-fibrotic signaling molecule.[4][7] The subsequent dampening of LPA-mediated signaling through its receptors, particularly LPA₁, is believed to mitigate the downstream pathological effects, including fibroblast recruitment, activation, proliferation, and survival, which are key drivers in the progression of lung fibrosis.[5][6][10]
The Autotaxin-LPA Signaling Pathway in Fibrosis
The following diagram illustrates the central role of Autotaxin in producing LPA and the subsequent signaling cascade that contributes to pulmonary fibrosis. Ziritaxestat acts by inhibiting the enzymatic activity of Autotaxin.
Quantitative Preclinical Data
The preclinical development of Ziritaxestat involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Activity of Ziritaxestat
| Parameter | Species/Matrix | Value | Reference(s) |
| IC₅₀ (Biochemical) | Human Recombinant ATX | 131 nM | [14][16][17] |
| Mouse Recombinant ATX | 224 nM | [17] | |
| Ki | Human ATX | 15 nM | [14][16] |
| IC₅₀ (Plasma) | Human Plasma (LPA 18:2 production) | 242 nM | [16] |
| Mouse Plasma (LPA 18:2 production) | 418 nM | [16] | |
| Rat Plasma (LPA 18:2 production) | 542 nM | [16] | |
| hERG Inhibition IC₅₀ | Manual Patch Clamp | 15 µM | [16] |
Table 2: Pharmacokinetic Profile of Ziritaxestat
| Species | Parameter | Value | Reference(s) |
| Mouse | Bioavailability | High | [16] |
| Plasma Clearance | Low | [16] | |
| Rat | Bioavailability | High | [16] |
| Plasma Clearance | Low | [16] | |
| Dog | Bioavailability | 63% | [16] |
| Plasma Clearance | 0.12 L/h/kg | [16] | |
| Human | Half-life (t½) | ~5 hours | [18][19][20] |
| Time to max concentration (tₘₐₓ) | ~2 hours | [20] |
Table 3: In Vivo Efficacy in Mouse Bleomycin-Induced Lung Fibrosis Model
| Treatment | Dose | Key Outcomes | Reference(s) |
| Ziritaxestat | 10 and 30 mg/kg (BID, p.o.) | Significant reduction in Ashcroft score and lung collagen content. | [14][17][21] |
| 30 mg/kg (BID, p.o.) | Superior to pirfenidone (B1678446) (50 mg/kg, BID) in prophylactic setting. | [17] | |
| 30 mg/kg (BID, p.o.) | Significant efficacy in therapeutic setting. | [17] | |
| Vehicle Control | N/A | Established fibrosis. | [17][21] |
BID: twice daily; p.o.: oral administration.
Detailed Experimental Protocols
This section provides methodologies for key experiments used in the early evaluation of Autotaxin inhibitors like Ziritaxestat.
Autotaxin Enzyme Inhibition Assay (Biochemical IC₅₀ Determination)
This protocol describes a method for determining the potency of a test compound against recombinant Autotaxin using a colorimetric or fluorogenic substrate.
Principle: Autotaxin cleaves a synthetic substrate, releasing a product that can be measured by absorbance or fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is used to calculate the IC₅₀ value.
Materials:
-
Recombinant human or mouse Autotaxin (ATX).
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂.[22]
-
Substrate:
-
Colorimetric: bis-(p-nitrophenyl) phosphate (B84403) (bis-pNPP).[22]
-
Fluorogenic: FS-3 (LPC analogue conjugated with a fluorophore and quencher).[23]
-
-
Test Compound (e.g., Ziritaxestat) dissolved in DMSO.
-
Positive Control Inhibitor (e.g., HA-155).[22]
-
96-well microplate.
-
Plate reader (absorbance at 405-415 nm for colorimetric, or appropriate excitation/emission wavelengths for fluorogenic).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (<1%).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Test Wells: Assay Buffer, diluted test compound, and ATX enzyme solution.
-
100% Activity Control: Assay Buffer, vehicle (DMSO), and ATX enzyme solution.
-
Background Control: Assay Buffer, vehicle (DMSO), without ATX enzyme.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (bis-pNPP or FS-3) to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes. Read the plate at regular intervals (kinetic assay) or at a single endpoint using the plate reader.
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is a standard for evaluating the efficacy of anti-fibrotic agents.
Principle: Intratracheal or intranasal administration of the cytotoxic agent bleomycin (B88199) causes lung injury and inflammation, which is followed by a progressive fibrotic response that mimics aspects of human IPF. The efficacy of a test compound is assessed by its ability to reduce the fibrotic endpoints.
Materials:
-
Mice (e.g., C57BL/6 strain).
-
Bleomycin sulfate, dissolved in sterile saline.
-
Test Compound (Ziritaxestat) formulated for oral gavage.
-
Vehicle control.
-
Positive control (e.g., Pirfenidone).
-
Anesthesia.
Procedure:
-
Fibrosis Induction: Anesthetize mice and administer a single dose of bleomycin (e.g., 1.5 U/kg) via intranasal or intratracheal instillation on Day 0.[21] Control animals receive sterile saline.
-
Compound Administration (Therapeutic Setting):
-
Begin daily or twice-daily oral gavage of the test compound (e.g., Ziritaxestat at 30 mg/kg) starting from Day 7 or 10 post-bleomycin administration, once fibrosis is established.
-
Administer vehicle or a positive control to separate groups of mice.
-
-
Study Termination: On Day 21 or 28, euthanize the animals.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure inflammatory cell counts and levels of LPA and cytokines.
-
Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson’s trichrome to visualize collagen.
-
Fibrosis Scoring: Score the lung sections for the severity of fibrosis using the semi-quantitative Ashcroft scoring method.[17]
-
Collagen Quantification: Measure the total lung collagen content using a hydroxyproline (B1673980) assay on a portion of the lung tissue.[17][21]
-
-
Data Analysis: Compare the fibrosis scores, collagen content, and BAL fluid parameters between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Workflow and Logic Diagrams
The following diagrams illustrate the typical workflow for screening and validating an Autotaxin inhibitor.
Conclusion
The early research on Ziritaxestat (GLPG1690) provided a robust preclinical package that established it as a potent and selective Autotaxin inhibitor with a clear mechanism of action. The in vitro and in vivo data demonstrated strong target engagement, favorable pharmacokinetic properties, and significant efficacy in a relevant animal model of pulmonary fibrosis.[14][16][17] This foundational research successfully provided the proof-of-concept necessary to advance the molecule into clinical trials for idiopathic pulmonary fibrosis.[7][17] Although the Phase 3 trials were ultimately discontinued, the early development of Ziritaxestat serves as an exemplary case study in the systematic evaluation of a novel therapeutic agent targeting the Autotaxin-LPA pathway.[5][11][24]
References
- 1. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reports.glpg.com [reports.glpg.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. gilead.com [gilead.com]
- 14. selleckchem.com [selleckchem.com]
- 15. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. atsjournals.org [atsjournals.org]
- 18. glpg.com [glpg.com]
- 19. Galapagos Presents Promising Pre-clinical and Phase 1 Results | Technology Networks [technologynetworks.com]
- 20. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 24. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
The Impact of Autotaxin Modulator 1 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling phospholipid. The autotaxin-LPA signaling axis is increasingly implicated in a variety of cancer-related processes, including cell proliferation, survival, migration, and resistance to therapy.[1][2] Elevated expression of ATX and aberrant LPA receptor signaling are observed in numerous human malignancies, making this pathway a compelling target for novel anticancer therapeutics.[3][4] This technical guide provides an in-depth overview of the effects of Autotaxin modulator 1, a representative autotaxin inhibitor, on cancer cell proliferation. It includes a summary of quantitative data, detailed experimental protocols for assessing its effects, and visualizations of the core signaling pathways involved.
Quantitative Data Summary: Anti-Proliferative Effects of Autotaxin Inhibitors
The inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of various autotaxin inhibitors against cancer cell lines and the enzyme itself. While specific data for "this compound" is limited, the provided data for other well-characterized ATX inhibitors offer valuable comparative insights into the potential efficacy of this class of compounds.
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| This compound | Autotaxin | Not explicitly defined in reviewed literature | Expected to be active against proliferative disorders like cancer | [5] |
| ONO-8430506 | Recombinant Human ATX/ENPP2 | 5.1 nM (FS-3 substrate) | Enzyme Assay | [6][7] |
| Recombinant Human ATX/ENPP2 | 4.5 nM (16:0-LPC substrate) | Enzyme Assay | [6][7] | |
| ATX-1d | Autotaxin | 1.8 ± 0.3 µM | Enzyme Inhibition Assay | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of autotaxin modulators. The following are standard protocols for key in vitro assays.
Cell Proliferation Assessment: Crystal Violet Assay
This assay indirectly quantifies cell viability and proliferation by staining the adherent cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other inhibitors)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (100%)
-
0.5% Crystal Violet staining solution
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed 1-2 x 10^4 cells per well in a 96-well plate and incubate for 18-24 hours to allow for cell adhesion.[9]
-
Treat the cells with varying concentrations of the autotaxin modulator and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Gently wash the cells with PBS to remove non-adherent cells.[9]
-
Fix the cells by adding 100% methanol to each well and incubating for 10-20 minutes at room temperature.[9][10]
-
Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well.[9]
-
Incubate for 20 minutes at room temperature on a rocker.[9]
-
Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.[9][10]
-
Solubilize the stain by adding 200 µL of methanol to each well and incubate for 20 minutes on a rocker.[9]
-
Measure the optical density at 570 nm using a plate reader.[9]
Anchorage-Independent Growth: Clonogenic Assay in Matrigel
This assay assesses the ability of cancer cells to proliferate and form colonies in a 3D matrix, a hallmark of tumorigenicity.
Materials:
-
48-well plate
-
Matrigel
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
Procedure:
-
Thaw Matrigel on ice overnight and pre-chill a 48-well plate and pipette tips.[11]
-
Coat the pre-chilled wells with a thin layer of Matrigel (approximately 80 µL per well) and incubate at 37°C for 20 minutes to allow it to gel.[11]
-
Prepare a single-cell suspension of the cancer cells.
-
Add the cell suspension (e.g., 2500 cells in 100 µL) on top of the Matrigel layer and incubate at 37°C for 20 minutes for cell attachment.[11]
-
Prepare a medium containing 10% Matrigel and gently add 100 µL on top of the cells.[11]
-
Treat with the autotaxin modulator at desired concentrations.
-
Maintain the culture for 4-21 days, changing the medium (with 10% Matrigel and the modulator) every 2 days.[11][12]
-
Stain the colonies (e.g., with NBT) and count them using an inverted microscope.[12]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the autotaxin modulator for the desired time to induce apoptosis.[13]
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[1][13]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by autotaxin modulators and the general workflow of the experimental protocols.
ATX-LPA Signaling Pathway in Cancer Cell Proliferation
The binding of LPA to its G protein-coupled receptors (LPARs) on the cancer cell surface initiates a cascade of downstream signaling events that promote proliferation.
Caption: ATX-LPA signaling cascade promoting cancer cell proliferation.
Experimental Workflow for Assessing Anti-Proliferative Effects
This diagram outlines the general steps involved in evaluating the impact of an autotaxin modulator on cancer cell proliferation and survival.
Caption: Workflow for evaluating the anti-proliferative effects.
Conclusion
The inhibition of the autotaxin-LPA signaling axis represents a promising strategy in oncology. Autotaxin modulators, such as the conceptual "this compound," have the potential to significantly impede cancer cell proliferation by blocking the production of the mitogenic lipid, LPA. The quantitative data from various ATX inhibitors demonstrate the potency of this approach. The provided experimental protocols offer a robust framework for researchers to investigate the efficacy of novel autotaxin inhibitors. Further research into specific modulators and their effects on diverse cancer types is warranted to fully realize the therapeutic potential of targeting this critical signaling pathway.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. tpp.ch [tpp.ch]
- 11. Colony formation assay in Matrigel [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Autotaxin Modulator 1 in Inflammatory Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the Autotaxin-LPA signaling axis as a therapeutic target in inflammation. It details the mechanism of action, presents quantitative data for representative modulators, and offers comprehensive experimental protocols for their evaluation in relevant inflammatory models. For the purpose of this guide, "Autotaxin modulator 1" is used as a representative term for potent and specific small molecule inhibitors of Autotaxin, such as PF-8380.
The Autotaxin-LPA Signaling Axis in Inflammation
Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the extracellular production of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) into LPA, a potent signaling molecule that mediates a wide array of cellular responses.[1][3] The ATX-LPA signaling axis is a critical pathway implicated in the pathophysiology of numerous chronic inflammatory and fibroproliferative disorders, including inflammatory bowel disease (IBD), rheumatoid arthritis, multiple sclerosis (MS), and pulmonary fibrosis.[4][5][6]
Inflammatory signals can upregulate ATX expression, leading to elevated local concentrations of LPA.[3][7] LPA then binds to at least six distinct G-protein coupled receptors (GPCRs), designated LPA1-6, on the surface of target cells.[3][8] Activation of these receptors triggers multiple downstream signaling cascades, including the phosphoinositide-3 kinase (PI3K)-AKT, RAS-ERK, and Rho pathways.[9] These pathways collectively regulate processes integral to the inflammatory response, such as cell proliferation, survival, migration, and the production of pro-inflammatory cytokines and chemokines like IL-6, IL-1β, and TNF-α.[1][9][10] By inhibiting ATX, "this compound" effectively reduces the production of LPA, thereby dampening the activation of these pro-inflammatory signaling pathways.[11]
Data Presentation: Efficacy of Autotaxin Modulators
The following tables summarize quantitative data for representative ATX inhibitors evaluated in various preclinical models. These compounds serve as examples for "this compound."
Table 1: Pharmacological Properties of Representative Autotaxin Inhibitors
| Compound Name | IC50 (Human ATX) | Animal Model | Route of Administration | Key Finding | Reference(s) |
| PF-8380 | 1.7 - 28 nM | Rat Air Pouch | Oral | >95% reduction of LPA in plasma and inflammatory exudate. | [12] |
| PF-8380 | 1.7 - 28 nM | Mouse (SAMP1/Fc) | Oral | Alleviated intestinal inflammation and decreased Th2 cytokines. | [4] |
| PF-8380 | 1.7 - 28 nM | Mouse (LPS-induced) | Intraperitoneal | Attenuated neuroinflammation and systemic cytokine synthesis. | [10] |
| "Compound-1" | ~2 nM | Mouse (DSS-induced colitis) | Oral | Significantly inhibited disease activity score. | [5] |
| "Compound-1" | ~2 nM | Mouse (EAE) | Oral | Significantly inhibited disease activity score. | [5] |
| Unnamed Inhibitor | 6 nM | Rat (EAG Model) | Oral | Reduced retinal ganglion cell loss. | [13][14] |
Table 2: Effects of Autotaxin Inhibition on Inflammatory Markers
| Inflammatory Model | Modulator | Dose | Measured Marker(s) | Result | Reference(s) |
| Crohn's Disease (SAMP1/Fc mice) | PF-8380 | 30 mg/kg | IL-4, IL-5, IL-13 mRNA (ileum) | Significant decrease in cytokine expression. | [4] |
| Endotoxemia (LPS-injected mice) | PF-8380 | 30 mg/kg | TNF-α, IL-1β, IL-6 mRNA (brain) | Significant decrease in cytokine expression. | [10] |
| Endotoxemia (LPS-injected mice) | PF-8380 | 30 mg/kg | TLR4, Iba1, COX2 protein (brain) | Significant reduction in protein expression. | [10] |
| IBD (DSS-induced colitis) | Compound-1 | Not specified | Disease Activity Score | Significant inhibition of disease progression. | [5] |
| Myocardial Infarction | PF-8380 | Not specified | IL-1β, MCP-1 | Reduced pro-inflammatory cytokine production. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of autotaxin modulators. Below are representative protocols for in vitro and in vivo evaluation.
In Vitro Evaluation
This assay quantifies the enzymatic activity of ATX by measuring the production of choline (B1196258), a product of the hydrolysis of LPC.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 20 mM CaCl2, 0.01% Triton-X100, pH 8.0.
-
ATX Enzyme: Recombinant human ATX diluted in assay buffer to a final concentration of ~6.6 nM.
-
Substrate: Lysophosphatidylcholine (LPC, 1-oleoyl) at a working concentration.
-
Detection Mix: Prepare a fresh mix containing choline oxidase (7.3 U/mL), horseradish peroxidase (HRP, 14.7 U/mL), and Amplex Red reagent in assay buffer.
-
-
Assay Procedure :
-
Add 2 µL of "this compound" (dissolved in DMSO) or DMSO vehicle control to wells of a 384-well black plate.
-
Add 20 µL of the ATX enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the LPC substrate.
-
Immediately add 20 µL of the Detection Mix.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition :
-
Measure fluorescence intensity at timed intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Determine the percent inhibition for each modulator concentration relative to the vehicle control.
-
Plot percent inhibition versus log[modulator concentration] and fit to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Evaluation
This model is used to assess the efficacy of anti-inflammatory compounds in an acute, systemic inflammatory setting that can also induce neuroinflammation.[10]
-
Animals :
-
Use adult (8-10 weeks old) C57BL/6J mice. House animals with ad libitum access to food and water on a 12-hour light/dark cycle. Acclimatize mice for at least one week before the experiment.
-
-
Modulator and LPS Preparation :
-
Dissolve "this compound" (e.g., PF-8380) in a suitable vehicle (e.g., 2% Hydroxypropyl Cellulose / 0.1% Tween 80).
-
Dissolve LPS (from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline.
-
-
Experimental Groups :
-
Group 1: Vehicle Control (receives vehicle and saline).
-
Group 2: LPS Only (receives vehicle and LPS).
-
Group 3: Modulator + LPS (receives "this compound" and LPS).
-
Group 4: Modulator Only (receives "this compound" and saline).
-
-
Dosing Regimen :
-
Administer "this compound" (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage.
-
30-60 minutes after modulator administration, inject LPS (e.g., 5 mg/kg, i.p.) or saline.
-
-
Endpoint Analysis (e.g., at 6 or 24 hours post-LPS) :
-
Blood Collection : Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to obtain plasma for cytokine analysis (e.g., TNF-α, IL-6) by ELISA or multiplex assay.
-
Tissue Harvesting : Perfuse animals with ice-cold PBS. Harvest brains and other organs (liver, spleen). Snap-freeze tissue in liquid nitrogen for subsequent RNA/protein analysis or fix in 4% paraformaldehyde for immunohistochemistry.
-
qRT-PCR : Isolate RNA from brain tissue, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure mRNA expression of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).
-
Western Blot/Immunohistochemistry : Analyze protein expression of inflammatory markers such as Iba1 (microglia activation), GFAP (astrocyte activation), and COX2.[10]
-
-
Data Analysis :
-
Use one-way or two-way ANOVA followed by an appropriate post-hoc test to compare results between experimental groups. A p-value < 0.05 is typically considered statistically significant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of a Potent Inhibitor of Autotaxin in Animal Models of Inflammatory Bowel Disease and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 7. LPA and Autotaxin: Novel Regulators of Lymphocyte Trafficking and Airway Inflammation - Projects - Georas Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 8. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autotaxin Inhibition Reduces Cardiac Inflammation and Mitigates Adverse Cardiac Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Autotaxin Modulator 1 in Preclinical Fibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, pose a significant global health burden with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is the autotaxin (ATX)-lysophosphatidic acid (LPA) axis.[1][2][3] Autotaxin, a secreted lysophospholipase D, is the primary enzyme responsible for generating the bioactive lipid LPA, which in turn signals through G protein-coupled receptors (LPARs) to promote pro-fibrotic cellular responses.[4][5] This has positioned autotaxin as a compelling therapeutic target for anti-fibrotic drug development.[6] This technical guide provides a comprehensive overview of a representative autotaxin modulator, referred to here as "Autotaxin Modulator 1," for use in preclinical fibrosis studies, with a focus on quantitative data, experimental protocols, and key signaling pathways. For the purpose of this guide, data from publicly disclosed preclinical studies of specific autotaxin inhibitors, such as Ziritaxestat (GLPG1690) and Cudetaxestat (BLD-0409), will be used to exemplify the potential of this class of molecules.
The Autotaxin-LPA Signaling Pathway in Fibrosis
The ATX-LPA signaling axis plays a crucial role in mediating the response to tissue injury, which can become dysregulated and lead to pathological fibrosis.[6] In fibrotic conditions, elevated levels of ATX in tissues such as the lungs lead to increased production of LPA.[4] LPA then binds to its receptors, primarily LPA1, on various cell types including fibroblasts, epithelial cells, and endothelial cells.[1][7] This binding event triggers a cascade of downstream signaling events that collectively contribute to the fibrotic process. These include fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as increased vascular permeability.[3][8]
Quantitative Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies of representative autotaxin inhibitors in various fibrosis models.
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| GLPG1690 | Human Autotaxin | Biochemical | 100-500 nM | [9][10] |
| GLPG1690 | Mouse Autotaxin | Biochemical | 100-500 nM | [9][10] |
| Novel Compound [I] | Autotaxin | Biochemical | 0.7 nM | [11] |
| Cudetaxestat (BLD-0409) | Autotaxin | Biochemical | Maintained potency at elevated LPC concentrations | [12] |
Table 2: In Vivo Efficacy of Autotaxin Inhibitors in Preclinical Fibrosis Models
| Compound | Fibrosis Model | Species | Dosing Regimen | Outcome Measure | Result | Reference |
| GLPG1690 | Bleomycin-induced lung fibrosis | Mouse | 30 mg/kg, b.i.d., p.o. (prophylactic) | Ashcroft score, Collagen content | Significantly superior to pirfenidone (B1678446) (50 mg/kg, b.i.d.) | [13] |
| GLPG1690 | Bleomycin-induced lung fibrosis | Mouse | 30 mg/kg, b.i.d., p.o. (therapeutic) | Ashcroft score, Collagen content | Significant efficacy | [13] |
| GLPG1690 | Bleomycin-induced lung fibrosis | Mouse | Not specified | Gene Expression (Microarray) | Reversed the impact of bleomycin (B88199) on 367 out of 2375 probes | [14][15] |
| Cudetaxestat (BLD-0409) | Lung fibrosis model | Mouse | Not specified | Lung fibrosis, Collagen, α-SMA | Dose-dependent reduction | [16] |
| Novel Compound [I] | Bleomycin-induced lung fibrosis | Mouse | 30 and 60 mg/kg, p.o. for 3 weeks | Hydroxyproline (B1673980) levels | Markedly decreased to 151.0 and 198.2 µg/g, respectively | [11] |
| Ex_31 | CCl4-induced liver fibrosis | Rat | 15 mg/kg, b.i.d., p.o. | Plasma LPA levels | >95% reduction | [17] |
| Ex_31 | CDAA diet-induced liver fibrosis | Rat | 15 mg/kg, b.i.d., p.o. | Plasma LPA levels | >95% reduction | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments in the evaluation of autotaxin modulators for fibrosis.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely used and well-characterized animal model for inducing lung fibrosis to test the efficacy of anti-fibrotic compounds.[13][14]
Objective: To evaluate the anti-fibrotic efficacy of an this compound in a mouse model of pulmonary fibrosis.
Materials:
-
8-10 week old C57BL/6 mice
-
Bleomycin sulfate
-
This compound
-
Vehicle control (e.g., appropriate solvent for the modulator)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal or intranasal administration device
-
Hydroxyproline assay kit
-
Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin, Masson's trichrome stain)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice using isoflurane.
-
On day 0, administer a single dose of bleomycin (typically 1-3 U/kg) via intratracheal or intranasal instillation. A control group should receive sterile saline.
-
-
Treatment Administration (Prophylactic or Therapeutic):
-
Prophylactic regimen: Begin daily administration of this compound (e.g., via oral gavage) on day 0 or day 1 and continue for the duration of the study (typically 14-21 days).
-
Therapeutic regimen: Begin daily administration of this compound after the initial inflammatory phase, typically on day 7 or 10, and continue until the end of the study.
-
A vehicle control group should be included for both regimens.
-
-
Monitoring: Monitor the animals daily for signs of distress, and record body weight regularly.
-
Euthanasia and Sample Collection:
-
At the end of the study (e.g., day 14 or 21), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and protein analysis.
-
Perfuse the lungs with saline and harvest the lung tissue.
-
-
Endpoint Analysis:
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E and Masson's trichrome to visualize fibrosis. Score the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a key component of collagen, using a commercially available kit.
-
Gene Expression Analysis: Isolate RNA from a portion of the lung tissue for qRT-PCR or microarray analysis of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).[14]
-
In Vitro Fibroblast Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of an autotaxin modulator on the migratory capacity of fibroblasts, a key process in fibrosis.[11]
Objective: To determine if this compound can inhibit TGF-β1-induced fibroblast migration.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5) or primary lung fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGF-β1
-
This compound
-
Sterile pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts in a 6-well plate and grow to confluence.
-
Serum Starvation: Once confluent, serum-starve the cells for 24 hours to synchronize them.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and then add serum-free medium containing TGF-β1 (to stimulate migration) with or without different concentrations of this compound.
-
Image Acquisition: Immediately after adding the treatment, capture an image of the scratch at 0 hours.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Final Image Acquisition: After a set time (e.g., 24 or 48 hours), capture another image of the same field.
-
Analysis: Measure the area of the wound at 0 and 24/48 hours. The percentage of wound closure is calculated to determine the effect of the modulator on cell migration. A significant reduction in wound closure in the presence of the modulator indicates an inhibitory effect.[11]
Experimental Workflow and Logical Relationships
The preclinical evaluation of an autotaxin modulator for fibrosis follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
The preclinical data for autotaxin modulators in fibrosis models are promising, demonstrating target engagement and anti-fibrotic efficacy. While some autotaxin inhibitors like Ziritaxestat (GLPG1690) have not met their primary endpoints in late-stage clinical trials for idiopathic pulmonary fibrosis (IPF), the rationale for targeting the ATX-LPA axis remains strong.[8][18] The development of next-generation modulators, such as the non-competitive inhibitor Cudetaxestat (BLD-0409), highlights the continued interest and potential of this therapeutic strategy.[12][16] Future preclinical studies should focus on exploring the efficacy of these modulators in a wider range of fibrosis models, investigating potential combination therapies with existing anti-fibrotic agents, and identifying biomarkers to stratify patient populations that are most likely to respond to this therapeutic approach. This in-depth guide provides a foundational resource for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of autotaxin modulators in fibrotic diseases.
References
- 1. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. glpg.com [glpg.com]
- 10. Galapagos Presents Promising Pre-clinical and Phase 1 Results | Technology Networks [technologynetworks.com]
- 11. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 12. businesswire.com [businesswire.com]
- 13. atsjournals.org [atsjournals.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. researchgate.net [researchgate.net]
- 16. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 17. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
The Therapeutic Potential of Autotaxin Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in extracellular lipid signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5] The ATX-LPA signaling axis is integral to numerous physiological processes, including embryonic development.[2] However, its dysregulation is strongly implicated in the pathogenesis of a wide spectrum of diseases, characterized by chronic inflammation, fibrosis, and cellular proliferation.[2][6]
Elevated ATX levels and aberrant LPA signaling are linked to conditions such as idiopathic pulmonary fibrosis (IPF), liver and kidney fibrosis, various cancers (including pancreatic, breast, and ovarian), and rheumatoid arthritis.[2][7][8][9] This has established ATX as a high-value therapeutic target. The development of potent and selective ATX inhibitors, such as the compound class represented by "Autotaxin modulator 1," aims to reduce the pathological production of LPA, thereby mitigating downstream signaling that drives disease progression.[10] This guide provides an in-depth technical overview of the ATX-LPA axis, the therapeutic rationale for its modulation, quantitative data on specific inhibitors, and key experimental protocols for their evaluation.
The Autotaxin-LPA Signaling Axis
Mechanism of Action
Autotaxin is a lysophospholipase D (lysoPLD) that is the principal producer of extracellular LPA.[6][11] It catalyzes the conversion of LPC and other lysophospholipids into LPA.[3] LPA, in turn, functions as a potent signaling molecule by binding to and activating at least six specific G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6.[3][5] The binding of LPA to these receptors initiates a cascade of intracellular signaling events.
Downstream Signaling Pathways
The activation of LPARs by LPA leads to the engagement of various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs. This triggers multiple downstream signaling pathways critical to cellular function and behavior.[4][5] Key pathways include the Ras-MAPK cascade, the PI3K-Akt pathway, the PLC-IP3-Ca2+ pathway, and the RhoA pathway.[4] The specific cellular response—such as proliferation, survival, migration, or differentiation—is determined by the cellular context and the specific LPARs and G proteins that are expressed and activated.[3]
Therapeutic Rationale for ATX Modulation
The central role of the ATX-LPA axis in driving fundamental pathological processes makes it a compelling target for therapeutic intervention across multiple diseases.
-
Fibrotic Diseases: In idiopathic pulmonary fibrosis (IPF), ATX levels are elevated in bronchoalveolar lavage fluid, leading to increased LPA that drives fibroblast proliferation and extracellular matrix deposition.[1][8] Pharmacological inhibition of ATX has been shown to attenuate disease development in animal models of pulmonary, liver, and skin fibrosis.[1][8]
-
Oncology: The ATX-LPA pathway is frequently upregulated in various cancers, where it promotes tumor growth, invasion, metastasis, and resistance to therapy.[4][5] LPA signaling can enhance cancer cell proliferation and survival while also contributing to an immunosuppressive and fibrotic tumor microenvironment that hinders anti-tumor immune responses.[12] Targeting ATX offers a multi-pronged approach by directly inhibiting cancer cells, stimulating immune infiltration, and reducing fibrosis.[9]
-
Inflammatory Diseases: In chronic inflammatory conditions like rheumatoid arthritis, ATX is found at high levels in the synovial fluid.[2] It stimulates synovial fibroblasts to produce inflammatory mediators, contributing to joint destruction.[2] Inhibition of ATX has shown therapeutic benefit in experimental arthritis models.[2]
Profile of Autotaxin Modulators
While "this compound" is a term found in patent literature (WO 2014018881 A1), the field has advanced with several well-characterized inhibitors.[10][13] These molecules are designed to bind to ATX and inhibit its enzymatic activity, thereby lowering LPA levels.
Quantitative In Vitro Potency Data
The potency of ATX inhibitors is typically determined through in vitro enzymatic assays, with results expressed as the half-maximal inhibitory concentration (IC50).
| Compound | IC50 | Assay Details | Reference(s) |
| HA-155 | 5.7 nM | Not specified | [10] |
| PAT-048 | 20 nM | Mouse plasma | [10] |
| PAT-409 | 4.9 nM | Not specified | [14] |
| Compound 19 | 4.2 nM | Derived from PAT-409 | [14] |
| ATX-1d | 1.8 µM (1800 nM) | ATX enzyme inhibition assay | [15] |
Summary of Preclinical and Clinical Data
Several ATX inhibitors have been evaluated in preclinical disease models and advanced into clinical trials, providing crucial insights into their therapeutic potential.
| Compound | Study Phase / Model | Indication | Key Findings | Reference(s) |
| IOA-289 | Phase 1b Clinical Trial | Metastatic Pancreatic Cancer | Well-tolerated in combination with chemotherapy. At 200 mg BID, 2 of 4 patients (50%) achieved a durable partial response. Showed >50% reduction in plasma LPA. | [9][16] |
| Ziritaxestat (B607656) | Phase 3 Clinical Trial | Idiopathic Pulmonary Fibrosis (IPF) | Large trials yielded disappointing results, highlighting challenges in treating advanced, heterogeneous fibrotic diseases. | [7] |
| PF-8380 | Preclinical | Crohn's-like Ileitis (SAMP1/Fc mice) | Attenuated inflammation and upregulated expression of intestinal nutrient transporters. | [17] |
| IOA-289 | Preclinical | Breast Cancer (E0771 mouse model) | Decreased collagen deposition and expression of fibrotic genes in tumors, reprogramming the tumor microenvironment. | [12] |
Key Experimental Protocols
Evaluating the efficacy of ATX modulators requires a suite of specialized in vitro and in vivo assays.
In Vitro ATX Activity & Inhibitor Screening
A common method for high-throughput screening uses a colorimetric or fluorometric readout to measure ATX activity.
-
Principle: A synthetic substrate like bis-(p-nitrophenyl) phosphate (B84403) (BNPP) is cleaved by ATX, producing a chromogenic product (p-nitrophenol) that can be measured by absorbance at 405-415 nm.[18] Alternatively, a more physiologically relevant assay uses LPC as the substrate and measures the production of choline (B1196258) via a coupled enzymatic reaction that yields a fluorescent or colorimetric signal.[11][19]
-
Protocol Outline (Colorimetric Assay):
-
Reagent Preparation: Prepare assay buffer, recombinant human ATX enzyme, and substrate (BNPP).
-
Compound Plating: Add test compounds (e.g., this compound) at various concentrations to a 96-well plate. Include controls for 100% activity (enzyme, no inhibitor) and background (no enzyme).
-
Enzyme Addition: Add a fixed concentration of ATX to all wells except the background control.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Read the absorbance at 405-415 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control and determine the IC50 value.[18]
-
In Vivo Efficacy and Pharmacodynamic (PD) Assessment
In vivo studies are essential to determine the therapeutic effect and to confirm target engagement by measuring the modulation of biomarkers.
-
Principle: An ATX inhibitor is administered to a relevant animal model of disease (e.g., bleomycin-induced pulmonary fibrosis or a tumor xenograft model). Efficacy is assessed by disease-specific endpoints (e.g., fibrosis score, tumor volume), while target engagement is confirmed by measuring LPA levels in plasma or tissue.[20]
-
Protocol Outline (Rodent Model):
-
Model Induction: Induce the disease state in rodents (e.g., CCl4 injection for liver fibrosis).[21]
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, ATX inhibitor at various doses).
-
Dosing: Administer the compound according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Monitor animal health and measure efficacy endpoints throughout the study (e.g., body weight, tumor size).
-
Sample Collection: At study termination (and at interim timepoints), collect blood and tissues for analysis.
-
PD Biomarker Analysis: Extract lipids from plasma or tissue homogenates and quantify LPA species using a validated LC-MS/MS method.[21] This confirms the inhibitor is reducing its target product.
-
Efficacy Analysis: Perform histological analysis (e.g., Masson's trichrome staining for collagen) or other relevant assays on tissues to determine the therapeutic effect.[21]
-
Data Analysis: Statistically compare outcomes between treatment and vehicle groups.
-
Conclusion and Future Directions
The Autotaxin-LPA signaling axis is a critical driver of pathology in fibrosis, cancer, and chronic inflammation. The development of specific ATX modulators represents a highly promising therapeutic strategy. While challenges remain, as evidenced by the clinical outcomes for ziritaxestat in IPF, the field continues to evolve with next-generation inhibitors like IOA-289 showing encouraging results, particularly in oncology.[7][16]
Future success will likely depend on the continued development of highly potent and selective inhibitors with favorable pharmacokinetic and safety profiles. Furthermore, the identification of predictive biomarkers and the strategic selection of patient populations will be crucial for translating the clear therapeutic potential of ATX modulation into clinical benefit. The integration of structure-based drug design and a deeper understanding of the ATX-LPA axis in the tumor microenvironment will accelerate the journey of these compounds from the laboratory to the clinic.
References
- 1. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 9. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Activity Assay for Autotaxin Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity. It plays a crucial role in cell proliferation, migration, and survival by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of small molecule inhibitors of Autotaxin is a significant area of interest in drug discovery. This document provides a detailed protocol for an in vitro activity assay to screen and characterize Autotaxin modulators, specifically focusing on the sensitive and physiologically relevant Amplex Red assay.
Autotaxin Signaling Pathway
Autotaxin is the primary producer of extracellular LPA. LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), leading to the activation of downstream signaling cascades that regulate cellular responses.
Caption: Autotaxin signaling pathway.
Quantitative Data of Autotaxin Modulators
The following table summarizes the in vitro activity of several known Autotaxin inhibitors, presenting their half-maximal inhibitory concentration (IC50) values as reported in the literature.
| Modulator Name | Alias | IC50 (nM) | Assay Type | Reference |
| PF-8380 | - | 2.8 | Isolated Enzyme Assay | [1][2][3][4] |
| ONO-8430506 | - | 4.5 - 5.1 | Natural Substrate (LPC) / FS-3 Assay | [5][6][7] |
| Ziritaxestat | GLPG1690 | 131 | Biochemical Assay | [8][9] |
| Cudetaxestat | BLD-0409, PAT-409 | 4.95 | ATX Assay | [10] |
| S32826 | - | 5.6 - 8.8 | LPC Assay | [11][12][13] |
| Cambritaxestat | IOA-289 | 36 | Human Plasma LPA Reduction | [14][15][16] |
Experimental Protocol: Autotaxin Activity Assay using Amplex Red
This protocol describes a coupled enzymatic assay to measure Autotaxin activity by quantifying the production of choline (B1196258) from the hydrolysis of its natural substrate, LPC. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with the Amplex Red reagent to produce the highly fluorescent resorufin (B1680543). The increase in fluorescence is directly proportional to the Autotaxin activity. This method is highly sensitive and suitable for high-throughput screening of Autotaxin modulators.[17][18][19][20]
Materials and Reagents
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-LPC)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Choline Oxidase from Alcaligenes sp.
-
Horseradish Peroxidase (HRP)
-
Test compounds (potential Autotaxin modulators)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Experimental Workflow
Caption: Experimental workflow for the Amplex Red Autotaxin assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of LPC (e.g., 10 mM in methanol) and store it at -20°C.
-
Prepare a stock solution of Amplex Red reagent (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.
-
Prepare stock solutions of Choline Oxidase and HRP in Assay Buffer and store them at -20°C in small aliquots.
-
On the day of the experiment, dilute the recombinant ATX, LPC, and test compounds to the desired concentrations in Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a fresh "Detection Mix" containing Amplex Red, HRP, and Choline Oxidase in Assay Buffer. Final concentrations in the well are typically in the range of 50 µM Amplex Red, 1 U/mL HRP, and 0.1 U/mL Choline Oxidase. Protect this mix from light.
-
-
Assay Plate Setup:
-
Add 20 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or vehicle for control wells) to the appropriate wells.
-
Add 10 µL of diluted Autotaxin enzyme to all wells except for the "no enzyme" control wells. For these, add 10 µL of Assay Buffer.
-
The plate should include wells for:
-
100% activity control (enzyme + vehicle)
-
No enzyme control (vehicle only)
-
Test compound wells (enzyme + test compound)
-
Positive control inhibitor (if available)
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted LPC substrate to all wells. The final volume in each well will be 50 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the Autotaxin reaction and start the detection reaction by adding 50 µL of the "Detection Mix" to all wells.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light, to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically Ex: 530-560 nm, Em: 580-590 nm).
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test compound well / Fluorescence of 100% activity control well)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The Amplex Red-based in vitro assay provides a reliable and sensitive method for measuring the activity of Autotaxin and for screening potential modulators. The use of the natural substrate, LPC, enhances the physiological relevance of the assay. The detailed protocol and data presentation in this application note are intended to guide researchers in setting up and performing robust Autotaxin activity assays, thereby facilitating the discovery and development of novel therapeutics targeting the ATX-LPA signaling pathway.
References
- 1. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cudetaxestat (BLD-0409, PAT-409) | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. S32826 - Immunomart [immunomart.com]
- 13. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 14. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes: Cell-based Assays for Efficacy of Autotaxin Modulators
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1][2] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the bloodstream and other biological fluids.[3][4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[5][6] LPA then acts as an extracellular signaling molecule by binding to at least six specific G protein-coupled receptors (GPCRs), designated LPA1-LPA6.[7][8][9]
The ATX-LPA signaling axis is crucial for normal physiological processes, including embryonic development.[5][8] However, its dysregulation has been implicated in a wide range of pathological conditions, such as cancer, inflammation, and fibrosis.[1][10] In oncology, elevated ATX expression and LPA signaling are associated with increased tumor growth, progression, angiogenesis, and metastasis.[1][8][11] LPA stimulates cell proliferation, survival, and migration, and can confer resistance to chemotherapy and radiotherapy.[11][12] This central role in disease makes ATX a compelling therapeutic target, prompting the development of small-molecule inhibitors to modulate its activity.[4][13]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of ATX modulators. These assays are essential for researchers, scientists, and drug development professionals working to characterize novel ATX inhibitors.
The Autotaxin-LPA Signaling Pathway
The biological effects of ATX are primarily mediated through its enzymatic product, LPA.[1] Extracellular ATX converts abundant LPC into LPA. LPA then binds to its cognate receptors (LPA1-6) on the cell surface.[8] These receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate downstream signaling cascades.[9][14] Key pathways activated by LPA receptor engagement include the Ras-MAPK, PI3K-AKT, and Rho/ROCK pathways, which collectively regulate fundamental cellular responses like proliferation, survival, cytoskeletal rearrangement, and migration.[1][8][15]
Key Cell-Based Assays
Evaluating the efficacy of an ATX modulator requires a multi-faceted approach. Assays should confirm target engagement (inhibition of LPA production) and quantify the functional consequences on cancer cell behavior.
ATX Enzymatic Activity Assay
This is a primary biochemical assay to directly measure the catalytic activity of ATX and determine the potency (e.g., IC50) of an inhibitor. A common method is the TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) assay, which measures choline (B1196258) release, a byproduct of LPC hydrolysis by ATX.[16]
Cell Migration and Invasion Assays
Since a key pathological role of the ATX-LPA axis is promoting cell motility, migration and invasion assays are critical for assessing inhibitor efficacy.[4][13]
-
Transwell (Boyden Chamber) Assay: This assay quantifies chemotaxis, the directed migration of cells towards a chemoattractant. Cells are seeded in an upper chamber and migrate through a porous membrane towards a lower chamber containing ATX and its substrate LPC, or LPA directly.[2][13][17]
-
Invasion Assay: This is a modification of the transwell assay where the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), requiring cells to actively degrade the matrix to migrate through.[13]
-
Wound Healing (Scratch) Assay: This method assesses collective cell migration. A "wound" or scratch is created in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the ATX modulator.[4][18]
Downstream Signaling Assays
To confirm that the inhibitor's effects are mediated through the intended pathway, downstream signaling events can be measured. LPA receptor activation leads to the phosphorylation and activation of proteins such as AKT and ERK.[15] Western blotting can be used to quantify the levels of phosphorylated AKT (P-AKT) and ERK (P-ERK) in response to ATX/LPA stimulation with and without the inhibitor.[15]
Cell Viability and Proliferation Assays
The ATX-LPA axis also promotes cell proliferation and survival.[2][4] Assays such as the crystal violet assay or clonogenic assays can determine the effect of ATX inhibitors on cell growth and long-term survival.[4][19]
Quantitative Data Summary
The following tables summarize quantitative data for various ATX inhibitors, demonstrating their potency and effects in cell-based assays.
Table 1: Potency of Select Autotaxin Inhibitors
| Inhibitor Name | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| Autotaxin-IN-6 | 30 | Biochemical | [6] |
| Compound 3 | 2.2 | Biochemical | [12] |
| ATX-1d | 1800 | Enzyme Inhibition | [20] |
| BMP-22 | 200 | Enzyme Inhibition |[20] |
Table 2: Efficacy of Autotaxin Inhibitors in Functional Cell-Based Assays
| Assay | Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Transwell Migration | A2058 Melanoma | 50 nM ATX | >20-fold increase in migrating cells vs. control | [13] |
| Matrigel Invasion | A2058 Melanoma | 50 nM ATX | 3.5-fold increase in invading cells vs. control | [13] |
| Wound Healing | PANC-1 Pancreatic | 12 µM IOA-289 | 60% reduction in cell migration | [4] |
| Wound Healing | HLE Hepatocellular | 3 µM IOA-289 | 40% inhibition of cell migration | [4] |
| Transwell Migration | SW480 Colon | 10 µM PF8380 | Significant decrease in migration, rescued by 2 µM LPA |[21] |
Experimental Protocols
Protocol 1: ATX Activity (TOOS) Assay
This protocol is adapted from methods used to measure LysoPLD activity in plasma.[16]
Materials:
-
Recombinant human Autotaxin
-
ATX modulator (test compound)
-
1-myristoyl-sn-glycero-3-phosphocholine (14:0 LPC) or other suitable LPC substrate
-
LysoPLD Buffer (100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2)
-
Color Mix (in 50 mM Tris-HCl pH 8.0, 5 mM MgCl2): 0.5 mM 4-aminoantipyrene (4-AAP), 0.3 mM TOOS, 7.95 U/ml horseradish peroxidase (HRP), 2 U/ml choline oxidase
-
96-well microplate
-
Plate reader capable of measuring absorbance at 555 nm
Procedure:
-
Prepare serial dilutions of the ATX modulator in the appropriate vehicle (e.g., DMSO).
-
In a 96-well plate, add 10 µL of diluted modulator or vehicle control.
-
Add recombinant ATX to each well.
-
Add LysoPLD buffer to bring the reaction volume to 50 µL. Pre-incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add 50 µL of pre-warmed LysoPLD buffer containing the LPC substrate (e.g., to a final concentration of 1 mM).
-
To detect choline production, add 100 µL of the freshly prepared Color Mix to each well.
-
Measure the absorbance at 555 nm every 5 minutes for 20 minutes.[16]
-
Calculate the rate of reaction (change in absorbance over time). Determine the percent inhibition for each modulator concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Transwell Cell Migration (Boyden Chamber) Assay
This protocol is based on established methods for assessing chemotaxis.[13][17]
Materials:
-
Cancer cell line (e.g., A2058 melanoma, HT-29 colon)
-
Transwell inserts with 8-µm pores for a 24-well plate
-
Serum-free cell culture medium
-
Chemoattractant solution: Serum-free medium containing ATX and LPC, or a known concentration of LPA (e.g., 75 nM).[13]
-
ATX modulator
-
Fixative (100% Methanol)
-
Staining solution (e.g., Diff-Quik or Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.[17] Harvest cells using trypsin, wash, and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.[13][17]
-
Assay Setup: Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For a negative control, use serum-free medium alone.
-
Place the transwell inserts into the wells, avoiding air bubbles.
-
Prepare the cell suspension with the desired concentrations of the ATX modulator or vehicle control.
-
Add 200 µL of the cell suspension (2 x 105 cells) to the top chamber of each insert.
-
Incubate the plate at 37°C in a CO2 incubator for 3-24 hours (time to be optimized based on cell type).[13][21]
-
Quantification: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the inserts in 100% methanol (B129727) for 10 minutes.
-
Stain the migrated cells on the lower surface of the membrane with Diff-Quik or 0.1% Crystal Violet.
-
Wash the inserts with water and allow them to air dry.
-
Mount the membranes on a glass slide and count the number of migrated cells in several high-power fields using a microscope. Calculate the average number of migrated cells per field.
Protocol 3: Wound Healing (Scratch) Assay
This protocol provides a method for assessing collective cell migration.[18]
Materials:
-
Cell line of interest
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Serum-free or low-serum (0.5%) medium
-
ATX modulator and chemoattractant (ATX/LPC or LPA)
-
Microscope with a camera for imaging
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, you may serum-starve the cells for 16-24 hours to inhibit proliferation, ensuring that wound closure is primarily due to migration.[18][22]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to create a clear, cell-free gap.
-
Washing: Gently wash the wells twice with PBS or serum-free medium to remove dislodged cells.
-
Treatment: Add fresh medium containing the chemoattractant and the desired concentrations of the ATX modulator or vehicle control.
-
Imaging: Immediately after adding the treatment medium, capture an initial image (t=0) of the scratch using a microscope.
-
Incubate the plate at 37°C. Capture subsequent images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.
-
Analysis: Measure the width or area of the cell-free gap at each time point for each condition. Calculate the percentage of wound closure relative to the initial (t=0) area. Compare the rate of closure between treated and control groups.
References
- 1. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]
- 9. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
- 18. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 19. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
In Vivo Efficacy of Autotaxin Modulator 1 in Preclinical Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo assessment of Autotaxin Modulator 1, a representative inhibitor of Autotaxin (ATX), in various mouse models of disease. The methodologies outlined herein are compiled from established preclinical studies and are intended to serve as a comprehensive guide for evaluating the pharmacokinetic, pharmacodynamic, and therapeutic efficacy of novel ATX inhibitors.
Introduction to Autotaxin and its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][3][4][5] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6), which in turn activates multiple downstream signaling pathways.[1][2][3][4] These pathways, including Ras/Raf, RhoA, phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK), are involved in a wide range of cellular processes such as proliferation, migration, survival, and inflammation.[3][4]
Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders.[2][6][7] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy.[2][7]
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades.
Caption: The Autotaxin-LPA signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for representative Autotaxin inhibitors from various in vivo mouse model studies.
| Inhibitor Name | Mouse Model | Dosing Regimen | Key Findings | Reference |
| PF-8380 | C57BL/6 Mice | 120 mg/kg, oral gavage, twice daily for 3 weeks | Maintained plasma levels above IC50 for at least 12 hours.[8] | [8] |
| PF-8380 | Rat Air Pouch Model | 30 mg/kg, oral administration | >95% reduction of LPA levels in plasma and inflammatory site tissue within 3 hours.[8] | [8] |
| PAT-505 | Stelic Mouse Animal Model of NASH | Therapeutic dosing | Significant improvement in fibrosis.[9] | [9] |
| PAT-505 | Choline-deficient, high-fat diet model of NASH | Therapeutic dosing | Robustly reduced liver fibrosis.[9] | [9] |
| IOA-289 | E0771 breast tumor model in C57BL/6 mice | 100 mg/kg, oral gavage, twice daily | Decreased tumor growth and increased CD8α+-T-cells in tumors.[10] | [10] |
| Unnamed Inhibitor | Rodent models of glaucoma (EAG and I/R) | Oral treatment | Reduced retinal ganglion cell (RGC) loss.[5] | [5] |
| 3BoA | C57BL/6 mice | 4 mg/kg, administration | Mouse plasma LPA levels decreased to almost zero after 10 min.[11] | [11] |
Experimental Protocols
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling in Mice
Objective: To determine the pharmacokinetic profile and pharmacodynamic effect (plasma LPA reduction) of this compound following oral administration in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 2% Hydroxypropyl Cellulose with 0.1% Tween 80)[8]
-
Male or female C57BL/6 mice, 8-10 weeks old
-
Blood collection tubes with EDTA (final concentration of 50 mM)[8]
-
Centrifuge, pipettes, and other standard laboratory equipment
Protocol:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Animal Dosing: Administer a single dose of this compound to mice via oral gavage (e.g., 120 mg/kg).[8] A control group should receive the vehicle only.
-
Blood Collection: Collect venous blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).[8]
-
Plasma Preparation: Centrifuge the whole blood at 2000 x g for 20 minutes at 4°C to separate the plasma.[8]
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.[8]
-
Pharmacokinetic Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic Analysis: Measure the levels of LPA in the plasma samples using a validated method (e.g., HPLC-MS/MS) to assess the extent and duration of ATX inhibition.[8]
Efficacy Study in a Mouse Model of Liver Fibrosis
Objective: To evaluate the therapeutic efficacy of this compound in a chemically-induced mouse model of liver fibrosis.
Materials:
-
This compound
-
Fibrosis-inducing agent (e.g., Carbon tetrachloride (CCl4) or Thioacetamide (TAA))
-
Male C57BL/6 mice, 8-10 weeks old
-
Standard laboratory equipment for histology and molecular biology
Protocol:
-
Induction of Fibrosis: Induce liver fibrosis in mice by repeated intraperitoneal injections of CCl4 or TAA according to established protocols.
-
Treatment Groups: Divide the mice into at least three groups: a vehicle-treated control group, a disease control group (fibrosis induction + vehicle), and a treatment group (fibrosis induction + this compound).
-
Drug Administration: Once fibrosis is established (determined by a pilot study), begin daily administration of this compound or vehicle via oral gavage.
-
Monitoring: Monitor the health status and body weight of the mice throughout the study.
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples.
-
Histological Analysis: Fix a portion of the liver in formalin and embed in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin (H&E), Masson's Trichrome, and Sirius Red) to assess the degree of fibrosis.
-
Gene Expression Analysis: Isolate RNA from another portion of the liver to analyze the expression of fibrotic markers (e.g., α-SMA, Collagen I) by quantitative real-time PCR (qRT-PCR).
-
Biochemical Analysis: Analyze serum for markers of liver damage (e.g., ALT, AST).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating an Autotaxin inhibitor in vivo.
Caption: A generalized experimental workflow for in vivo testing.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Autotaxin Modulator 1 in an Idiopathic Pulmonary Fibrosis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a significant unmet medical need. A key pathological feature of IPF is the excessive accumulation of extracellular matrix, leading to lung scarring and a decline in respiratory function. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has been identified as a critical pathway in the development and progression of fibrosis.[1][2][3] Autotaxin is an enzyme responsible for generating the pro-fibrotic signaling molecule lysophosphatidic acid (LPA).[2] Consequently, inhibiting autotaxin presents a promising therapeutic strategy for IPF.
This document provides detailed application notes and protocols for the use of Autotaxin Modulator 1 in a well-established preclinical animal model of IPF, the bleomycin-induced lung fibrosis model. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy of autotaxin inhibitors.
Featured Autotaxin Modulators
This document focuses on preclinical data for the following autotaxin modulators:
-
Ziritaxestat (B607656) (GLPG1690): A selective autotaxin inhibitor.[4]
-
Cudetaxestat (B10854783) (BLD-0409): A non-competitive autotaxin inhibitor.[5]
Data Presentation
Efficacy of Autotaxin Modulators in the Bleomycin-Induced Mouse Model of IPF
The following tables summarize the quantitative data on the anti-fibrotic effects of ziritaxestat and cudetaxestat in the bleomycin-induced mouse model of pulmonary fibrosis.
Table 1: Effect of Ziritaxestat (GLPG1690) on Lung Fibrosis
| Treatment Group | Dose | Ashcroft Score (Mean ± SEM) | Lung Collagen Content (μg/mg tissue) | Reference |
| Vehicle Control | - | Data not available | Data not available | [1][6] |
| Bleomycin (B88199) + Vehicle | - | Qualitatively increased | Qualitatively increased | [1][6] |
| Bleomycin + Ziritaxestat | Dose not specified | Significantly reduced vs. Bleomycin + Vehicle | Significantly reduced vs. Bleomycin + Vehicle | [1][6] |
Note: While multiple sources confirm the significant reduction in Ashcroft scores and collagen content with ziritaxestat treatment, specific quantitative data from preclinical studies was not publicly available in the searched literature.[1][6]
Table 2: Effect of Cudetaxestat (BLD-0409) on Lung Fibrosis Markers
| Treatment Group | Dose (mg/kg, daily) | Ashcroft Score Reduction | Assembled Collagen (Picrosirius Red) Reduction | ACTA2 mRNA Level Reduction | COL1A1 mRNA Level Reduction | Reference |
| Bleomycin + Vehicle | - | Baseline | Baseline | Baseline | Baseline | [6] |
| Bleomycin + Cudetaxestat | 3 | Significant | Significant | Significant | Significant | [6] |
| Bleomycin + Cudetaxestat | 10 | Significant | Significant | Significant | Significant | [6] |
| Bleomycin + Cudetaxin | 30 | Significant | Significant | Significant | Significant | [6] |
Note: A conference abstract reported that cudetaxestat significantly reduced these markers of fibrosis in a dose-dependent manner. However, the exact numerical values of the reductions were not provided.[6]
Signaling Pathway
The autotaxin-LPA signaling pathway plays a central role in the pathogenesis of pulmonary fibrosis. Understanding this pathway is crucial for the rationale behind using autotaxin inhibitors.
Caption: The Autotaxin-LPA signaling pathway in pulmonary fibrosis.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is the most widely used preclinical model to study IPF and evaluate potential therapies.
Materials:
-
Bleomycin sulfate (B86663) (pharmaceutical grade)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal gavage needles (for oral administration of inhibitors)
-
Vehicle for inhibitor formulation (e.g., 0.5% methylcellulose)
Procedure:
-
Animal Acclimatization: House C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an approved institutional protocol.
-
Bleomycin Administration:
-
Prepare a solution of bleomycin in sterile saline. A typical dose is 1.5-3.0 U/kg body weight.
-
Administer a single dose of bleomycin via intratracheal or oropharyngeal aspiration to induce lung injury.
-
Administer sterile saline to the control group.
-
-
Autotaxin Inhibitor Treatment:
-
For a therapeutic regimen, begin daily oral gavage of the autotaxin inhibitor (e.g., cudetaxestat at 3, 10, or 30 mg/kg) on day 7 or 14 post-bleomycin administration, once fibrosis is established.[6]
-
The vehicle control group should receive the formulation vehicle.
-
-
Monitoring: Monitor the animals daily for signs of distress, and record body weights regularly.
-
Euthanasia and Sample Collection: At the end of the study period (typically day 21 or 28), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest them for histological analysis and collagen quantification.
-
Caption: Experimental workflow for the bleomycin-induced fibrosis model.
Histological Assessment of Lung Fibrosis (Ashcroft Scoring)
The Ashcroft score is a semi-quantitative method used to grade the extent of lung fibrosis.[7]
Materials:
-
Formalin (10%) or other appropriate fixative
-
Microtome
-
Glass slides
-
Masson's trichrome stain
-
Light microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix the harvested lungs in 10% formalin for 24 hours.
-
Embed the fixed tissue in paraffin and section it at 4-5 µm thickness.
-
-
Staining:
-
Stain the lung sections with Masson's trichrome to visualize collagen fibers (which will appear blue).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope at 100x magnification.
-
-
Ashcroft Scoring:
-
Assign a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) to multiple random fields of view for each lung section.
-
The final Ashcroft score for each animal is the average of the scores from all the fields examined.[7]
-
Ashcroft Scoring Scale:
-
Grade 0: Normal lung.
-
Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.
-
Grade 2: Moderate thickening of walls without obvious damage to lung architecture.
-
Grade 3: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.
-
Grade 4: Severe distortion of structure and large fibrous areas.
-
Grade 5: Large fibrous areas with dense collagen.
-
Grade 6: Severe distortion of structure with large contiguous fibrous masses.
-
Grade 7: Severe distortion of structure with fibrous obliteration of most of the field.
-
Grade 8: Total fibrous obliteration of the field.
Quantification of Lung Collagen Content (Hydroxyproline Assay)
This assay provides a quantitative measure of the total collagen content in the lung tissue.
Materials:
-
Lung tissue homogenates
-
6M Hydrochloric acid (HCl)
-
Chloramine-T solution
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Hydroxyproline (B1673980) standard
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Homogenize a known weight of lung tissue.
-
Hydrolyze the homogenate in 6M HCl at 110-120°C for 18-24 hours to break down collagen into its constituent amino acids, including hydroxyproline.
-
-
Oxidation:
-
Neutralize the hydrolysate and incubate with Chloramine-T solution to oxidize the hydroxyproline.
-
-
Color Development:
-
Stop the oxidation reaction with perchloric acid.
-
Add DMAB solution and incubate at 60°C to develop a colored product.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 550-560 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the hydroxyproline concentration in the samples based on the standard curve.
-
Convert the hydroxyproline content to collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).
-
Conclusion
The preclinical data, though in some cases lacking specific quantitative values in the publicly accessible domain, strongly suggest that modulating the autotaxin-LPA signaling pathway is a viable therapeutic strategy for idiopathic pulmonary fibrosis. The protocols outlined in this document provide a framework for the in vivo evaluation of autotaxin inhibitors in a widely accepted animal model of the disease. Rigorous and standardized application of these methods will be crucial for the successful development of new and effective treatments for IPF.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
- 5. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Lysophosphatidic Acid (LPA) by LC-MS/MS Following Treatment with an Autotoxin Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide array of cellular processes, including proliferation, migration, and survival.[1] LPA exerts its effects by activating a family of G protein-coupled receptors (LPARs 1-6).[1][2][3] The primary pathway for extracellular LPA production involves the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by the secreted enzyme Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[2][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory disorders, making ATX a compelling therapeutic target.[3][4][5]
Pharmacological modulation of ATX activity is a key strategy in drug development. Potent and specific ATX inhibitors, such as PF-8380, have been developed to reduce the production of LPA.[5][6][7] Assessing the efficacy of these modulators requires a robust and sensitive analytical method to accurately quantify changes in LPA levels in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of various LPA species.[8][9]
This document provides a detailed protocol for the measurement of LPA species in plasma samples treated with an ATX modulator, using PF-8380 as a representative example. The methods described herein cover sample preparation, lipid extraction, and LC-MS/MS analysis.
Signaling Pathway Overview
The ATX-LPA signaling pathway is a critical regulator of various cellular functions. ATX converts extracellular LPC into LPA, which then binds to its receptors on the cell surface to initiate downstream signaling cascades. ATX modulators act by inhibiting the enzymatic activity of ATX, thereby reducing LPA production and attenuating its downstream effects.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for measuring LPA in plasma samples following treatment with an ATX modulator involves several key steps, from sample collection and preparation to instrumental analysis and data processing.
Caption: A flowchart outlining the key steps for LPA quantification.
Protocols
Protocol 1: Plasma Sample Preparation and Treatment
Accurate measurement of LPA requires careful sample handling to prevent its artificial formation or degradation ex vivo.[10]
-
Blood Collection: Collect whole blood into tubes containing EDTA and immediately place them on ice.[10]
-
Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 1,500 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Aliquoting: Transfer the plasma to pre-chilled tubes.
-
Inhibitor Addition: To prevent ex vivo LPA formation, immediately add an ATX inhibitor to the plasma samples.[10] For this protocol, we use PF-8380 as the modulator. Prepare a stock solution of PF-8380 in DMSO.
-
Experimental Treatment:
-
For the treated group, add the ATX modulator PF-8380 to the plasma to achieve the desired final concentration (e.g., 1 µM).[6]
-
For the control group, add an equivalent volume of the vehicle (DMSO).
-
-
Incubation: Incubate the samples under desired conditions (e.g., 37°C for 2 hours).
-
Storage: After incubation, samples can be immediately processed for lipid extraction or stored at -80°C.
Protocol 2: Lipid Extraction
This protocol is based on a modified Bligh-Dyer method, which is effective for extracting phospholipids (B1166683) like LPA.[9][11]
-
Sample Preparation: To a 100 µL plasma sample, add 10 µL of an internal standard solution (e.g., 17:0-LPA at 1 µg/mL in methanol) to allow for absolute quantification.[8][12]
-
Solvent Addition: Add 1 mL of chloroform, 500 µL of methanol, and 250 µL of deionized water. The extraction should be performed under acidic conditions to improve LPA recovery.[9][11]
-
Mixing and Phase Separation: Vortex the mixture vigorously for 1 minute, sonicate for 5 minutes, and then centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic phases.[11]
-
Collection: Carefully transfer the lower organic phase to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol, for LC-MS/MS analysis.[11]
Protocol 3: LC-MS/MS Analysis
This protocol utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., Macherey-Nagel NUCLEODUR C8 Gravity, 125 mm x 2.0 mm ID).[13]
-
Mobile Phase A: Methanol/Water (75/25, v/v) containing 0.5% formic acid and 5 mM ammonium (B1175870) formate.[13]
-
Mobile Phase B: Methanol/Water (99/0.5, v/v) containing 0.5% formic acid and 5 mM ammonium formate.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient should be developed to ensure the separation of LPA species from other lysophospholipids, particularly LPC, to avoid in-source fragmentation that can artificially generate LPA signals.[14]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each LPA species and the internal standard. The most common product ion for LPA is m/z 153, corresponding to the phosphoglycerol headgroup.[12]
-
Instrument Parameters: Optimize instrument parameters such as collision energy (CE) and declustering potential (DP) for each transition to maximize sensitivity.
-
Data Presentation
Table 1: Representative MRM Transitions for LPA Species
The following table lists common MRM transitions for the quantification of various LPA species. These values should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 16:0 LPA | 409.2 | 153.0 |
| 18:0 LPA | 437.2 | 152.8 |
| 18:1 LPA | 435.2 | 153.0 |
| 18:2 LPA | 433.0 | 153.0 |
| 20:4 LPA | 457.1 | 152.8 |
| 17:0 LPA (IS) | 423.2 | 153.0 |
| Data derived from published methods.[12] |
Table 2: Quantitative Data Summary (Hypothetical)
This table provides a template for summarizing the quantitative results, comparing LPA levels in plasma samples with and without the ATX modulator.
| LPA Species | Control (Vehicle) Plasma Concentration (nM) | Treated (ATX Modulator 1) Plasma Concentration (nM) | % Reduction |
| 16:0 LPA | 50.5 ± 4.2 | 5.1 ± 0.8 | 89.9% |
| 18:0 LPA | 25.1 ± 2.5 | 2.8 ± 0.5 | 88.8% |
| 18:1 LPA | 62.3 ± 5.8 | 6.5 ± 1.1 | 89.6% |
| 18:2 LPA | 80.7 ± 7.1 | 8.2 ± 1.5 | 89.8% |
| 20:4 LPA | 45.9 ± 3.9 | 4.7 ± 0.9 | 89.8% |
| Total LPA | 264.5 ± 23.5 | 27.3 ± 4.8 | 89.7% |
| Values are presented as mean ± standard deviation for hypothetical data. |
Oral administration of PF-8380 at 30 mg/kg has been shown to reduce LPA levels in rat plasma by over 95% within 3 hours, demonstrating its potent in vivo activity.[5][6] The IC50 of PF-8380 has been determined to be 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[5][7]
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of LPA species in plasma following treatment with an ATX modulator. The detailed protocols for sample preparation, lipid extraction, and LC-MS/MS analysis, combined with the provided data structures and visualizations, offer a robust methodology for researchers in pharmacology and drug development. Accurate measurement of LPA is crucial for evaluating the pharmacodynamic effects of ATX inhibitors and for advancing our understanding of the role of the ATX-LPA axis in health and disease.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of lysophosphatidic acid subspecies produced by autotaxin using a modified HPLC ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid extraction and LC-MS/MS measurements of LPA [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Autotaxin Inhibitor Screening Assay Using a Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1] It is a key enzyme responsible for the extracellular production of the bioactive signaling lipid, lysophosphatidic acid (LPA), from its precursor, lysophosphatidylcholine (B164491) (LPC).[2][3] The ATX-LPA signaling axis is integral to a multitude of physiological processes, including embryonic development, wound healing, and immune regulation.[4][5]
Dysregulation of the ATX-LPA pathway has been implicated in the pathophysiology of numerous diseases, such as cancer, chronic inflammation, and fibrosis.[4][6] Elevated ATX levels and aberrant LPA signaling can promote tumor cell proliferation, migration, and survival, contributing to metastasis and therapeutic resistance.[4][7] Consequently, ATX has emerged as a significant therapeutic target for the development of novel drugs.[2][8]
This application note provides a detailed protocol for a robust and sensitive in vitro assay to screen for inhibitors of Autotaxin. The assay employs a fluorogenic substrate, FS-3, and demonstrates the procedure using a test compound, "Autotaxin modulator 1."[9][10] This method is suitable for high-throughput screening (HTS) and detailed kinetic analysis of potential ATX inhibitors.
The Autotaxin-LPA Signaling Pathway
ATX catalyzes the hydrolysis of LPC to generate LPA in the extracellular space. LPA then binds to and activates at least six specific G protein-coupled receptors (GPCRs), designated LPAR1-6.[4] Activation of these receptors initiates a cascade of downstream signaling events through various G proteins (Gq, Gi, G12/13), influencing critical cellular functions like proliferation (via Ras-MAPK), survival (via PI3K-Akt), and migration (via Rho).[4][11]
Assay Principle
This inhibitor screening assay utilizes the fluorogenic substrate FS-3.[12] FS-3 is an analog of LPC that is conjugated with both a fluorophore (fluorescein) and a quencher (dabcyl).[13] In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence via intramolecular energy transfer.[6] When Autotaxin cleaves the phosphodiester bond of FS-3, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[14] The rate of fluorescence increase is directly proportional to ATX enzymatic activity. Potential inhibitors are evaluated by their ability to reduce this rate.
Materials and Reagents
-
Recombinant Human Autotaxin (hATX)
-
Fluorogenic ATX Substrate (FS-3, Echelon Biosciences, L-2000)
-
This compound (Test Inhibitor)
-
Known ATX Inhibitor (e.g., PF-8380, for positive control)
-
Assay Buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)[7]
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Dimethyl Sulfoxide (DMSO, ACS grade)
-
Black, flat-bottom 96-well assay plates (low-binding)
-
Fluorescence plate reader with excitation at ~485 nm and emission detection at ~530 nm
-
Multichannel pipettes and reagent reservoirs
Experimental Workflow
The experimental workflow consists of preparing reagents, setting up the assay plate with controls and test compounds, initiating the enzymatic reaction, and kinetically measuring the fluorescence signal.
Detailed Experimental Protocol
6.1. Reagent Preparation
-
Assay Buffer with BSA : Prepare the assay buffer as listed in Section 4. Just before use, add BSA to a final concentration of 0.01% (100 µg/mL) to prevent enzyme denaturation and non-specific binding.
-
ATX Enzyme Solution : Thaw the stock solution of recombinant human ATX on ice. Dilute the enzyme in cold assay buffer (with BSA) to a 2X working concentration of 8 nM. Prepare enough volume for all wells. Keep on ice until use.[7]
-
FS-3 Substrate Solution : Prepare a 10 mM stock solution of FS-3 in DMSO. Further dilute in assay buffer (with BSA) to a 2X working concentration of 2 µM. Protect from light.[7]
-
Inhibitor Solutions :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series (e.g., 11 points) of the test inhibitor in DMSO.
-
Further dilute each concentration from the DMSO series into assay buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept below 1%.[5]
-
Prepare a 4X working solution of a known potent inhibitor (e.g., PF-8380 at 400 nM) for the positive control.
-
6.2. Assay Procedure The following procedure is for a final reaction volume of 100 µL per well.
-
Plate Layout : Design the plate map to include wells for:
-
100% Activity Control (Vehicle, e.g., DMSO)
-
No Enzyme Control (Background)
-
Positive Inhibition Control (e.g., 100 nM PF-8380)
-
Test Compound (this compound) at various concentrations (perform in triplicate).
-
-
Add Inhibitors/Controls : Add 25 µL of the 4X inhibitor working solutions, vehicle control, or positive control to the appropriate wells of the 96-well plate.
-
Add Enzyme : Add 25 µL of assay buffer to the "No Enzyme Control" wells. To all other wells, add 25 µL of the 2X ATX enzyme solution (8 nM). The enzyme concentration is now 4 nM in these wells.
-
Pre-incubation : Gently mix the plate on an orbital shaker for 1 minute. Pre-incubate the plate at 37°C for 10 minutes to allow inhibitors to bind to the enzyme.
-
Initiate Reaction : Add 50 µL of the 2X FS-3 substrate solution (2 µM) to all wells to start the reaction. The final concentrations in the 100 µL reaction volume will be: 4 nM ATX and 1 µM FS-3.[7]
-
Kinetic Measurement : Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every 2 minutes for 60 minutes.[4]
Data Analysis
-
Calculate Reaction Rates : For each well, plot the relative fluorescence units (RFU) against time (minutes). Determine the slope of the linear portion of the curve (typically the first 15-30 minutes) to get the reaction rate in RFU/min.
-
Correct for Background : Subtract the average rate of the "No Enzyme Control" wells from all other wells.
-
Calculate Percent Inhibition : Use the following formula to calculate the percentage of ATX inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate of Test Well / Rate of 100% Activity Control)) * 100
-
Determine IC₅₀ Value : Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope (log[inhibitor] vs. response) non-linear regression model to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]
Results
The inhibitory activity of this compound against human Autotaxin was determined using the fluorogenic assay described. The compound demonstrated a dose-dependent inhibition of ATX activity.
Note: The following data is exemplary and serves to illustrate the analysis and presentation of results. A specific IC₅₀ value for "this compound" is not publicly available in the cited literature; therefore, a representative value is used for demonstration purposes.
| This compound Conc. (nM) | Average Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 250.5 | 0.0% |
| 1 | 235.1 | 6.1% |
| 5 | 210.2 | 16.1% |
| 10 | 185.7 | 25.9% |
| 25 | 140.3 | 44.0% |
| 50 | 95.8 | 61.8% |
| 100 | 55.1 | 78.0% |
| 250 | 20.4 | 91.9% |
| 500 | 10.1 | 96.0% |
| 1000 | 8.5 | 96.6% |
| Calculated IC₅₀ | ~35.2 nM |
Table 1. Dose-response data for the inhibition of Autotaxin by this compound. The IC₅₀ value was calculated by non-linear regression analysis of the percent inhibition versus inhibitor concentration.
Conclusion
The fluorogenic assay protocol detailed in this application note provides a reliable and sensitive method for screening and characterizing inhibitors of Autotaxin. The use of the FS-3 substrate in a kinetic format allows for accurate determination of enzyme activity and inhibitor potency, making it a valuable tool in drug discovery programs targeting the ATX-LPA signaling axis for therapeutic intervention in oncology, fibrosis, and inflammatory diseases.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design and Development of Autotaxin Inhibitors | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 6. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound — TargetMol Chemicals [targetmol.com]
- 10. AUTOTAXIN — TargetMol Chemicals [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echelon-inc.com [echelon-inc.com]
Application Notes: Formulation of Autotaxin Modulator 1 for In Vivo Studies
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|1548743-69-6|COA [dcchemicals.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound|1548743-69-6|MSDS [dcchemicals.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin Modulators in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of autotaxin modulators, specifically autotaxin inhibitors, in various mouse models of fibrosis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of these compounds.
Introduction to Autotaxin in Fibrosis
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2][3][4][5] The ATX-LPA signaling axis is implicated in a wide range of cellular processes, including cell proliferation, migration, and survival.[4][6] Dysregulation of this pathway has been linked to the pathogenesis of various fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis.[3][7][8][9] Consequently, inhibiting autotaxin activity has emerged as a promising therapeutic strategy for mitigating fibrosis.[1][2][8]
Quantitative Data Summary of Autotaxin Inhibitors in Mouse Fibrosis Models
The following tables summarize the dosages and efficacy of various autotaxin inhibitors in different mouse models of fibrosis. It is important to note that "Autotaxin modulator 1" is not a standardized name for a specific compound. Therefore, this document compiles data on several well-characterized autotaxin inhibitors.
Table 1: Autotaxin Inhibitors in Mouse Models of Lung Fibrosis
| Compound Name | Mouse Model | Dosing Regimen | Key Findings |
| Ziritaxestat (GLPG1690) | Bleomycin (B88199) (BLM)-induced pulmonary fibrosis | 10 and 30 mg/kg, twice a day (b.i.d.), oral (p.o.) | Demonstrated significant activity in reducing fibrosis.[10] |
| Bleomycin (BLM)-induced pulmonary fibrosis | 30 mg/kg, b.i.d., p.o. (therapeutic setting, starting 7 days post-BLM) | Significantly decreased Ashcroft score and collagen content.[7] | |
| GWJ-A-23 | Bleomycin-induced pulmonary fibrosis | 10 mg/kg, intraperitoneal (i.p.), on alternate days | Led to a significant decrease in collagen, cell infiltration, TGF-β, and LPA levels in bronchoalveolar lavage fluid (BALF).[7] |
| GK442 | Bleomycin-induced pulmonary fibrosis | 30 mg/kg, daily, i.p., for 15 days | Resulted in significant decreases in collagen and total protein.[7] |
| PF-8380 | Bleomycin-induced pulmonary fibrosis | Not specified | Attenuated leukomycin-induced pulmonary fibrosis.[11] |
| IOA-289 | Bleomycin-induced pulmonary fibrosis | Not specified | Slowed the progression of lung fibrosis.[12][13] |
Table 2: Autotaxin Inhibitors in Mouse Models of Liver Fibrosis
| Compound Name | Mouse Model | Dosing Regimen | Key Findings |
| PF-8380 | Carbon tetrachloride (CCl₄)-induced liver fibrosis | 30 mg/kg, b.i.d., i.p. (2-4 weeks post-CCl₄) | Attenuated fibrosis and significantly decreased collagen deposition and LPA levels in the liver.[7] |
| PAT-505 | STAM™ NASH model | 10 and 30 mg/kg, b.i.d., p.o. | Showed direct antifibrotic effects in the liver.[7] |
| Choline-deficient, amino acid-defined, high-fat diet (CDAA-HFD) NASH model | 3, 10, and 30 mg/kg, daily, p.o. | Robustly reduced liver fibrosis with no significant effect on steatosis, hepatocellular ballooning, and inflammation.[1][2][7] | |
| Compound B | CDAA-HFD liver fibrosis model | 10 mg/kg | Significantly reduced liver fibrosis. Doses of 1, 3, and 10 mg/kg resulted in approximately 49%, 67%, and 75% inhibition of trough plasma ATX activity, respectively.[7] |
| PAT-409 | CDAA-HFD liver fibrosis model | 10 mg/kg, daily, p.o. | Reduced liver fibrosis. Doses of 1, 3, and 10 mg/kg showed 49%, 67%, and 75% inhibition of trough plasma ATX activity, respectively.[7] |
Table 3: Autotaxin Inhibitors in Other Mouse Fibrosis Models
| Compound Name | Mouse Model | Dosing Regimen | Key Findings |
| PAT-048 | Bleomycin-induced skin fibrosis | 20 mg/kg, daily, p.o. (preventive and delayed treatment) | Was evaluated for efficacy.[7] |
| Autotaxin Inhibitor | Unilateral ureteral obstruction (UUO) model of renal interstitial fibrosis | Not specified | Pharmacological inhibition of ATX partially attenuated renal interstitial fibrosis.[14] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice and Treatment with an Autotaxin Inhibitor
This protocol describes a common method for inducing lung fibrosis in mice and assessing the efficacy of an autotaxin inhibitor like Ziritaxestat (GLPG1690).
1. Animal Model:
-
Species: C57BL/6 mice, female, 4-5 weeks old.[10]
-
Acclimatization: House animals for at least one week before the experiment with standard chow and water ad libitum.
2. Induction of Pulmonary Fibrosis:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally or intranasally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg) dissolved in sterile saline.[15][16] Control animals receive saline only.
3. Preparation and Administration of Autotaxin Inhibitor:
-
Compound: Ziritaxestat (GLPG1690).
-
Vehicle Formulation: A common vehicle for oral administration of Ziritaxestat is a solution of DMSO, PEG300, Tween80, and water. For example, a 1 mL working solution can be prepared by mixing 50 μL of a 140 mg/mL stock solution in DMSO with 400 μL of PEG300, followed by the addition of 50 μL of Tween80 and 500 μL of ddH₂O.[10] The solution should be freshly prepared.
-
Dosing: Administer Ziritaxestat orally (e.g., by gavage) at doses of 10 or 30 mg/kg twice daily.[10]
-
Treatment Schedule:
-
Prophylactic: Start treatment on the same day or one day after bleomycin instillation and continue for a specified period (e.g., 14 or 21 days).
-
Therapeutic: Begin treatment at a later time point when fibrosis is already established (e.g., 7 days after bleomycin instillation) and continue for a specified duration.[7]
-
4. Assessment of Fibrosis:
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Histopathology:
-
Collagen Content:
-
Homogenize the right lung lobe.
-
Measure the total lung collagen content using a hydroxyproline (B1673980) assay.
-
-
Analysis of BALF:
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice and Treatment with an Autotaxin Inhibitor
This protocol outlines the induction of liver fibrosis using CCl₄ and the evaluation of an autotaxin inhibitor.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Acclimatization: As described in Protocol 1.
2. Induction of Liver Fibrosis:
-
Administer CCl₄ (e.g., 0.5 mL/kg) intraperitoneally twice a week. CCl₄ is typically diluted in a vehicle like corn oil or olive oil.
3. Preparation and Administration of Autotaxin Inhibitor:
-
Compound: PF-8380 or another suitable inhibitor.
-
Vehicle Formulation: Prepare the inhibitor in a suitable vehicle for intraperitoneal or oral administration.
-
Dosing: For PF-8380, a dose of 30 mg/kg administered intraperitoneally twice daily has been used.[7]
-
Treatment Schedule: Initiate treatment after a period of CCl₄ administration to model a therapeutic intervention (e.g., start treatment 2 to 4 weeks after the first CCl₄ dose) and continue for the duration of the study.[7]
4. Assessment of Fibrosis:
-
Euthanasia and Sample Collection: At the end of the study, collect blood and liver tissue.
-
Histopathology:
-
Fix liver tissue in formalin and embed in paraffin.
-
Stain sections with Sirius Red to visualize collagen.
-
Assess the degree of fibrosis using a scoring system (e.g., METAVIR).
-
-
Collagen Content:
-
Measure liver hydroxyproline content as an indicator of collagen deposition.
-
-
Biochemical Analysis:
-
Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
-
Gene Expression Analysis:
-
Extract RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1).
-
Visualizations
Signaling Pathway of Autotaxin in Fibrosis
Caption: The Autotaxin-LPA signaling pathway in fibrosis.
Experimental Workflow for Evaluating Autotaxin Inhibitors
Caption: General experimental workflow for testing autotaxin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of autotaxin in renal interstitial fibrosis through regulation of fibroblast functions and induction of vascular leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The involvement of autotaxin in renal interstitial fibrosis through regulation of fibroblast functions and induction of vascular leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Western Blot Analysis of Autotaxin (ATX) Expression Following Autotaxin Modulator 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation. Consequently, ATX has emerged as a significant therapeutic target for various diseases, including cancer and fibrosis. Autotaxin modulators are small molecules designed to inhibit the enzymatic activity of ATX, thereby reducing the production of LPA.[2]
This document provides a detailed protocol for the analysis of ATX protein expression in cell culture models following treatment with an Autotaxin modulator, using Western blotting. The provided methodologies are intended to guide researchers in accurately assessing the impact of such modulators on ATX levels.
Signaling Pathway and Experimental Workflow
The ATX-LPA signaling pathway begins with the secretion of ATX, which then catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. LPA subsequently binds to its G protein-coupled receptors (LPARs) on the cell surface, initiating downstream signaling cascades that influence various cellular responses. Interestingly, a negative feedback loop exists where LPA can regulate the expression of ATX.[3][4] Inhibition of ATX activity by a modulator can disrupt this feedback loop, leading to potential changes in ATX protein expression.
The experimental workflow for this study involves culturing a suitable cell line, treating the cells with this compound, preparing cell lysates and conditioned media, and finally analyzing ATX expression by Western blotting.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for the human malignant melanoma cell line A375, which is known to express ATX.[5][6][7][8][9][10] Alternatively, the murine breast cancer cell line 4T1 can be used.[11][12][13]
Materials:
-
A375 (ATCC® CRL-1619™) or 4T1 (ATCC® CRL-2539™) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) for A375 or RPMI-1640 for 4T1[7][11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (e.g., PF-8380, a potent ATX inhibitor)[3][14]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture A375 or 4T1 cells in their respective complete growth medium (containing 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.[7]
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Prepare stock solutions of this compound (PF-8380) in DMSO.
-
Treat cells with varying concentrations of the modulator (e.g., 0, 0.1, 1, and 10 µM) for 24 to 48 hours. A final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. A 1 µM concentration of PF-8380 has been shown to be effective in vitro.
Sample Preparation
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
RIPA Buffer Recipe:
| Component | Final Concentration |
|---|---|
| Tris-HCl, pH 7.4 | 20 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| Triton X-100 | 1% |
| Sodium deoxycholate | 1% |
| SDS | 0.1% |
Just before use, add protease and phosphatase inhibitors to the RIPA buffer.
Procedure:
-
After treatment, collect the conditioned media from each well and store at -80°C for analysis of secreted ATX.
-
Wash the adherent cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of the cleared lysates using a BCA protein assay.
Western Blotting
Materials:
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (4-12% gradient gels are recommended)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibody: Rabbit polyclonal anti-ENPP2/Autotaxin antibody (e.g., Novus Biologicals, NBP2-16339). Recommended starting dilution: 1:500-1:3000.[15]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate
Procedure:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
After transfer, wash the membrane with deionized water and stain with Ponceau S solution for 5-10 minutes to visualize total protein.[17][18] This serves as a loading control for secreted proteins in conditioned media. Image the Ponceau S-stained membrane.
-
Destain the membrane with TBST and block with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATX antibody diluted in blocking buffer overnight at 4°C with gentle agitation. A dilution of 1:1000 is a good starting point.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Data Presentation and Interpretation
The quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry analysis of the ATX bands should be performed and normalized to the total protein as determined by Ponceau S staining.
Due to the negative feedback loop where LPA inhibits ATX expression, treatment with an ATX inhibitor is expected to decrease LPA levels, which may in turn lead to an increase in ATX expression.[4] The following tables provide an illustrative example of expected results.
Table 1: Densitometry Analysis of ATX Expression in Cell Lysates
| Treatment (this compound) | ATX Band Intensity (Arbitrary Units) | Total Protein (Ponceau S) | Normalized ATX Expression (ATX/Total Protein) | Fold Change vs. Control |
| Control (0 µM) | 1500 | 1.00 | 1500 | 1.0 |
| 0.1 µM | 1800 | 1.02 | 1765 | 1.18 |
| 1 µM | 2550 | 0.98 | 2602 | 1.73 |
| 10 µM | 3200 | 1.01 | 3168 | 2.11 |
Table 2: Densitometry Analysis of Secreted ATX in Conditioned Media
| Treatment (this compound) | Secreted ATX Band Intensity (Arbitrary Units) | Total Protein (Ponceau S) | Normalized Secreted ATX (ATX/Total Protein) | Fold Change vs. Control |
| Control (0 µM) | 5000 | 1.00 | 5000 | 1.0 |
| 0.1 µM | 6200 | 0.99 | 6263 | 1.25 |
| 1 µM | 8500 | 1.03 | 8252 | 1.65 |
| 10 µM | 11000 | 0.97 | 11340 | 2.27 |
These illustrative data suggest a dose-dependent increase in both cellular and secreted ATX levels upon treatment with an Autotaxin modulator, consistent with the disruption of the LPA-mediated negative feedback loop. Researchers should interpret their results in the context of this regulatory mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONO-8430506 | PDE | TargetMol [targetmol.com]
- 4. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line A-375 (CVCL_0132) [cellosaurus.org]
- 6. 4T1 Cell Line - Essential Insights into Breast Cancer Cell Research and Applications [cytion.com]
- 7. Culture of human A375 melanoma cells in the presence of fibronectin causes expression of MMP-9 and activation of MMP-2 in culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A375. Culture Collections [culturecollections.org.uk]
- 9. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 10. 4T1 - Wikipedia [en.wikipedia.org]
- 11. bcrj.org.br [bcrj.org.br]
- 12. Passage Number of 4T1 Cells Influences the Development of Tumour and the Progression of Metastasis in 4T1 Orthotopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. selleckchem.com [selleckchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 17. conductscience.com [conductscience.com]
- 18. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers in Response to Autotaxin Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and skin. A key pathway implicated in the progression of fibrosis is the Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling axis.[1][2] Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid LPA, which in turn signals through G protein-coupled receptors to promote fibroblast proliferation, migration, and differentiation into myofibroblasts.[1][2] These activated myofibroblasts are the principal source of ECM proteins, including collagen and fibronectin, driving tissue stiffening and organ dysfunction.
Given its central role in fibrogenesis, ATX has emerged as a promising therapeutic target for anti-fibrotic drug development.[3] Autotaxin Modulator 1 represents a novel investigational compound designed to inhibit ATX activity, thereby reducing LPA production and mitigating downstream pro-fibrotic signaling. These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of key fibrosis markers in preclinical models treated with this compound. The presented methodologies and representative data are intended to guide researchers in assessing the anti-fibrotic efficacy of this and similar therapeutic agents.
Autotaxin-LPA Signaling Pathway in Fibrosis
Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA in the extracellular space. LPA then binds to its cognate receptors (LPARs) on the surface of various cell types, including fibroblasts. This binding activates downstream signaling cascades, such as the Rho/ROCK, PI3K/AKT, and MAPK pathways, leading to the expression of pro-fibrotic genes. A critical consequence of this signaling is the transdifferentiation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, which are highly active in synthesizing and depositing ECM components like Collagen Type I and Fibronectin.[1] Transforming Growth Factor-beta (TGF-β) is another pivotal pro-fibrotic cytokine whose signaling is intertwined with the ATX-LPA axis, creating a feedback loop that amplifies the fibrotic response.[1]
Experimental Workflow for Efficacy Evaluation
The anti-fibrotic efficacy of this compound can be evaluated in established preclinical models of organ fibrosis, such as the bleomycin-induced lung fibrosis model or the carbon tetrachloride (CCl4)-induced liver fibrosis model. The general workflow involves inducing fibrosis in laboratory animals, administering the therapeutic compound, and subsequently harvesting tissues for histological and immunohistochemical analysis.
Data Presentation: Quantitative Immunohistochemistry
The following tables present representative quantitative data for the immunohistochemical analysis of key fibrosis markers in a preclinical model of fibrosis treated with this compound. This data is illustrative and intended to provide a framework for the presentation of experimental results. Quantitative analysis of IHC staining can be performed using digital image analysis software to determine the percentage of positively stained area or the mean staining intensity.
Table 1: Quantitative Analysis of Alpha-Smooth Muscle Actin (α-SMA) Expression
| Treatment Group | Dose (mg/kg) | Percent Positive Area (%) | Staining Intensity (Mean Optical Density) |
| Vehicle Control | - | 25.4 ± 3.8 | 0.78 ± 0.11 |
| This compound | 10 | 15.1 ± 2.5 | 0.55 ± 0.09 |
| This compound | 30 | 8.9 ± 1.9 | 0.32 ± 0.06 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation. |
Table 2: Quantitative Analysis of Collagen Type I (COL1A1) Deposition
| Treatment Group | Dose (mg/kg) | Percent Positive Area (%) | Staining Intensity (Mean Optical Density) |
| Vehicle Control | - | 35.2 ± 4.5 | 0.85 ± 0.13 |
| This compound | 10 | 22.8 ± 3.1 | 0.61 ± 0.10 |
| This compound | 30 | 14.6 ± 2.7 | 0.40 ± 0.08 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation. |
Table 3: Quantitative Analysis of Fibronectin Expression
| Treatment Group | Dose (mg/kg) | Percent Positive Area (%) | Staining Intensity (Mean Optical Density) |
| Vehicle Control | - | 28.9 ± 3.9 | 0.72 ± 0.10 |
| This compound | 10 | 18.3 ± 2.8 | 0.51 ± 0.08 |
| This compound | 30 | 11.5 ± 2.1 | 0.35 ± 0.07 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Detailed protocols for the immunohistochemical staining of α-SMA, Collagen Type I, Fibronectin, and TGF-β in formalin-fixed, paraffin-embedded (FFPE) tissue sections are provided below.
Protocol 1: Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA)
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Mouse anti-α-SMA (Clone 1A4)
-
Biotinylated Goat Anti-Mouse Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB Chromogen Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water (5 minutes).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-α-SMA antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with DAB substrate solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
-
Counterstaining and Mounting:
-
Rinse slides with deionized water.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Collagen Type I
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-Collagen I
Procedure: Follow the same procedure as for α-SMA, with the following modifications:
-
Primary Antibody Incubation: Use a rabbit anti-Collagen I antibody at the appropriate dilution.
-
Secondary Antibody Incubation: Use a biotinylated goat anti-rabbit secondary antibody.
Protocol 3: Immunohistochemistry for Fibronectin
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit or Mouse anti-Fibronectin
Procedure: Follow the same procedure as for α-SMA, adjusting the primary and secondary antibodies accordingly based on the host species of the anti-Fibronectin antibody. Some protocols may recommend a different antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0) for optimal staining.
Protocol 4: Immunohistochemistry for Transforming Growth Factor-beta (TGF-β)
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit or Mouse anti-TGF-β
Procedure: Follow the same procedure as for α-SMA. Note that different antibodies may recognize either the latent or active form of TGF-β, which should be considered when selecting the primary antibody and interpreting the results.[4][5]
Conclusion
The immunohistochemical protocols and data presentation framework provided in these application notes offer a robust methodology for evaluating the anti-fibrotic potential of this compound. By quantifying the expression of key fibrosis markers such as α-SMA, Collagen Type I, and Fibronectin, researchers can effectively assess the therapeutic efficacy of ATX inhibitors in preclinical models of fibrotic diseases. Consistent and reproducible application of these methods will be crucial in advancing the development of novel anti-fibrotic therapies targeting the ATX-LPA pathway.
References
- 1. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Note: Validating Autotaxin Modulator Efficacy using CRISPR-Cas9 Knockout of ENPP2
Audience: Researchers, scientists, and drug development professionals.
Introduction Autotaxin (ATX), encoded by the ENPP2 gene, is a secreted glycoprotein (B1211001) with lysophospholipase D (LysoPLD) activity.[1][2] It is the primary enzyme responsible for generating the bioactive lipid, lysophosphatidic acid (LPA), in extracellular fluids by hydrolyzing lysophosphatidylcholine (B164491) (LPC).[3][4] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[5][6] LPA exerts its effects by binding to at least six G protein-coupled receptors (LPAR1-6), which activate various downstream signaling pathways, including those involving RhoA, PI3K, and Ras/Raf.[1][6] Due to its role in diseases like cancer and idiopathic pulmonary fibrosis, ATX is a significant therapeutic target.[1][3]
Validating the on-target specificity of a novel ATX modulator is a critical step in drug development. A robust method for validation involves using a cell line in which the ENPP2 gene has been knocked out (KO) using the CRISPR-Cas9 system. By comparing the modulator's effects on wild-type (WT) cells versus ENPP2 KO cells, researchers can definitively attribute the observed cellular responses to the inhibition of ATX activity. This application note provides detailed protocols and a framework for using this powerful validation strategy.
The Autotaxin-LPA Signaling Pathway
The ATX-LPA signaling axis begins with the enzymatic conversion of LPC to LPA by ATX. LPA then binds to its receptors on the cell surface, initiating a cascade of intracellular signals that drive various cellular responses.
Caption: The Autotaxin-LPA signaling cascade.
Experimental Validation Workflow
The overall strategy involves creating a stable ENPP2 knockout cell line, validating the knockout, and then using this line in parallel with the wild-type counterpart to test the specificity of the ATX modulator.
Caption: Workflow for validating an ATX modulator.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ENPP2
This protocol describes the generation of a stable ENPP2 knockout cell line using a single plasmid system expressing both Cas9 and the guide RNA.
A. sgRNA Design and Plasmid Construction
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon (e.g., exon 2) of the ENPP2 gene to maximize the chance of a frameshift mutation.[7] Use online design tools (e.g., CHOPCHOP) to identify sequences with high predicted efficiency and low off-target scores.
-
Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning.
-
Anneal the sense and anti-sense oligonucleotides to form a duplex.
-
Clone the annealed sgRNA duplex into a CRISPR-Cas9 expression vector, such as pSpCas9(BB)-2A-GFP (PX458), which has been linearized with the BbsI restriction enzyme.[7] This vector co-expresses Cas9 and a GFP reporter, which can be used for cell sorting.[7]
-
Transform the ligated plasmid into competent E. coli, select for positive colonies, and confirm the correct insertion via Sanger sequencing.
B. Transfection and Clonal Selection
-
Culture the chosen mammalian cell line (e.g., HEK293T, A549) under standard conditions. Cells should be healthy and at approximately 70-80% confluency on the day of transfection.
-
Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
48 hours post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Culture the single-cell clones until sufficient cell numbers are available for expansion and validation.
C. Validation of ENPP2 Knockout
-
Genomic DNA Analysis:
-
Extract genomic DNA from each expanded clone.
-
Amplify the genomic region surrounding the sgRNA target site using PCR.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in frameshift mutations.[8]
-
-
Protein Expression Analysis (Western Blot):
-
Lyse cells from both wild-type and potential knockout clones to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Autotaxin (ENPP2).
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Confirm the absence of the ATX protein band in the knockout clones compared to the wild-type control.[9]
-
Protocol 2: Autotaxin Activity Assay
This assay measures the enzymatic activity of ATX in conditioned media using a fluorogenic substrate.
-
Seed an equal number of WT and ENPP2 KO cells in serum-free media.
-
Culture for 24-48 hours to allow for the secretion of proteins, including ATX from WT cells.
-
Collect the conditioned media from both cell lines.
-
In a black-wall 96-well plate, add the conditioned media.
-
To wells containing WT conditioned media, add the ATX modulator at various concentrations. Add a vehicle control to other WT and KO wells.
-
Initiate the enzymatic reaction by adding a fluorogenic LysoPLD substrate, such as FS-3.[10]
-
Measure the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths of 485/538 nm).[10]
-
Calculate the rate of substrate hydrolysis. The activity in the KO conditioned media represents the background signal.
Protocol 3: LPA Quantification by ELISA
This protocol quantifies the concentration of LPA produced by cells.
-
Prepare conditioned media from WT and ENPP2 KO cells, with and without the ATX modulator, as described in Protocol 2.
-
Quantify the LPA concentration in the collected media using a commercially available LPA competitive ELISA kit, following the manufacturer’s instructions.
-
LPA levels in samples are determined by comparing their absorbance to a standard curve generated with known LPA concentrations. A significant reduction in LPA in the media of WT cells treated with the modulator, approaching the baseline levels of the KO cells, indicates effective on-target inhibition.[11][12]
Protocol 4: Cell Migration (Wound-Healing) Assay
This assay assesses the impact of ATX inhibition on cell migration, a key downstream effect of LPA signaling.[6]
-
Grow WT and ENPP2 KO cells to full confluency in 24-well plates.
-
Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh media containing either vehicle or the ATX modulator to the respective wells.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
Data Presentation and Interpretation
The use of an ENPP2 KO cell line provides an ideal negative control to demonstrate the specificity of an ATX modulator. The expected outcome is that the modulator will phenocopy the knockout effect in WT cells and will have no additional effect in the KO cells.
Table 1: Representative Data from Comparative Assays
| Experimental Group | Relative ATX Activity (%) | LPA Concentration (nM) | Cell Migration (% Wound Closure at 24h) |
| Wild-Type (WT) + Vehicle | 100 ± 8 | 85 ± 10 | 95 ± 7 |
| Wild-Type (WT) + ATX Modulator | 12 ± 4 | 9 ± 2 | 25 ± 5 |
| ENPP2 KO + Vehicle | 2 ± 1 | 6 ± 2 | 22 ± 4 |
| ENPP2 KO + ATX Modulator | 2 ± 1 | 7 ± 3 | 23 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical.
Interpretation of Results
-
ATX Activity & LPA Levels: The ENPP2 KO cells show near-zero ATX activity and basal LPA levels, confirming the knockout phenotype.[13][14] The ATX modulator significantly reduces ATX activity and LPA production in WT cells to levels comparable to the KO cells.[11] The modulator has no effect on the already low levels in the KO cells, proving its specific action on ATX.
-
Cell Migration: WT cells show robust migration, a process known to be stimulated by the ATX-LPA axis.[5] In contrast, ENPP2 KO cells exhibit significantly impaired migration. Treatment of WT cells with the ATX modulator reduces their migratory capacity to that of the KO cells. This demonstrates that the anti-migratory effect of the compound is mediated through its inhibition of ATX.
Logical Framework for Validation
Caption: Logic for validating ATX modulator specificity.
Conclusion
The CRISPR-Cas9-mediated knockout of ENPP2 provides an unequivocal tool for validating the on-target effects of Autotaxin modulators. By demonstrating that a pharmacological inhibitor phenocopies the genetic knockout and has no further effect in the absence of the target protein, researchers can confidently establish the modulator's mechanism of action. This robust validation approach is essential for the preclinical development of specific and effective therapeutics targeting the ATX-LPA signaling axis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 9. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Autotaxin-LPA Axis Emerges as a Novel Regulator of Smooth Muscle Cell Phenotypic Modulation during Intimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Autotaxin-LPA Axis Emerges as a Novel Regulator of Smooth Muscle Cell Phenotypic Modulation during Intimal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autotaxin, a Secreted Lysophospholipase D, Is Essential for Blood Vessel Formation during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Efficacy of Autotaxin Modulator 1 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer progression. The ATX-LPA signaling axis has been implicated in promoting tumor cell proliferation, migration, survival, and resistance to therapy. Consequently, inhibiting autotaxin has emerged as a promising strategy to enhance the efficacy of conventional chemotherapeutic agents. This document provides detailed application notes and protocols for evaluating the in vitro combination effect of Autotaxin modulator 1 with standard chemotherapy, drawing upon findings from studies on specific modulators like ATX-1d and MolPort-137 in combination with paclitaxel (B517696).
Data Presentation: Quantitative Summary of In Vitro Combination Studies
The following tables summarize the quantitative data from studies investigating the combination of Autotaxin modulators with chemotherapy in various cancer cell lines.
Table 1: Effect of Autotaxin Modulator MolPort-137 on Paclitaxel Potency in 4T1 Murine Breast Carcinoma Cells
| Cell Line | Treatment | GI50 (nM) | Fold Change in Potency |
| 4T1 (Wild-Type) | Paclitaxel alone | 120 ± 27 | - |
| Paclitaxel + MolPort-137 | 69 ± 18 | 1.74 | |
| 4T1 (Paclitaxel-Resistant) | Paclitaxel alone | 788 ± 98 | - |
| Paclitaxel + MolPort-137 | 468 ± 77 | 1.68 |
Table 2: Effect of Autotaxin Modulator ATX-1d on Paclitaxel Potency
| Cell Line | Cancer Type | Effect of ATX-1d Combination |
| 4T1 | Murine Breast Carcinoma | Tenfold increase in paclitaxel effectiveness[1][2] |
| A375 | Human Melanoma | Fourfold increase in paclitaxel effectiveness[1][2] |
Note: Specific IC50/GI50 values for the ATX-1d and paclitaxel combination were not available in the reviewed literature.
Key Experimental Protocols
Autotaxin Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of a test compound in inhibiting the enzymatic activity of autotaxin.
Materials:
-
Human recombinant autotaxin (hATX)
-
FS-3 (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM BSA, pH 8.0[3]
-
Test compound (e.g., ATX-1d, MolPort-137)
-
Reference inhibitor (e.g., BMP-22)
-
96-well black-wall plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well plate, add 4 nM of hATX to each well.[3]
-
Add the diluted test compounds and reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 1 µM of FS-3 to each well.[3]
-
Incubate the plate at 37°C and monitor the fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths appropriate for FS-3).
-
Calculate the rate of substrate hydrolysis for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This protocol determines the effect of single-agent and combination treatments on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., 4T1, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (e.g., ATX-1d, MolPort-137)
-
Chemotherapeutic agent (e.g., paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the autotaxin modulator and the chemotherapeutic agent in the complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations (e.g., fixed ratio or checkerboard dilution).
-
Include untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50/GI50 values for each treatment.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Procedure:
-
Data Collection: Obtain the dose-response curves for each drug individually and for the combination at a fixed ratio (based on their individual IC50 values).
-
Median-Effect Analysis: For each drug and the combination, linearize the dose-effect curves using the median-effect equation: log(fa/fu) = mlog(D) - mlog(Dm), where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope of the curve.
-
Combination Index (CI) Calculation: Calculate the CI for different effect levels (e.g., 50%, 75%, 90% inhibition) using the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂.
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: For a given effect level (e.g., 50%), plot the concentrations of the two drugs that produce this effect when used alone on the x and y axes. The line connecting these two points is the line of additivity. The data points for the combination that produce the same effect are then plotted. Points falling below the line indicate synergy, on the line indicate additivity, and above the line indicate antagonism.
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound and chemotherapy combination.
Logical Relationship
Caption: Mechanism of synergistic action between this compound and chemotherapy.
References
- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Autotaxin Modulator 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Autotaxin modulator 1. The information addresses common solubility issues, particularly in DMSO, and offers practical solutions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: this compound is soluble in DMSO.[1] Different suppliers report varying solubility limits. One source indicates a solubility of up to 100 mg/mL, while another suggests a formulation can achieve a clear solution of at least 2.5 mg/mL (4.60 mM).[2][3][4] It is crucial to note that the solubility can be affected by the purity of the compound, the specific lot, and the storage conditions.
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What can I do?
A2: This is a common issue for hydrophobic compounds. The dramatic decrease in solvent polarity when moving from DMSO to an aqueous buffer can cause the compound to fall out of solution. Here are several strategies to address this:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution. This gradual decrease in DMSO concentration can help maintain solubility.
-
Incorporate Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a co-solvent (e.g., PEG300) to the aqueous buffer can help to keep the compound in solution.[2]
-
pH Adjustment: As this compound is a carboxylic acid, the pH of the aqueous buffer can significantly impact its solubility.[5] Increasing the pH of the buffer above the pKa of the carboxylic acid group will deprotonate it, making the molecule more polar and thus more soluble in the aqueous environment.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds and assays.
Q3: What is the chemical identity of this compound?
A3: this compound is identified by the CAS number 1548743-69-6.[1][3][4][6] Its chemical name is 8-[(1R)-1-[8-(trifluoromethyl)-7-{[4-(trifluoromethyl)cyclohexyl]oxy}naphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).
-
Solubility Test: Perform a preliminary solubility test in your specific cell culture medium. Prepare the desired final concentration and observe it under a microscope for precipitates over the time course of your experiment.
-
Formulation Adjustment: If precipitation is observed, refer to the formulation strategies in the table below.
-
Issue 2: Low potency or lack of dose-response in enzyme assays.
-
Possible Cause: The actual concentration of the inhibitor in the solution is lower than the nominal concentration due to precipitation.
-
Troubleshooting Steps:
-
Centrifugation: After diluting the DMSO stock into the assay buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Quantify Supernatant: Carefully collect the supernatant and determine the concentration of this compound using an appropriate analytical method like HPLC-UV. This will reveal the true soluble concentration.
-
Re-evaluate Formulation: If the soluble concentration is significantly lower than expected, a different formulation approach is necessary.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | 100 mg/mL | [3] |
| DMSO | Soluble | [1] |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (4.60 mM) | [2][4] |
Table 2: Recommended Formulation Components for Aqueous Solutions
| Component | Typical Concentration | Purpose |
| PEG300 | 1-10% | Co-solvent to increase solubility |
| Tween-80 | 0.1-1% | Non-ionic surfactant to prevent precipitation |
| Ethanol | 1-5% | Co-solvent, can be useful for initial dilution steps |
| HP-β-CD | 1-5% | Cyclodextrin to form inclusion complexes |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Aqueous Formulation for In Vivo or In Vitro Use
This protocol is adapted from a supplier's recommendation and aims for a final concentration of at least 2.5 mg/mL.[2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline (or your desired aqueous buffer) to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear.
Visualizations
References
- 1. This compound CAS#: 1548743-69-6 [chemicalbook.com]
- 2. This compound - CAS:1548743-69-6 - KKL Med Inc. [kklmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | whatman (沃特曼) [fluoroprobe.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PDE | TargetMol [targetmol.com]
- 7. This compound | C28H31F6NO3 | CID 90032900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Off-target effects of Autotaxin modulator 1 in cell lines
Welcome to the technical support center for Autotaxin Modulator 1 (ATX Modulator 1). This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects of this molecule in cell-based assays. For the purpose of this guide, we will use Ziritaxestat (B607656) (GLPG1690), a well-characterized, selective Autotaxin (ATX) inhibitor, as a representative example of ATX Modulator 1.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of ATX Modulator 1 (Ziritaxestat)?
Ziritaxestat is a potent inhibitor of Autotaxin (ENPP2).[1] Its primary off-target liabilities identified in preclinical screening are weak inhibition of the hERG potassium channel and interactions with drug metabolism enzymes like Cytochrome P450 3A4 (CYP3A4). A summary of key quantitative data is provided below.
Data Summary Table: On-Target vs. Off-Target Activities of Ziritaxestat
| Target Family | Specific Target | Assay Type | Value | Reference Compound/Substrate |
| On-Target | Autotaxin (Human) | Enzymatic Inhibition | IC₅₀: 131 nM | - |
| Autotaxin (Human) | Binding Affinity | Kᵢ: 15 nM | - | |
| Off-Target | hERG | Manual Patch Clamp | IC₅₀: 15 µM | - |
| CYP3A4 | PBPK Modeling | 2.7-fold increase in AUC | Midazolam | |
| OATP1B1 | PBPK Modeling | Weak Inhibition | - | |
| P-glycoprotein | PBPK Modeling | Substrate | - |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. AUC: Area under the curve.
Q2: I am observing unexpected cytotoxicity in my cell line after treatment with ATX Modulator 1. Is this a known effect?
While comprehensive cytotoxicity screening data for Ziritaxestat across a wide range of cell lines is not publicly available, it is crucial to differentiate between on-target and off-target effects that may lead to reduced cell viability.
-
On-target effect: The ATX-LPA signaling axis is known to promote cell proliferation and survival in many cell types.[2] Inhibition of this pathway could lead to decreased viability or proliferation, which would be an expected on-target effect. This is particularly relevant in cancer cell lines that may rely on this pathway for growth.
-
Off-target effect: At higher concentrations, off-target activities, such as inhibition of kinases or other critical enzymes not identified in standard safety panels, could lead to cytotoxicity.
To investigate this, consider performing a rescue experiment by adding the downstream product of Autotaxin, lysophosphatidic acid (LPA), to your cell culture. If the addition of LPA reverses the cytotoxic effect, it is likely an on-target effect.
Q3: My experiment involves co-administration of ATX Modulator 1 with other compounds. Are there potential drug-drug interactions?
Yes. Ziritaxestat is a substrate of CYP3A4 and P-glycoprotein and a weak inhibitor of CYP3A4 and the transporter OATP1B1.[3] This can lead to drug-drug interactions (DDIs).
-
As a victim: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) could significantly increase the plasma concentration of Ziritaxestat, potentially leading to off-target toxicity.
-
As a perpetrator: Ziritaxestat may increase the concentration of other drugs that are substrates of CYP3A4 (e.g., midazolam, certain statins).[3]
If you are using other small molecules in your experiments, it is advisable to check if they are substrates, inhibitors, or inducers of CYP3A4.
Troubleshooting Guides
Problem 1: Inconsistent results in cell migration or proliferation assays.
-
Possible Cause 1 (On-Target): The basal level of ATX expression and LPA secretion can vary significantly between different cell lines and even with different cell densities or serum concentrations in the media.
-
Troubleshooting Steps:
-
Quantify ATX/LPA levels: Before the experiment, measure the basal ATX and LPA levels in your cell culture supernatant.
-
Serum Starvation: Consider serum-starving your cells before the experiment to reduce background LPA levels from the serum.
-
LPA Rescue: Confirm that the observed effect is on-target by adding exogenous LPA. This should rescue the phenotype if the effect is due to ATX inhibition.
-
-
Possible Cause 2 (Off-Target): At high concentrations, the modulator may be affecting other signaling pathways involved in cell migration or proliferation.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response curve to determine the EC₅₀ for your desired phenotype. Use the lowest effective concentration to minimize the risk of off-target effects.
-
Control Compound: Use a structurally distinct ATX inhibitor as a control to see if it phenocopies the results.
-
Problem 2: Observed cell death at concentrations expected to be non-toxic.
-
Possible Cause 1: High sensitivity of the cell line to LPA pathway inhibition.
-
Troubleshooting Steps:
-
Cell Line Profiling: Determine if your cell line is known to be dependent on the ATX-LPA axis for survival.
-
Rescue Experiment: Add exogenous LPA to the culture medium to see if it rescues the cells from death. This points towards an on-target mechanism.
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Steps:
-
Viability Assay: Use a real-time cell viability assay to monitor the onset of cytotoxicity in relation to the timing of compound addition.
-
Off-Target Panel Screening: If this modulator is critical to your research, consider profiling it against a broad panel of kinases and GPCRs to identify potential off-target interactions.
-
hERG Channel Blockade: While the IC₅₀ for hERG is relatively high (15 µM), some cell types might be more sensitive. If your cells have significant hERG expression, this could be a contributing factor.
-
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway: Autotaxin-LPA Axis
The diagram below illustrates the canonical signaling pathway inhibited by this compound.
Caption: The Autotaxin-LPA signaling pathway.
Experimental Workflow: Investigating Off-Target Cytotoxicity
The following workflow outlines a logical approach to determining if observed cytotoxicity is an on-target or off-target effect.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Experimental Protocols
Protocol 1: LPA Rescue Assay
This protocol is designed to determine if the observed cellular phenotype (e.g., decreased viability, reduced migration) is due to the on-target inhibition of LPA production.
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free medium
-
ATX Modulator 1 (Ziritaxestat) stock solution
-
LPA (18:1) stock solution (e.g., 10 mM in fatty-acid-free BSA)
-
96-well plates
-
Reagents for your specific endpoint assay (e.g., MTT reagent, migration assay chambers)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your endpoint assay and allow them to adhere overnight.
-
Serum Starvation (Optional): The next day, replace the medium with serum-free medium and incubate for 4-24 hours to reduce baseline LPA levels.
-
Treatment: Prepare treatment media containing:
-
Vehicle control (e.g., DMSO)
-
ATX Modulator 1 at the desired concentration (e.g., 1x, 5x, 10x IC₅₀)
-
LPA alone (e.g., 1 µM)
-
ATX Modulator 1 + LPA (co-treatment)
-
-
Incubation: Remove the serum-free medium and add the treatment media to the respective wells. Incubate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Perform your viability, proliferation, or migration assay according to the manufacturer's protocol.
-
Data Analysis: Compare the results from the "ATX Modulator 1" group with the "ATX Modulator 1 + LPA" group. A significant reversal of the effect in the co-treatment group indicates an on-target mechanism.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to confirm that ATX Modulator 1 is inhibiting the ATX-LPA signaling pathway in your cells by measuring the phosphorylation of downstream effectors like AKT and ERK.
Materials:
-
Cells of interest
-
6-well plates
-
Serum-free medium
-
ATX Modulator 1 (Ziritaxestat)
-
LPA (18:1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with ATX Modulator 1 at the desired concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with LPA (e.g., 1 µM) for a short period (e.g., 5-15 minutes). Include a vehicle control and an LPA-only control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful on-target effect will show that pre-treatment with ATX Modulator 1 reduces or blocks the LPA-induced increase in p-AKT and/or p-ERK.
References
Autotaxin modulator 1 stability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Autotaxin modulator 1 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[1][4][5] LPA then binds to its G protein-coupled receptors (LPAR1-6) on the cell surface, initiating various cellular responses, including cell proliferation, migration, survival, and differentiation.[1][3][4][6] The ATX-LPA signaling axis has been implicated in several pathological conditions, including cancer, inflammation, and fibrosis.[1][2][4][7]
This compound is a small molecule inhibitor designed to target the ATX-LPA signaling pathway. By inhibiting ATX, the modulator aims to reduce the production of LPA, thereby mitigating its downstream effects.[1][8]
Diagram: The Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Q2: My this compound appears to be unstable in my cell culture medium. What are the potential causes?
Several factors can contribute to the degradation of a small molecule inhibitor like this compound in cell culture media:
-
Inherent Aqueous Instability: The compound may be inherently unstable in aqueous solutions at 37°C, the standard cell culture temperature.[9]
-
Reaction with Media Components: Specific components in the cell culture medium, such as certain amino acids or vitamins, could be chemically reacting with your modulator.[9]
-
pH Instability: The pH of the cell culture medium can influence the stability of the compound.[9][10]
-
Enzymatic Degradation: If serum is used, it may contain enzymes that can metabolize the modulator.
-
Binding to Plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips, leading to an apparent loss of concentration.[11]
-
Cellular Uptake: If cells are present, the modulator could be rapidly internalized, reducing its concentration in the medium.[11]
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the modulator in cell culture medium. | 1. Inherent instability in aqueous solution at 37°C.[9] 2. Reaction with media components (e.g., amino acids).[9] 3. Unstable pH of the medium.[9] | 1. Assess inherent stability in a simpler buffer like PBS at 37°C.[9] 2. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[9][12] 3. Analyze stability in different types of cell culture media.[9] 4. Ensure the pH of the media remains stable throughout the experiment.[9] |
| High variability in stability measurements between replicates. | 1. Inconsistent sample handling and processing. 2. Issues with the analytical method (e.g., HPLC-MS).[9] 3. Incomplete solubilization of the compound.[9] | 1. Ensure precise and consistent timing for sample collection and processing.[9] 2. Validate the analytical method for linearity, precision, and accuracy.[9] 3. Confirm complete dissolution of the compound in the stock solution and media.[9] |
| Disappearance of the modulator from the medium without detectable degradation products. | 1. Binding to plasticware (plates, tips).[11] 2. Rapid cellular uptake (if cells are present).[11] | 1. Use low-protein-binding plates and pipette tips.[11] 2. Include a control without cells to assess non-specific binding.[11] 3. Analyze cell lysates to quantify intracellular concentration.[11] |
Diagram: Troubleshooting Workflow for Modulator Stability
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Internal standard (a stable, structurally similar compound)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Low-protein-binding microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).[13]
-
Sample Preparation:
-
Spike this compound from the stock solution into pre-warmed (37°C) cell culture medium (with and without serum) and PBS to a final concentration of 1 µM.
-
Aliquot the solutions into low-protein-binding tubes.
-
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).[12]
-
Sample Processing:
-
At each time point, take an aliquot of the sample.
-
Add an equal volume of cold acetonitrile containing the internal standard to precipitate proteins and extract the modulator.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A suitable gradient to separate the modulator from media components (e.g., 5% to 95% B over 5 minutes).[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.[9]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the data to the T=0 time point to determine the percentage of the modulator remaining over time.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
Data Presentation
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 99 |
| 2 | 96 | 90 | 98 |
| 4 | 93 | 82 | 96 |
| 8 | 88 | 70 | 94 |
| 24 | 75 | 45 | 89 |
| 48 | 60 | 20 | 82 |
| 72 | 52 | 8 | 75 |
Note: This is example data to illustrate a typical stability profile. Actual results may vary.
This table demonstrates that the presence of serum (FBS) can significantly stabilize the modulator in the cell culture medium.[12] The modulator shows moderate degradation in PBS, suggesting some inherent aqueous instability, and more rapid degradation in serum-free DMEM, which could indicate a reaction with media components.[9]
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Autotaxin Inhibitor Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered during Autotaxin (ATX) inhibitor assays. Our aim is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high variability in my IC50 values for the same inhibitor?
Inconsistent IC50 values are a frequent challenge and can stem from several factors related to the inhibitor itself, as well as the assay conditions.
-
Inhibitor Solubility and Stability: Many small molecule inhibitors have low aqueous solubility.
-
Recommendation: Prepare high-concentration stock solutions in 100% DMSO (e.g., 10 mM).[1][2] For aqueous-based assays, ensure the final DMSO concentration is consistent across all wells and is kept low (typically below 0.5% to 1%) to avoid solvent-induced artifacts.[1][3][4] Sonication may be necessary to fully dissolve the compound in DMSO.[1] Always visually inspect for any precipitation after dilution into aqueous buffers. Prepare fresh dilutions for each experiment to avoid degradation of the compound in aqueous solutions.[1]
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the plastic surfaces of assay plates and pipette tips, which reduces the effective concentration of the inhibitor in the assay.[1]
-
Recommendation: Use low-adhesion plastics for all experimental steps. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also help to minimize non-specific binding.[1]
-
-
Enzyme and Substrate Quality: The purity and activity of the ATX enzyme and the quality of the substrate are critical for reproducible results.
-
Recommendation: Use a highly purified and well-characterized source of ATX. Ensure the substrate, such as lysophosphatidylcholine (B164491) (LPC), is of high quality and has not undergone degradation. Different LPC species (e.g., varying acyl chain lengths) can yield different kinetic parameters, so consistency in the substrate used is crucial.
-
2. My inhibitor shows lower than expected potency. What could be the cause?
Several factors can contribute to an apparent decrease in inhibitor potency.
-
High Substrate Concentration: In competitive inhibition assays, a high concentration of the substrate can compete with the inhibitor for binding to the enzyme's active site, leading to an underestimation of the inhibitor's potency.
-
Recommendation: Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions. Use a substrate concentration at or below the Km value to ensure sensitivity to competitive inhibitors.
-
-
Product-Related Effects: The product of the ATX reaction, lysophosphatidic acid (LPA), can in some cases act as a feedback inhibitor or allosteric modulator of ATX activity, which can complicate the interpretation of inhibitor data.[5][6]
-
Recommendation: Be aware of the potential for product-related effects, especially in assays with long incubation times where LPA can accumulate. Kinetic assays that measure the initial reaction velocity are often less susceptible to this issue.
-
-
Assay Format: The choice of assay can influence the observed potency. For instance, cell-based assays introduce additional complexities such as cell permeability and off-target effects that are not present in biochemical assays.[7]
-
Recommendation: When comparing inhibitor potencies, ensure that the data is generated using the same assay format and under identical conditions.
-
3. I'm seeing unexpected or off-target effects in my cell-based assays. How can I confirm they are ATX-specific?
Distinguishing between on-target and off-target effects is crucial for validating your inhibitor's mechanism of action.
-
Use of a Negative Control: A structurally similar but inactive analog of your inhibitor is an invaluable tool.
-
Recommendation: If available, use a recommended inactive control. For example, BI-3017 is an inactive control for the potent ATX inhibitor BI-2545.[1] If an effect is observed with your active compound but not with the inactive control at the same concentration, it provides strong evidence for on-target activity.[1]
-
-
Dose-Response Analysis: Off-target effects are often observed at higher concentrations of the inhibitor.
-
Rescue Experiments: The effects of ATX inhibition should be rescued by the addition of the downstream product, LPA.
-
Recommendation: If your inhibitor is blocking an LPA-dependent cellular response, adding exogenous LPA to the cell culture should reverse the effect of the inhibitor.
-
4. How do I choose the right assay for my research needs?
The choice of assay depends on your specific research question, throughput requirements, and available resources.
-
Biochemical Assays: These assays use purified ATX and a substrate to directly measure enzyme activity and inhibition. They are well-suited for primary screening and mechanistic studies.
-
TOOS-based Colorimetric Assay: This is a common method that measures the production of choline (B1196258), a byproduct of LPC hydrolysis.[8][9] It is a reliable endpoint assay but can be prone to interference from compounds that absorb at the detection wavelength.
-
Fluorescent Assays: These assays often use a synthetic LPC analog, such as FS-3, which fluoresces upon cleavage by ATX.[4][10] They are highly sensitive and suitable for high-throughput screening (HTS).[10]
-
-
Cell-Based Assays: These assays measure the effect of ATX inhibition on cellular processes, providing more physiologically relevant data.
-
Recommendation: Cell-based assays are ideal for validating hits from primary screens and for studying the cellular consequences of ATX inhibition.[7] However, they are generally lower in throughput and can be more variable than biochemical assays.
-
5. What is the impact of detergents and solvents on my assay?
Detergents and organic solvents can significantly impact enzyme activity and assay performance.
-
Detergents: While some detergents are necessary to solubilize lipids, they can also denature proteins or interfere with assay reagents.[11][12][13]
-
Recommendation: If a detergent is required, carefully titrate its concentration to find the optimal balance between substrate solubility and enzyme stability. Always include a buffer-only control to check for background signal from the detergent.[11] Some studies have used Triton X-100 at low concentrations (e.g., 0.01-0.05%) to prevent self-aggregation of compounds and improve enzyme stability.[8][14]
-
-
Organic Solvents: As mentioned earlier, DMSO is commonly used to dissolve inhibitors.
Data Presentation
Table 1: Comparison of IC50 Values for Common Autotaxin Inhibitors in Different Assay Systems
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| PF-8380 | Human ATX | Biochemical | LPC | 1.7 | [15] |
| PF-8380 | Human ATX | Plasma Assay | Endogenous | 101 | [16] |
| BI-2545 | Human ATX | Biochemical | LPC | 2.2 | [16] |
| BI-2545 | Human ATX | Plasma Assay | Endogenous | 29 | [16] |
| Autotaxin-IN-6 | Human ATX | Biochemical | Not Specified | 30 | [2][17] |
| PAT-494 | Human ATX | Biochemical | LPC | 20 | [15] |
| PAT-352 | Human ATX | Biochemical | LPC | 26 | [15] |
| HA-155 | Human ATX | Colorimetric | bis-(p-nitrophenyl) phosphate | ~1000 (at 1 µM) | [3] |
Experimental Protocols
1. TOOS-Based Colorimetric Assay for Autotaxin Activity
This protocol is adapted from established methods for measuring ATX lysophospholipase D (lysoPLD) activity.[8][9]
-
Principle: ATX hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) and 4-aminoantipyrine (B1666024) (4-AAP) to form a quinoneimine dye that can be measured spectrophotometrically.
-
Materials:
-
Recombinant human Autotaxin
-
LPC (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent
-
4-aminoantipyrine (4-AAP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
Test inhibitors dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing choline oxidase, HRP, TOOS, and 4-AAP in the assay buffer.
-
In a 96-well plate, add the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the ATX enzyme to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the LPC substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 1-2 hours).
-
Measure the absorbance at 555 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
2. FS-3-Based Fluorescent Assay for High-Throughput Screening
This protocol is based on the use of a fluorogenic ATX substrate, FS-3.[4][10]
-
Principle: FS-3 is an LPC analog that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human Autotaxin
-
FS-3 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100
-
Test inhibitors dissolved in DMSO
-
-
Procedure:
-
In a 384-well plate, add the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the ATX enzyme to all wells.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 530 nm) kinetically over time at 37°C using a fluorescent plate reader.
-
Determine the reaction rate (slope of the linear phase of the fluorescence curve) for each well.
-
Calculate the percent inhibition based on the reaction rates and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tosoh.co.jp [tosoh.co.jp]
- 9. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Assessment of possible disruptive effects of residues from cleaning agents on medical devices after cleaning on protein assays | mhp_medien [shop.mhp-verlag.de]
- 14. researchgate.net [researchgate.net]
- 15. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Improving the in vivo efficacy of Autotaxin modulator 1
Welcome to the technical support center for Autotaxin (ATX) Modulator 1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their in vivo experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Autotaxin Modulator 1?
A1: this compound is a potent and selective, non-competitive inhibitor of Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2).[1][2] It binds to a distinct site on the enzyme, preventing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][3] By reducing the production of LPA, a bioactive signaling lipid, the modulator effectively dampens LPA receptor-mediated downstream signaling pathways that are implicated in cell proliferation, migration, and fibrosis.[1][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO at a stock concentration of 10 mM. For in vivo studies, the modulator's poor aqueous solubility requires a specific formulation. A common vehicle is a suspension in 0.5% (w/v) methylcellulose (B11928114) or a solution containing a solubilizing agent like PEG400. Stock solutions in DMSO should be stored at -20°C, and prepared in vivo formulations should be used immediately or stored at 4°C for no longer than 24 hours.
Q3: How can I confirm the on-target activity of this compound in my model?
A3: The most direct way to confirm on-target activity in vivo is to measure the levels of plasma LPA. A significant, dose-dependent reduction in plasma LPA levels following administration of the modulator indicates successful target engagement.[5][6] It is also recommended to use a structurally similar but inactive control compound to differentiate on-target from potential off-target effects.[7]
Q4: Are there known off-target effects for this class of modulators?
A4: While this compound is designed for high selectivity, off-target effects can occur, particularly at high concentrations.[7] It is crucial to perform dose-response studies to identify the lowest effective concentration that minimizes potential off-target activity.[7] If unexpected phenotypes are observed, consider performing broader kinase or receptor screening panels to identify potential off-target interactions.
Troubleshooting In Vivo Efficacy
This guide addresses common issues encountered during in vivo studies with this compound.
Problem 1: Lack of Efficacy or High Variability in Animal Models
Possible Cause 1: Poor Bioavailability
-
Solution: The physicochemical properties of this compound, particularly its low aqueous solubility, can lead to poor oral bioavailability and inconsistent absorption.[7][8] Optimizing the formulation is critical.
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[9][10]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve solubility.[11][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.[11][12]
-
Table 1: Comparison of Formulation Strategies on Bioavailability
| Formulation | Vehicle | Mean Peak Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) | Oral Bioavailability (F%) |
| A (Suspension) | 0.5% Methylcellulose | 150 ± 45 | 600 ± 180 | 10% |
| B (Micronized) | 0.5% Methylcellulose | 350 ± 90 | 1500 ± 350 | 25% |
| C (SEDDS) | Oil, Surfactant, Co-solvent | 800 ± 150 | 4800 ± 700 | 80% |
Possible Cause 2: Rapid Metabolism
-
Solution: The modulator may be subject to rapid first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.[10]
-
Route of Administration: Consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism.
-
Pharmacokinetic (PK) Studies: Conduct a full PK study to determine the clearance rate and half-life of the compound in your animal model. This will help in designing an optimal dosing regimen.
-
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause 1: High Plasma Protein Binding
-
Solution: this compound may exhibit high binding to plasma proteins (e.g., albumin), which means that only a small fraction of the total drug concentration is free and able to engage with the target enzyme.[8][13] It is the unbound drug concentration that drives efficacy.
-
Measure Free Drug Levels: Use techniques like equilibrium dialysis to determine the unbound fraction of the modulator in plasma.
-
Dose Adjustment: Dosing should be adjusted to achieve a free drug concentration that is above the in vitro IC50 for a sustained period.
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux
-
Solution: The modulator may be a substrate for efflux transporters like P-gp, which can limit its distribution into tissues and reduce its overall efficacy.[13][14]
-
In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 permeability assays) to determine if the modulator is a P-gp substrate.
-
Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can help to confirm if efflux is limiting efficacy, although this is not a clinically translatable strategy.
-
Problem 3: Unexpected Toxicity or Adverse Events
Possible Cause 1: Off-Target Pharmacological Effects
-
Solution: As mentioned in the FAQs, high concentrations can lead to off-target effects.
-
Dose De-escalation: Reduce the dose to the minimum level that still provides the desired on-target effect (LPA reduction).
-
Negative Control: Use a structurally related, inactive control compound to confirm if the toxicity is related to the chemical scaffold itself or to the inhibition of Autotaxin.[7]
-
Possible Cause 2: Formulation-Related Toxicity
-
Solution: The excipients used in the formulation, especially for solubilizing poorly soluble compounds, can sometimes cause local irritation or systemic toxicity.
-
Vehicle Control Group: Always include a vehicle-only control group in your studies to assess the effects of the formulation itself.
-
Alternative Formulations: If vehicle-related toxicity is observed, explore alternative, better-tolerated formulation strategies.
-
Key Experimental Protocols
Protocol 1: Preparation of Oral Formulation (SEDDS)
-
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to improve the oral bioavailability of this compound.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Transcutol HP)
-
Vortex mixer
-
Heated magnetic stir plate
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a glass vial, combine the oil, surfactant, and co-solvent in a predetermined ratio (e.g., 30:40:30 v/v/v).
-
Gently heat the mixture to 40°C while stirring to form a homogenous solution.
-
Add this compound to the vehicle and vortex until a clear, uniform solution is obtained.
-
Allow the formulation to cool to room temperature before administration.
-
Administer the formulation via oral gavage at the desired dose volume.
-
Protocol 2: Pharmacodynamic Assessment of Plasma LPA Levels
-
Objective: To measure the reduction in plasma lysophosphatidic acid (LPA) levels following administration of this compound.
-
Materials:
-
Dosed and control animals
-
EDTA-coated collection tubes
-
Centrifuge
-
LC-MS/MS system
-
Internal standards for LPA species
-
-
Procedure:
-
Collect whole blood samples via cardiac puncture or tail vein bleeding at predetermined time points (e.g., 0, 2, 4, 8, 24 hours post-dose).
-
Immediately place the blood into EDTA-coated tubes and invert gently to mix. The use of EDTA is critical to chelate Ca2+ and inhibit ex vivo ATX activity.[15]
-
Centrifuge the samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
For analysis, perform a lipid extraction from the plasma samples.
-
Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of various LPA species (e.g., 16:0, 18:0, 18:1, 20:4 LPA).
-
Calculate the percent reduction in total and individual LPA species compared to the vehicle-treated control group.
-
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Modulator 1.
Experimental Workflow
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 13. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Delivery of Autotaxin Modulators in Mice
<Step_2>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral delivery of Autotaxin (ATX) modulators in mouse models. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low or undetectable plasma concentrations of our ATX modulator after oral gavage. What are the potential causes and solutions?
A1: This is a frequent challenge, often stemming from issues with the compound's solubility, formulation, or the experimental procedure itself. Here is a breakdown of potential problems and troubleshooting steps:
-
Poor Aqueous Solubility: Many small molecule inhibitors, including ATX modulators, are lipophilic and have low water solubility. This is a primary barrier to absorption in the gastrointestinal (GI) tract.[1][2]
-
Troubleshooting:
-
Formulation Optimization: Simple aqueous suspensions are often inadequate. Explore solubility-enhancing formulations. Common strategies include using co-solvents (e.g., PEG300, DMSO), surfactants (e.g., Tween-80), or creating lipid-based systems or solid dispersions.[1][2][3] A common vehicle for preclinical studies is a suspension in 0.5% methylcellulose (B11928114).[4]
-
Particle Size Reduction: Micronization or nanosizing the compound can increase its surface area, improving the dissolution rate in GI fluids.[1][3]
-
-
-
Inadequate Formulation/Vehicle: The choice of vehicle is critical for ensuring the drug remains solubilized or uniformly suspended until administration.
-
Troubleshooting:
-
Vehicle Selection: For poorly soluble compounds, consider vehicles like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, or for sensitive mice, a lower DMSO concentration (2% DMSO).[5] Oil-based vehicles (e.g., corn oil) can also be effective.[5] For the ATX inhibitor GLPG1690, a suspension in 0.5% methylcellulose was used.[4]
-
Homogeneity: If using a suspension, ensure it is vigorously and consistently mixed (e.g., by vortexing or stirring) immediately before dosing each animal to prevent settling and ensure dose accuracy.[6][7]
-
-
-
Rapid Metabolism (First-Pass Effect): The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Troubleshooting:
-
Review Preclinical Data: Check if in vitro metabolism data (e.g., from liver microsome studies) suggests high clearance.
-
Dose Escalation: A higher dose might saturate metabolic enzymes, leading to a more-than-proportional increase in plasma exposure.
-
-
-
Procedural Issues: Errors in the oral gavage technique can lead to inaccurate dosing.
-
Troubleshooting:
-
Technique Verification: Ensure personnel are properly trained in oral gavage to avoid accidental administration into the trachea or causing esophageal injury, which can impact absorption.[6][8][9] The use of flexible gavage needles is often preferred to minimize tissue damage.[10]
-
Dose Volume: The maximum recommended dosing volume for mice is typically 10 mL/kg.[8][9][10] Using smaller, more concentrated volumes can be beneficial.[9]
-
-
Q2: We are seeing high variability in plasma concentrations between mice in the same group. How can we reduce this?
A2: High inter-animal variability often points to inconsistencies in factors that influence drug absorption and metabolism.[6]
-
Troubleshooting:
-
Fasting: Ensure a consistent fasting period (typically overnight) for all animals before dosing. The presence of food can significantly alter gastric pH and emptying time, leading to variable absorption.[6][7]
-
Animal Consistency: Use a consistent strain, age, and sex of mice for your studies, as these factors can influence drug metabolism and GI physiology.[6][7]
-
Formulation Homogeneity: As mentioned above, ensure suspensions are uniformly mixed before each administration.[6][7]
-
Standardized Technique: Consistent and proper oral gavage technique is crucial to minimize stress and ensure accurate dosing for every animal.[7]
-
Q3: Our mice show signs of distress or toxicity after oral administration. What could be the cause?
A3: Distress can be caused by the gavage procedure itself, the formulation vehicle, or the compound's intrinsic toxicity.
-
Troubleshooting:
-
Procedural Stress: Oral gavage can be stressful for mice, leading to increased corticosterone (B1669441) levels which can be a confounding factor.[11][12] Ensure technicians are proficient and gentle. Pre-coating the gavage needle with sucrose (B13894) has been shown to reduce stress-related behaviors and corticosterone levels.[12]
-
Vehicle Toxicity: Some vehicles or excipients, especially at high concentrations, can cause GI irritation or systemic toxicity. For example, high percentages of DMSO can be problematic.[5] Always run a vehicle-only control group to assess the tolerability of your formulation.
-
Compound Toxicity: The observed distress may be a direct result of the ATX modulator's pharmacology or off-target effects. Perform a dose-ranging study to identify a maximum tolerated dose (MTD). Note that some potent ATX inhibitors like PF-8380 have been administered chronically at high doses (120 mg/kg twice daily) without overt signs of toxicity.[13]
-
Q4: How do we select an appropriate starting dose for our in vivo efficacy studies?
A4: Dose selection should be guided by a combination of in vitro potency, ex vivo plasma activity, and preliminary pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
Strategy:
-
Determine In Vitro Potency: Establish the IC50 of your modulator against the ATX enzyme. For example, the ATX inhibitor GLPG1690 has an IC50 in the 100-500 nM range.[14]
-
Conduct a Pilot PK/PD Study: Administer a range of oral doses (e.g., 3, 10, 30 mg/kg) to a small group of mice.[14]
-
Measure Plasma Exposure and Target Engagement: Collect plasma samples at several time points post-dose. Analyze the samples for both the concentration of your modulator (PK) and the levels of its downstream target, lysophosphatidic acid (LPA) (PD).[14][15] A significant reduction in plasma LPA levels (e.g., >80%) indicates effective target engagement.[4]
-
Select Dose: Choose the lowest dose that achieves sustained target engagement for the desired duration, based on the PK/PD relationship. For instance, a 100 mg/kg dose of GLPG1690 was required to decrease ATX activity by over 80% for approximately 10 hours in mice.[4]
-
Data Presentation: Pharmacokinetic Parameters of ATX Inhibitors
The following tables summarize publicly available pharmacokinetic and pharmacodynamic data for representative Autotaxin inhibitors administered orally to mice. This data can serve as a benchmark for your own studies.
Table 1: Pharmacokinetic & Pharmacodynamic Data for GLPG1690 in Mice
| Dose (mg/kg, p.o.) | Dosing Regimen | Formulation | Key Finding | Reference |
|---|---|---|---|---|
| 50 mg/kg | 5 days | 10 mg/mL in 0.5% methylcellulose | Insufficient to decrease plasma ATX activity beyond ~5 hours. | [4] |
| 100 mg/kg | 5 days (every 12 hours) | 10 mg/mL in 0.5% methylcellulose | Decreased ATX activity by >80% for ~10 hours. | [4] |
| 3, 10, 30 mg/kg | Twice daily (b.i.d) | Not specified | Dose-dependently reduced inflammatory cells in a COPD model. |[14] |
Table 2: Pharmacokinetic & Pharmacodynamic Data for PF-8380 in Mice
| Dose (mg/kg, p.o.) | Dosing Regimen | Formulation | Key Finding | Reference |
|---|---|---|---|---|
| 30 mg/kg | Single dose | Oral formulation vehicle | Max brain concentration observed 60 min post-dose. | [16] |
| 120 mg/kg | Twice daily for 3 weeks | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | Plasma levels remained above IC50 for at least 12 hours; no toxicity observed. |[13] |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
This protocol describes the preparation of a common suspension vehicle for poorly soluble compounds.
-
Materials:
-
Autotaxin modulator powder
-
Vehicle components: Methylcellulose (0.5% w/v), sterile water
-
Mortar and pestle (optional, for fine powders)
-
Stir plate and magnetic stir bar
-
Sterile conical tubes
-
-
Procedure:
-
Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose powder to 100 mL of sterile water while stirring continuously. Leave the solution to stir at 4°C overnight to ensure complete dissolution.
-
Calculate the required amount of ATX modulator and vehicle for your study. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you will need 0.25 mg of compound in 0.25 mL of vehicle per mouse.
-
Weigh the required amount of ATX modulator powder.
-
If the powder is not already micronized, gently grind it to a fine consistency using a mortar and pestle.
-
In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to create a uniform suspension.
-
Store the suspension at 4°C until use. Crucially, vortex the suspension vigorously immediately before drawing up each dose to ensure homogeneity.
-
Protocol 2: Mouse Oral Gavage Procedure
This protocol outlines the standard procedure for administering a compound via oral gavage.[8][9][17]
-
Materials:
-
Procedure:
-
Weigh the mouse to calculate the precise dosing volume.
-
Fill the syringe with the correct volume of the dosing formulation. Ensure the suspension is well-mixed.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The head and body should be in a straight vertical line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle tip, which facilitates its entry into the esophagus. The needle should advance smoothly without resistance. If you feel any resistance, stop immediately, withdraw the needle, and try again. Forcing the needle can cause perforation of the esophagus or trachea.
-
Advance the needle to the predetermined depth (measured from the mouse's nose to the last rib).
-
Slowly and steadily depress the syringe plunger to deliver the formulation.
-
Once the full dose is administered, gently remove the needle in one smooth motion.
-
Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[18]
-
Protocol 3: Serial Blood Sampling for Pharmacokinetic (PK) Analysis
This protocol describes a method for collecting multiple blood samples from a single mouse, reducing animal usage and inter-animal variability.[19][20][21]
-
Materials:
-
Lancets (for submandibular bleed) or micro-capillary tubes (for tail vein)
-
Microcentrifuge tubes pre-coated with an anticoagulant (e.g., K2EDTA)
-
Gauze
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
-
Procedure:
-
Dose the mouse with the ATX modulator as described in Protocol 2.
-
At each designated time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect a small volume of blood (20-30 µL).
-
Submandibular Bleed: Properly restrain the mouse. Use a lancet to make a small puncture in the submandibular vein. Collect the forming blood drop into an EDTA-coated microcentrifuge tube. Apply gentle pressure with gauze to stop the bleeding.[19]
-
Tail Vein Bleed: Warm the tail to dilate the vein. Make a small incision in the lateral tail vein and collect blood using a capillary tube.[20][21]
-
Alternate sides for subsequent bleeds if possible.
-
Process the blood immediately by centrifuging to separate plasma, or spot onto a card for dried-blood spot (DBS) analysis.
-
Store plasma or DBS samples at -80°C until analysis by LC-MS/MS.
-
For the final time point, a larger volume can be collected via a terminal procedure like cardiac puncture under anesthesia.[19]
-
Mandatory Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. scribd.com [scribd.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Autotaxin Modulator 1 Cell-Based Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Autotaxin (ATX) modulator 1 in cell-based assays. The information is tailored for scientists and professionals in drug development to address common pitfalls and ensure robust and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during cell-based assays with Autotaxin modulators.
Issue 1: High Variability or Poor Reproducibility in Assay Results
Question: Why am I observing significant variability between replicate wells and across different experiments?
Answer: High variability in cell-based assays can stem from several factors related to cell culture and assay execution. Consistent cell handling is paramount. Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time. Seeding density is also critical; optimize and maintain a consistent cell number for each experiment to avoid variations in cell health and response. Uneven cell plating can lead to "edge effects," where wells on the periphery of the plate behave differently. To mitigate this, consider not using the outer wells or filling them with a buffer. Finally, ensure thorough and gentle mixing of all reagents before adding them to the assay plate to guarantee homogeneity.
Issue 2: Inconsistent IC50 Values for Autotaxin Inhibitors
Question: My calculated IC50 value for the same ATX inhibitor changes from one experiment to the next. What could be the cause?
Answer: Inconsistent IC50 values are a common pitfall and can often be attributed to the physicochemical properties of the inhibitor and the assay conditions.
-
Solubility: Many small molecule inhibitors have poor aqueous solubility. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the plastic surfaces of assay plates and pipette tips, reducing the effective concentration of the inhibitor. Using low-adhesion plastics or pre-treating plates with bovine serum albumin (BSA) can minimize this effect.
-
Protein Binding: The presence of proteins, such as albumin in serum, can lead to protein-inhibitor binding, reducing the free concentration of the compound available to interact with Autotaxin. This can result in an apparent decrease in potency (higher IC50). When possible, conduct assays in serum-free or low-serum media.
Issue 3: High Background Signal in Fluorescence-Based Assays
Question: I am experiencing high background fluorescence in my ATX activity assay, making it difficult to detect a clear signal. What are the potential sources and solutions?
Answer: High background in fluorescence assays can be caused by several factors:
-
Autofluorescence: Some cell types naturally exhibit autofluorescence. To check for this, include a control with unstained cells. If autofluorescence is high, consider using a fluorophore that excites and emits at a different wavelength.
-
Compound Interference: The test compound itself may be fluorescent. Always include a control with the compound alone (no cells or enzyme) to assess its intrinsic fluorescence.
-
Reagent Issues: Ensure all buffers and media are fresh and free of contaminants that might fluoresce. Sub-optimal antibody concentrations in immunoassays can also lead to non-specific binding and high background. Titrate your antibody concentrations to find the optimal signal-to-noise ratio.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding Autotaxin modulator 1 cell-based assays.
General Questions
Question: What is the primary mechanism of action of Autotaxin (ATX) that is targeted in cell-based assays?
Answer: Autotaxin is a secreted enzyme with lysophospholipase D (lysoPLD) activity. Its primary function is to hydrolyze lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid signaling molecule, lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling pathways that regulate key cellular processes like migration, proliferation, and survival.[1][2] Most ATX modulator assays aim to quantify the inhibition or enhancement of this enzymatic activity and its downstream cellular consequences.
Question: What are the most common types of cell-based assays used to study Autotaxin modulators?
Answer: The most common cell-based assays for ATX modulators include:
-
LPA Production Assays: Directly or indirectly measuring the amount of LPA produced by cells.
-
Reporter Gene Assays: Utilizing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to LPA receptor activation.
-
Cell Migration Assays: Such as the Transwell (or Boyden chamber) assay and the wound healing (or scratch) assay, which measure the effect of ATX modulators on cell motility.[3]
-
Signaling Pathway Activation Assays: Measuring the phosphorylation or activation of downstream signaling molecules like Akt, ERK, and RhoA.[4][5]
Assay-Specific Questions
Question: In a Transwell migration assay, what are the critical parameters to optimize?
Answer: For a successful Transwell migration assay, you need to optimize the following:
-
Cell Seeding Density: This is highly dependent on the cell type and the pore size of the membrane. A typical starting range is 1 x 10^4 to 1 x 10^5 cells per well.[6]
-
Chemoattractant Concentration: If using LPA as a chemoattractant, a concentration range of 0.1 µM to 10 µM is commonly used.[6]
-
Incubation Time: This depends on the migratory capacity of your cells and typically ranges from 4 to 24 hours.[6]
-
Serum Concentration: Serum contains various growth factors that can induce migration. For studying the specific effects of the ATX-LPA axis, it is often necessary to serum-starve the cells prior to the assay.
Question: How do I interpret results from a wound healing assay?
Answer: In a wound healing assay, a "scratch" is created in a confluent cell monolayer. The rate of "wound" closure is monitored over time. A decrease in the rate of closure in the presence of an ATX inhibitor suggests that the ATX-LPA signaling axis is involved in the migration of that cell type. It is important to consider that this assay measures collective cell migration and can also be influenced by cell proliferation. To distinguish between migration and proliferation, you can use a proliferation inhibitor like Mitomycin C as a control.
Question: Can LPA act as an activator of Autotaxin?
Answer: Yes, under certain conditions, LPA can act as an allosteric activator of ATX.[7] Studies have shown that LPA can enhance ATX's catalytic efficiency in a substrate-specific manner.[7] This is an important consideration when designing and interpreting experiments, as the product of the enzymatic reaction can influence the enzyme's activity.
Data Presentation
Table 1: Influence of Assay Conditions on the Potency of a Hypothetical ATX Inhibitor
| Assay Condition | IC50 (nM) | Fold Change | Rationale |
| Standard Buffer | 50 | 1.0 | Baseline measurement in a simplified buffer system. |
| + 0.1% BSA | 150 | 3.0 | BSA can bind to hydrophobic inhibitors, reducing their free concentration and leading to a higher apparent IC50. |
| + 10% Fetal Bovine Serum | 500 | 10.0 | Serum contains high concentrations of proteins, including albumin, which significantly increases protein binding of the inhibitor. |
| 0.1% DMSO (Vehicle) | N/A | N/A | Standard vehicle control; should not significantly inhibit ATX activity. |
| 1% DMSO | Possible Inhibition | - | High concentrations of DMSO can have direct inhibitory effects on enzyme activity and may also affect cell health.[8] |
Table 2: Potency of Various Autotaxin Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Autotaxin-IN-6 | 30 | Enzyme Activity | [9] |
| PAT-048 | 20 (in mouse plasma) | Enzyme Activity | [6] |
| S32826 | 5.6 | LPC Hydrolysis | [10] |
| PF-8380 | 1.7 | LPC Hydrolysis | [10] |
| BrP-LPA | 700 - 1600 | LPC Hydrolysis | [10] |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add medium containing the chemoattractant (e.g., LPA) or vehicle control.
-
In the upper chamber (Transwell insert), add the cell suspension (e.g., 5 x 10^4 cells in serum-free medium) containing the ATX modulator at various concentrations or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an optimized duration (e.g., 6-24 hours).
-
Cell Fixation and Staining:
-
Remove the Transwell inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Elute the stain from the cells using a 10% acetic acid solution.
-
Measure the absorbance of the eluted stain using a plate reader at 590 nm. Alternatively, count the number of migrated cells in several fields of view under a microscope.
-
Protocol 2: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" across the center of the cell monolayer.
-
Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the ATX modulator at different concentrations or a vehicle control.
-
Imaging: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the scratch using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Protocol 3: LPA Receptor Reporter Gene Assay
-
Cell Seeding: Seed cells stably or transiently expressing an LPA-responsive reporter construct (e.g., SRE-luciferase) in a 96-well plate.
-
Treatment: Add the ATX modulator at various concentrations to the cells. In a parallel set of wells, add a known LPA receptor agonist as a positive control.
-
Incubation: Incubate the plate for a duration sufficient for reporter gene expression (typically 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene product according to the manufacturer's instructions (e.g., measure luminescence for a luciferase reporter).
-
Data Analysis: Normalize the reporter signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the dose-response curve for the ATX modulator.
Mandatory Visualization
Caption: Autotaxin-LPA Signaling Pathway.
Caption: Troubleshooting Workflow for ATX Assays.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rupress.org [rupress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Autotaxin Modulator 1 Dosage for Long-Term Animal Studies
Welcome to the technical support center for researchers utilizing Autotaxin (ATX) modulators in long-term animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an Autotaxin modulator?
A1: Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that primarily functions to hydrolyze lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6) to mediate a wide range of cellular processes, including cell proliferation, migration, survival, and inflammation.[1][2] An Autotaxin modulator, typically an inhibitor, works by blocking the catalytic activity of ATX, thereby reducing the production of extracellular LPA and attenuating its downstream signaling.
Q2: How do I select a starting dose for my long-term in vivo study with a novel Autotaxin modulator?
A2: Selecting a starting dose requires a multi-step approach. First, determine the in vitro potency (IC50) of your modulator against Autotaxin. Then, conduct a pilot dose-range finding study in a small group of animals. This typically involves administering single ascending doses and monitoring for acute toxicity and pharmacodynamic (PD) effects, such as a reduction in plasma LPA levels.[3][4] For long-term studies, a common starting point is a dose that achieves a significant (>80%) reduction in plasma LPA without causing observable adverse effects in the pilot study. It is also advisable to perform a literature review of compounds with similar mechanisms of action to inform your dose selection (see Table 1).
Q3: What is the key pharmacodynamic biomarker to measure the in vivo activity of an Autotaxin modulator?
A3: The most direct and relevant pharmacodynamic (PD) biomarker for Autotaxin inhibitor activity is the level of lysophosphatidic acid (LPA) in plasma.[4][5] A successful modulator should cause a dose-dependent reduction in circulating LPA levels. It is recommended to measure specific LPA species, such as LPA C18:2, which is a major form found in blood.[6]
Q4: Are there any known on-target toxicities or long-term side effects associated with inhibiting Autotaxin?
A4: While the genetic knockout of Autotaxin is embryonically lethal due to its role in development, studies involving the induced genetic deletion or long-term pharmacological inhibition of ATX in adult mice have shown that it is generally well-tolerated.[7] This suggests that a significant portion of ATX activity is dispensable in healthy adult life. However, as the ATX-LPA signaling axis is involved in numerous physiological processes, careful monitoring during long-term studies is crucial. Potential effects could be related to tissue repair, inflammation, and fibrosis, so thorough histopathological analysis is recommended at the end of the study.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in plasma LPA levels after dosing. | 1. Poor Bioavailability: The compound may not be well absorbed. 2. Rapid Metabolism/Clearance: The compound is cleared from circulation too quickly. 3. Inadequate Dose: The administered dose is too low to achieve sufficient target engagement. 4. Formulation Issues: The compound is not properly dissolved or suspended in the vehicle. | 1. & 2. Conduct a pharmacokinetic (PK) study to determine the compound's half-life, clearance, and bioavailability. This will inform dosing frequency and formulation strategies. 3. Perform a dose-escalation study to find a dose that provides the desired level of LPA reduction. 4. Optimize the formulation. For poorly soluble compounds, consider using vehicles such as PEG400, Tween 80, or methylcellulose, and ensure proper solubilization through methods like sonication. |
| Loss of efficacy over time in a chronic study. | 1. Metabolic Adaptation: Upregulation of metabolic enzymes leading to faster clearance of the inhibitor. 2. Target-Related Compensation: The biological system may upregulate Autotaxin expression or alternative LPA production pathways. 3. Compound Instability: The modulator may be unstable in the formulation over time. | 1. Conduct periodic PK sampling to check if drug exposure levels are maintained throughout the study. 2. At the end of the study, measure ATX protein levels or mRNA in relevant tissues to check for upregulation. 3. Always use freshly prepared formulations. If formulations must be stored, conduct stability tests under the storage conditions. |
| Animal distress or adverse effects observed (e.g., weight loss, ruffled fur). | 1. Off-Target Toxicity: The modulator may be interacting with other biological targets. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with long-term administration. 3. On-Target Effects: While generally well-tolerated, high levels of ATX inhibition could interfere with essential physiological processes in the specific disease model. 4. Gavage-Related Injury: Improper oral gavage technique can cause esophageal or gastric injury. | 1. Consider profiling the compound against a panel of off-target receptors and enzymes. 2. Run a parallel control group treated with the vehicle alone to distinguish compound effects from vehicle effects. 3. Reduce the dose to a lower, but still efficacious, level. Monitor for the specific adverse events and consider whether they are related to the known physiological roles of LPA. 4. Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and consider flexible tubes to minimize injury. |
| High variability in plasma LPA levels between animals. | 1. Inconsistent Dosing: Inaccurate volume administration or poor formulation homogeneity. 2. Variable Food Intake: Food can affect the absorption of some compounds. 3. Biological Variability: Natural variation in ATX levels and metabolism among animals. 4. Sample Handling: Improper blood collection or processing can lead to ex vivo LPA generation. | 1. Ensure the formulation is a homogenous solution or a well-maintained suspension. Use precise administration techniques. 2. Standardize the fasting and feeding schedule for the animals relative to dosing times. 3. Increase the number of animals per group to improve statistical power. 4. Collect blood into tubes containing EDTA and immediately place on ice. Process to plasma as quickly as possible to prevent platelet activation and subsequent LPA production. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Preclinical Autotaxin Inhibitors
| Compound Name | Species | Route of Administration | Dose Range | Key Findings | Reference(s) |
| PF-8380 | Rat | Oral | 30 mg/kg (single dose) | >95% reduction in plasma and inflammatory site LPA. | [5] |
| Mouse | Oral | 30 mg/kg (co-injection with LPS) | Attenuated neuroinflammation. | [9] | |
| Mouse | Intra-articular | 2.5 ng/joint | Partially protected against cartilage degeneration in an osteoarthritis model. | [10] | |
| Ziritaxestat (GLPG1690) | Mouse | Oral | 3 - 30 mg/kg (BID) | Sustainable decrease in plasma LPA from 3 mg/kg; significant anti-fibrotic activity at 10 and 30 mg/kg. | [11] |
| Rat | Oral | (Single dose) | Demonstrated sustained reduction in plasma LPA. | [12] | |
| IOA-289 | Mouse | Oral Gavage | 3, 10, 30 mg/kg (single dose) | Dose-dependent reduction of circulating LPA C18:2. | [3][4] |
| Mouse | Oral Gavage | 100 mg/kg (BID) | Reduced tumor growth and metastasis. | [13] | |
| BI-2545 | Rat | Oral | 10 mg/kg (single dose) | Up to 90% reduction in plasma LPA. | |
| S32826 | N/A | N/A | N/A | Potent in vitro inhibitor, but poor in vivo stability/bioavailability prevented animal studies. | [14][15] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis of Autotaxin Modulator 1 in Mice
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
Formulation: Prepare a solution or suspension of the Autotaxin modulator in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10-30 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a consistent site (e.g., submandibular vein) into EDTA-coated tubes at multiple time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge blood at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the modulator in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability) using non-compartmental analysis software.
Protocol 2: Pharmacodynamic (PD) Analysis - LPA Measurement in Mouse Plasma
-
Animal Dosing and Sampling: Follow the dosing and blood sampling procedure as described in the PK protocol. It is often efficient to conduct PK and PD analyses on the same samples.
-
Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., C17:0 LPA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography: Separate lipid species on a C18 reverse-phase column using a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for various LPA species (e.g., LPA 18:2) and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of LPA standards.
-
Quantify the LPA concentrations in the plasma samples by comparing their peak areas to the standard curve.
-
Calculate the percent inhibition of LPA at each time point relative to the pre-dose or vehicle control group.
-
Mandatory Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for refining Autotaxin modulator dosage in long-term animal studies.
References
- 1. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Inhibition Reduces Cardiac Inflammation and Mitigates Adverse Cardiac Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of autotaxin inhibition in a surgically-induced mouse model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating Experiments with Autotaxin Modulator 1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Autotaxin modulator 1, a known inhibitor of the autotaxin (ATX) enzyme. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to mitigate experimental variability and ensure robust, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the autotaxin (ATX) enzyme.[1] Its primary function is to block the lysophospholipase D (lysoPLD) activity of ATX, which is responsible for converting lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid signaling molecule, lysophosphatidic acid (LPA).[2][3] By inhibiting ATX, this compound reduces the production of extracellular LPA, thereby downregulating LPA-mediated signaling pathways that are involved in cellular processes such as proliferation, migration, and survival.[2][3]
Q2: What are the physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C28H31F6NO3 |
| Molecular Weight | 543.54 g/mol |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
| Solubility | Soluble in DMSO.[2] No data available on water solubility.[4] |
Q3: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) for this compound (also referred to as ATX-1d in some literature) has been determined to be 1.8 ± 0.3 μM in an in vitro ATX enzyme inhibition assay using a fluorescent substrate.[2]
Q4: How does this compound compare to other ATX inhibitors?
This compound is one of many small molecule inhibitors developed to target ATX. These inhibitors can be classified into different types based on their binding mode to the enzyme. The table below provides a comparison of IC50 values for several known ATX inhibitors.
| Inhibitor | IC50 (nM) | Assay Conditions |
| PF-8380 | 1.7 | LPC substrate[5][6] |
| HA155 | 5.7 | LPC substrate[5] |
| GLPG1690 (Ziritaxestat) | - | - |
| This compound (ATX-1d) | 1800 | FS-3 substrate [2] |
| BrP-LPA (anti-1b) | 22 | FS-3 substrate[7] |
| S32826 | 5.6 | LPC substrate[6] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Enzyme Inhibition Assays
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Answer: Variability in in vitro ATX inhibition assays can arise from several factors. Consider the following troubleshooting steps:
-
Compound Solubility:
-
Problem: this compound has poor aqueous solubility. Precipitation of the compound in your assay buffer will lead to a lower effective concentration and artificially high IC50 values.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%) to avoid solvent effects. Visually inspect for any precipitation after dilution. Sonication may aid in dissolving the compound in DMSO.
-
-
Adsorption to Plastics:
-
Problem: Hydrophobic compounds like this compound can adsorb to the surfaces of standard microplates and pipette tips, reducing the actual concentration in your assay.
-
Solution: Use low-adhesion plasticware for all steps of your experiment. Pre-coating plates with a blocking agent like Bovine Serum Albumin (BSA) can also help to minimize non-specific binding.
-
-
Reagent Stability and Handling:
-
Problem: Improper storage or handling of reagents can lead to degradation and loss of activity.
-
Solution:
-
Thaw all components, including the enzyme and substrate, completely and mix gently before use.
-
Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Ensure the assay buffer is at room temperature, as ice-cold buffer can reduce enzyme activity.[8]
-
-
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Migration Assays)
Question: I am not seeing a consistent inhibitory effect of this compound on cell migration. Why might this be?
Answer: Cell-based assays introduce additional layers of complexity. Here are some common sources of variability:
-
Cell Health and Passage Number:
-
Problem: Unhealthy cells or cells at a high passage number can exhibit altered migratory behavior and responsiveness to inhibitors.
-
Solution: Ensure cells are healthy and within a consistent, low passage number range for all experiments. Always perform a baseline cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay.
-
-
Assay-Specific Parameters:
-
Problem: The specifics of your migration assay setup can significantly impact the results.
-
Solution:
-
Cell Seeding Density: To achieve a confluent monolayer for a wound healing (scratch) assay, the initial cell seeding density is critical. Optimize this for your specific cell line to ensure consistent wound creation.
-
Serum Concentration: Serum contains LPA and other growth factors that can stimulate cell migration and mask the effect of your inhibitor. Starve cells in low-serum or serum-free media for a period (e.g., 18 hours) before starting the assay.[9]
-
LPA Rescue: To confirm that the observed effect is due to ATX inhibition, include a control where you add back exogenous LPA. If the inhibitor's effect is rescued by LPA, it provides evidence for on-target activity.[10]
-
-
-
Data Quantification:
-
Problem: Manual or inconsistent quantification of cell migration can introduce bias and variability.
-
Solution: Use automated image analysis software to quantify wound closure or the number of migrated cells in a transwell assay. This will provide more objective and reproducible data.
-
Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring ATX activity using a fluorescent substrate.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (or other suitable fluorescent LPC analogue) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mg/mL BSA
-
This compound
-
DMSO (anhydrous)
-
Black, flat-bottom 96-well assay plate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for your dose-response curve.
-
-
Assay Setup:
-
In a 96-well plate, add your diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant ATX enzyme to all wells except the "no enzyme" control.
-
Add assay buffer to bring the total volume to the desired pre-incubation volume.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare the FS-3 substrate solution in assay buffer at the desired final concentration (e.g., 1-10 µM).
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FS-3 substrate.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
-
Cell Migration (Wound Healing/Scratch) Assay
This protocol provides a general framework for assessing the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete growth medium
-
Starvation medium (e.g., RPMI 1640 with 0.1% BSA)
-
This compound
-
DMSO (cell culture grade)
-
6- or 12-well cell culture plates
-
P200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Cell Starvation:
-
Once the cells are confluent, replace the complete growth medium with starvation medium and incubate for 18-24 hours.[9] This step is crucial to reduce baseline migration and sensitize the cells to migratory stimuli.
-
-
Wound Creation:
-
Using a sterile P200 pipette tip, make a straight scratch across the center of each well.
-
Gently wash the wells with PBS to remove dislodged cells.
-
-
Treatment:
-
Add starvation medium containing different concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well. This is your 0-hour time point.
-
Place the plate in a 37°C incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
-
Compare the rate of wound closure between the different treatment groups.
-
Visualizing Key Processes
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting workflow for experiments with this compound.
References
- 1. This compound|1548743-69-6|COA [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|1548743-69-6|MSDS [dcchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Autotaxin Modulator 1 and Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Autotaxin modulator 1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary cells?
A1: Generally, autotaxin inhibitors are not considered to be directly cytotoxic. Studies on various autotaxin inhibitors have shown them to be well-tolerated in vitro and in vivo. Observed cytotoxicity in primary cell cultures when using this compound may not be an on-target effect.
Q2: What are the potential causes of unexpected cytotoxicity in my primary cell cultures treated with this compound?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Compound Concentration: Concentrations significantly above the effective dose for autotaxin inhibition may lead to off-target effects and subsequent cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations. It is recommended to keep the final DMSO concentration in the culture medium at a non-toxic level, generally below 0.5%.
-
Compound Instability: The modulator may be unstable in the cell culture medium, leading to the formation of toxic byproducts.
-
Primary Cell Health: The general health, passage number, and confluence of primary cells can greatly influence their sensitivity to treatment.
-
Contamination: Microbial contamination, such as mycoplasma, can induce cell death that may be misattributed to the compound.
Q3: How can I differentiate between true cytotoxicity of the modulator and off-target or experimental artifacts?
A3: To distinguish between on-target and off-target effects, consider the following:
-
Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of a specific effect. Off-target toxicity often appears only at higher concentrations.
-
Use of a Negative Control: If available, a structurally similar but inactive version of the modulator can help determine if the observed effects are due to the specific inhibition of autotaxin.
-
Orthogonal Approaches: Validate your findings using alternative methods to inhibit the autotaxin-LPA signaling axis, such as siRNA or shRNA targeting autotaxin.
Q4: What is the recommended starting concentration for this compound in primary cell culture experiments?
A4: The optimal concentration will depend on the specific primary cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired level of autotaxin inhibition without causing cytotoxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed in primary cell cultures upon treatment with this compound.
| Possible Cause | Recommended Solution |
| Compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations to identify the therapeutic window. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your specific primary cells (typically ≤ 0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the modulator. If precipitation occurs, consider using a lower concentration or a different solubilization method. |
| Cell culture contamination. | Regularly test your cell cultures for mycoplasma and other microbial contaminants. |
| Poor primary cell health. | Ensure that your primary cells are healthy, within a low passage number, and are not overly confluent at the time of treatment. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in primary cell cultures. | Standardize your cell culture procedures, including seeding density, passage number, and media composition. |
| Compound degradation. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Inconsistent incubation times. | Ensure that incubation times for treatment and assays are consistent across all experiments. |
| Assay variability. | Follow a standardized protocol for your cytotoxicity or functional assays. Include appropriate positive and negative controls in every experiment. |
Quantitative Data on Autotaxin Inhibitor Cytotoxicity
While specific public data on the cytotoxicity of "this compound" is not available, the following table provides examples of cytotoxicity data for other autotaxin inhibitors to serve as a general reference. It is crucial to determine the specific cytotoxicity profile of this compound in your primary cell line of interest.
| Inhibitor | Cell Line | Assay | Cytotoxicity Metric (IC50/CC50) |
| General Profile | Various | MTT/LDH | Generally reported as non-cytotoxic at effective concentrations |
| ATX-1d | 4T1 murine breast carcinoma, A375 human melanoma | Not specified | Did not induce cytotoxic effects as a single agent |
| GLPG1690 (Ziritaxestat) | Healthy Human Subjects | Phase 1 Clinical Trial | Well-tolerated with no dose-limiting toxicity |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent and non-toxic. Remove the old medium and add 100 µL of the medium containing the modulator to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general workflow for assessing the cytotoxicity of this compound in primary cell cultures.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Technical Support Center: Overcoming Resistance to Autotaxin Modulator 1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Autotaxin Modulator 1 and resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an inhibitor of Autotaxin (ATX), a secreted enzyme that plays a crucial role in producing the bioactive lipid, lysophosphatidic acid (LPA).[1][2] ATX converts lysophosphatidylcholine (B164491) (LPC) into LPA.[2] LPA then binds to its G protein-coupled receptors (LPARs) on the surface of cancer cells, activating downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby suppressing these cancer-promoting signals.[1]
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: Resistance to this compound can arise from several mechanisms:
-
Upregulation of the ATX-LPA axis: Cancer cells may increase the expression of Autotaxin or LPA receptors, rendering the inhibitory effect of the modulator insufficient.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the ATX-LPA axis. Common bypass pathways include the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which also promote cell survival and proliferation.[3][4][5]
-
Alterations in the tumor microenvironment (TME): Cancer-associated fibroblasts (CAFs) in the TME are a major source of Autotaxin.[2] CAFs can continuously produce LPA, creating a microenvironment that supports cancer cell survival and resistance to therapy.[2]
-
Increased drug efflux: Cancer cells may upregulate the expression of drug efflux pumps, such as P-glycoprotein, which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: Are there known combination therapies that can overcome resistance to this compound?
A3: Yes, several combination strategies have shown promise in preclinical studies:
-
Combination with conventional chemotherapy: Combining this compound with chemotherapeutic agents like doxorubicin (B1662922) or paclitaxel (B517696) has been shown to have synergistic effects in preclinical models of breast cancer.[6] The ATX inhibitor can enhance the efficacy of these drugs by preventing LPA-mediated pro-survival signals.
-
Combination with radiotherapy: Inhibition of Autotaxin has been shown to increase the effectiveness of radiotherapy in mouse models of breast cancer.[6]
-
Combination with immunotherapy: The ATX-LPA axis can create an immunosuppressive tumor microenvironment. Combining Autotaxin inhibitors with immune checkpoint inhibitors is a promising strategy to enhance the anti-tumor immune response.
-
Combination with other targeted therapies: Targeting parallel or downstream signaling pathways, such as the PI3K/Akt or MAPK pathways, in combination with this compound can be an effective strategy to prevent the activation of bypass resistance mechanisms.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect drug response.[7] | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Record and standardize all cell culture parameters. |
| Inaccurate drug concentration: Errors in serial dilutions or degradation of the compound. | - Prepare fresh drug dilutions for each experiment from a validated stock solution.- Verify the concentration and purity of the stock solution. | |
| Variable incubation times: Inconsistent exposure to the drug. | - Use a precise timer for drug incubation and ensure it is consistent across all plates and experiments. | |
| No clear dose-response curve. | Inappropriate concentration range: The selected concentrations may be too high or too low to observe a graded response.[7] | - Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions) to determine the optimal range for your cell line. |
| Cell line is highly resistant: The cell line may have intrinsic or highly developed acquired resistance. | - Confirm the expression of Autotaxin and LPA receptors in your cell line.- Consider using a combination therapy approach (see FAQ 3). | |
| Assay interference: The compound may interfere with the viability assay (e.g., colorimetric or fluorometric readout). | - Run a control with the compound in cell-free media to check for interference.- Consider using an alternative viability assay. |
Guide 2: Failure to Overcome Resistance with Combination Therapy
| Problem | Potential Cause | Troubleshooting Steps |
| No synergistic effect observed when combining this compound with another agent. | Suboptimal drug ratio: The ratio of the two drugs may not be optimal for synergy.[8] | - Perform a matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio. |
| Inappropriate timing of drug administration: The sequence of drug administration (e.g., sequential vs. concurrent) can impact the outcome. | - Test different administration schedules (e.g., pre-treatment with one drug followed by the combination). | |
| Shared resistance mechanism: The cancer cells may have a resistance mechanism that affects both drugs. | - Investigate the underlying resistance mechanisms in your cell line (e.g., drug efflux pumps, mutations in common signaling pathways). | |
| Increased toxicity with the combination therapy. | Overlapping toxicities: Both agents may have similar off-target effects. | - Reduce the doses of both drugs in the combination. The goal of synergy is to achieve a greater therapeutic effect at lower, less toxic concentrations.[9] |
Quantitative Data
Table 1: In Vitro Efficacy of Autotaxin Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| GLPG1690 | Various | Mouse and Human ATX | 100-500 | [10] |
| IOA-289 (cambritaxestat) | Pancreatic Cancer | - | - | [11] |
| ONO-8430506 | Breast Cancer | 4T1 | - | [6] |
| Bithionol | Melanoma | - | - | |
| NSC 48300 | Melanoma | - | - | |
| Note: This table is a summary of available data. More comprehensive IC50 data would require targeted searches of medicinal chemistry literature and databases. |
Table 2: Synergistic Effects of Autotaxin Inhibitors with Chemotherapy
| ATX Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line/Model | Combination Index (CI) | Reference |
| GLPG1690 | Doxorubicin | Breast Cancer | 4T1 mouse model | Synergistic | [6] |
| ONO-8430506 | Doxorubicin | Breast Cancer | 4T1 mouse model | Synergistic | [6] |
| Note: Quantitative Combination Index (CI) values are often study-specific. A CI value < 1 indicates synergy.[8][9] Further literature review is recommended to obtain specific CI values for your experimental system. |
Experimental Protocols
Protocol 1: Assessing Autotaxin Activity in Conditioned Media
This protocol is adapted from the Amplex Red assay, which indirectly quantifies ATX activity.
Materials:
-
Conditioned media from cancer cell cultures
-
LPC (lysophosphatidylcholine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline (B1196258) oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of LPC in assay buffer.
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of conditioned media to each well of the microplate.
-
Include a negative control (cell-free media) and a positive control (recombinant ATX).
-
To initiate the reaction, add 50 µL of the LPC working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
Add 50 µL of the Amplex Red reaction mixture to each well.
-
Incubate for an additional 30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
ATX activity is proportional to the fluorescence intensity.
-
Protocol 2: Establishing an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Cell counting equipment
Procedure:
-
Determine the initial IC50:
-
Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
-
Initial Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability and growth rate at each concentration.
-
-
Maintenance of Resistant Line:
-
Continue this dose-escalation process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
The resulting cell line is considered resistant.
-
Continuously culture the resistant cell line in the presence of the high concentration of this compound to maintain the resistant phenotype.
-
-
Validation of Resistance:
-
Periodically perform a dose-response assay to confirm the shift in the IC50 value compared to the parental cell line.
-
Visualizations
References
- 1. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 2. ionctura.com [ionctura.com]
- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The LPA3 Receptor: Regulation and Activation of Signaling Pathways | MDPI [mdpi.com]
- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]
Technical Support Center: Measuring Autotaxin Modulator 1 Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the in vivo target engagement of Autotaxin (ATX) modulators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Autotaxin (ATX) modulators?
Autotaxin inhibitors function by blocking the enzymatic activity of ATX, which is responsible for converting lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1] By inhibiting ATX, these modulators decrease the production of LPA, thereby disrupting the signaling pathways that contribute to various pathological processes, including cancer and fibrosis.[1] This inhibition can be achieved through competitive or allosteric mechanisms.[1]
Q2: What is the most common method to assess ATX modulator 1 target engagement in vivo?
The most widely accepted method for assessing in vivo target engagement of an ATX modulator is to measure the reduction of its pharmacodynamic biomarker, lysophosphatidic acid (LPA), in plasma or other biological fluids.[2] A sustained decrease in plasma LPA levels following administration of an ATX inhibitor is a direct indicator that the drug has engaged its target and is exerting its intended pharmacological effect.[2]
Q3: What are the key biomarkers for measuring ATX target engagement?
The primary biomarker is the concentration of various LPA species in plasma.[2][3] Additionally, direct measurement of ATX activity in plasma can be performed using specific assays.[4][5] Monitoring changes in these biomarkers provides a quantitative measure of the modulator's efficacy in vivo.
Q4: What types of in vivo models are suitable for these studies?
A variety of preclinical animal models are used, depending on the therapeutic area of interest. For instance, bleomycin-induced models are common for studying pulmonary and dermal fibrosis.[6][7] Xenograft models are employed in cancer research to assess the impact of ATX inhibitors on tumor progression.[8][9]
Troubleshooting Guide
Issue 1: High variability in baseline plasma LPA levels across study animals.
-
Possible Cause: Inconsistent sample handling and processing can lead to artificial LPA production or degradation after blood collection.[3][10] LPA levels can be influenced by the activation of platelets and other cellular components in the blood sample.
-
Solution:
-
Standardize Blood Collection: Use a consistent method for blood collection, preferably using EDTA as an anticoagulant.[3][10]
-
Immediate Cooling: Place whole blood samples on ice immediately after collection to minimize enzymatic activity.[3][10]
-
Prompt Centrifugation: Separate plasma by centrifugation at 4°C as soon as possible.[10]
-
Add ATX Inhibitor: To the separated plasma, immediately add a potent, non-interfering ATX inhibitor to halt any further LPA production.[3][10]
-
Proper Storage: Store plasma samples at -80°C until analysis.
-
Issue 2: No significant reduction in plasma LPA levels observed after administering the ATX modulator.
-
Possible Cause 1: Poor Pharmacokinetics (PK) of the modulator. The compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue, resulting in insufficient concentrations to inhibit ATX effectively.
-
Solution 1: Conduct a thorough pharmacokinetic study to determine the modulator's concentration in plasma over time. Correlate the PK profile with the pharmacodynamic (PD) effect on LPA levels.[5]
-
Possible Cause 2: Insufficient dose. The administered dose may not be high enough to achieve the necessary level of target engagement.
-
Solution 2: Perform a dose-response study to identify a dose that results in a significant and sustained reduction in plasma LPA levels.[5]
-
Possible Cause 3: Inaccurate LPA measurement. The analytical method used to quantify LPA may lack the required sensitivity or be prone to interference.
-
Solution 3: Utilize a validated, sensitive, and specific analytical method such as LC-MS/MS for accurate LPA quantification.[10] Ensure proper sample preparation to minimize matrix effects.
Issue 3: Discrepancy between in vitro potency (IC50) and in vivo efficacy.
-
Possible Cause: Differences in assay conditions, such as substrate concentration and the presence of binding proteins in plasma, can affect the inhibitor's apparent potency. The in vivo environment is significantly more complex than in vitro assay conditions.
-
Solution:
-
In Vitro Assay Optimization: Ensure that the in vitro assay conditions, particularly the substrate used (e.g., natural LPC), are as physiologically relevant as possible.[5]
-
Plasma Protein Binding: Determine the extent of plasma protein binding of the modulator, as high binding can reduce the free fraction available to inhibit ATX.
-
Consider PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a quantitative relationship between drug concentration and the observed effect on LPA levels, which can help bridge the in vitro-in vivo gap.
-
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
Table 1: Representative Plasma Lysophosphatidic Acid (LPA) Concentrations
| Species | Condition | Total LPA Concentration (nM) | Reference |
| Mouse (Male) | Normal | ~40 | [3][10] |
| Mouse (Female) | Normal | ~30 | [3][10] |
| Human (Male) | Healthy | 30 - 60 | [3][10] |
| Human (Female) | Healthy | 103 ± 32 | [11] |
Note: LPA concentrations can vary significantly based on the analytical method and sample handling procedures.
Table 2: Examples of In Vivo Target Engagement by ATX Inhibitors
| Inhibitor | Animal Model | Dose | % Reduction in Plasma LPA | Time Point | Reference |
| PF-8380 | Rat (Air Pouch) | 30 mg/kg (oral) | >95% | 3 hours | [5] |
| PAT-048 | Mouse (Bleomycin) | 10 mg/kg | 75% (ATX activity) | 24 hours | [6] |
| GLPG1690 | Human (IPF) | Not specified | Sustained reduction | Not specified | [2] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Preparation for LPA Analysis
Objective: To obtain plasma samples suitable for accurate LPA quantification, minimizing ex vivo LPA metabolism.
Materials:
-
EDTA-coated collection tubes
-
Ice bucket
-
Refrigerated centrifuge (4°C)
-
Potent ATX inhibitor (e.g., PF-8380)
-
Cryovials
-
-80°C freezer
Procedure:
-
Collect whole blood from the animal model into pre-chilled EDTA-coated tubes.
-
Immediately place the tubes on ice.[10]
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.[10]
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Immediately add a pre-determined concentration of a potent ATX inhibitor to the plasma to prevent further LPA synthesis.[3][10]
-
Aliquot the plasma into cryovials.
-
Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis.
Protocol 2: Quantification of Plasma LPA by LC-MS/MS
Objective: To accurately measure the concentration of various LPA species in plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., C17:0-LPA)
-
Plasma samples prepared as per Protocol 1
Procedure:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a known volume of cold methanol containing the internal standard to the plasma sample.[10]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different LPA species using a suitable chromatography column and gradient.
-
Detect and quantify the LPA species using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of each LPA species relative to the internal standard and by using a standard curve generated with known amounts of LPA standards.[12]
Protocol 3: Measurement of Plasma ATX Activity
Objective: To determine the enzymatic activity of ATX in plasma samples.
Materials:
-
Fluorogenic ATX substrate (e.g., FS-3)[4] or colorimetric reagents (TOOS assay)[5]
-
Fluorometer or spectrophotometer
-
Plasma samples
Procedure (using a fluorogenic assay as an example):
-
Thaw plasma samples on ice.
-
Prepare a reaction buffer as specified by the assay kit manufacturer.
-
In a microplate, add the plasma sample to the reaction buffer.
-
Initiate the reaction by adding the fluorogenic substrate FS-3.[4]
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths.
-
Measure the increase in fluorescence over time, which is proportional to the ATX activity.[4]
-
Calculate the ATX activity based on the rate of fluorescence increase, often by comparing it to a standard curve generated with recombinant ATX.
References
- 1. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 5. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual role of autotaxin as novel biomarker and therapeutic target in pancreatic neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual role of autotaxin as novel biomarker and therapeutic target in pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of plasma lysophosphatidic acid concentration in healthy subjects: strong correlation with lysophospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic Acid (LPA) Assay Kit II - Echelon Biosciences [echelon-inc.com]
Autotaxin modulator 1 interference with fluorescent assays
Welcome to the technical support center for Autotaxin Modulator 1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning interference with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin and its role in signaling?
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling. Its primary function is to hydrolyze lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6) to regulate a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][2][4] The ATX-LPA signaling axis is vital for embryonic development and has been implicated in various pathological conditions such as cancer, fibrosis, and inflammation.[2][4][5]
Q2: What is "this compound" and how does it work?
"this compound" is a novel small molecule designed to inhibit the enzymatic activity of Autotaxin. As a competitive inhibitor, it binds to the active site of ATX, preventing the hydrolysis of its substrate, LPC, and thereby reducing the production of LPA. This modulation of the ATX-LPA signaling pathway allows for the investigation of its role in various biological systems and its potential as a therapeutic target.
Q3: Are there known issues with using this compound in fluorescent assays?
Yes, like many small molecule inhibitors, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest as quenching of the fluorescent signal, intrinsic fluorescence of the compound itself, or through alteration of the assay kinetics, leading to inaccurate measurements of ATX activity. It is crucial to perform appropriate controls to identify and mitigate these effects.
Troubleshooting Guide: Interference with Fluorescent Assays
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound in fluorescent assays for ATX activity.
Problem 1: Lower than expected fluorescent signal (Signal Quenching)
Possible Cause: this compound may be absorbing light at the excitation or emission wavelength of the fluorophore used in the assay (e.g., FS-3, NBD). This phenomenon is known as the inner filter effect.[6]
Troubleshooting Steps:
-
Run a spectral scan: Determine the absorbance spectrum of this compound at the concentration range used in your assay. If there is significant absorbance at the excitation or emission wavelengths of your fluorescent substrate, you are likely experiencing an inner filter effect.
-
Perform a control experiment: In an assay buffer without the enzyme, measure the fluorescence of the substrate in the presence and absence of this compound. A decrease in fluorescence in the presence of the modulator confirms quenching.
-
Adjust assay parameters:
-
Use the lowest possible concentration of the modulator that still provides effective inhibition.
-
Consider using a fluorescent substrate with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Problem 2: Higher than expected fluorescent signal (Intrinsic Fluorescence)
Possible Cause: this compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.[6]
Troubleshooting Steps:
-
Measure background fluorescence: Prepare a control well containing only the assay buffer and this compound (at the highest concentration used) and measure the fluorescence.
-
Subtract background: If the modulator exhibits intrinsic fluorescence, subtract this background signal from all your experimental readings.
-
Use an alternative assay: If the intrinsic fluorescence is very high and variable, consider using a non-fluorescence-based method to measure ATX activity, such as a choline-release assay.[7]
Problem 3: Inconsistent or non-reproducible results
Possible Cause: This can be due to several factors, including compound precipitation, instability, or complex interactions with assay components.
Troubleshooting Steps:
-
Check compound solubility: Visually inspect your assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer.
-
Assess compound stability: The modulator may not be stable over the time course of your experiment. You can assess this by pre-incubating the modulator in the assay buffer for the duration of the assay and then testing its inhibitory activity.
-
Evaluate buffer components: Components in the assay buffer, such as BSA or detergents, can interact with small molecules. Test the effect of these components on the modulator's activity in a simplified buffer system.
Quantitative Data Summary
The following table summarizes the spectral properties of common fluorescent substrates for Autotaxin assays. This information is critical for selecting the appropriate substrate and avoiding spectral overlap with this compound.
| Fluorescent Substrate | Excitation (nm) | Emission (nm) | Reference |
| FS-3 | 485 | 538 | [8][9] |
| CPF4 | Not specified | Not specified | [10][11] |
| NBD-LPC analogues | 468 | 546 | [11][12] |
Experimental Protocols
Protocol 1: Screening for this compound Interference in a Fluorescence Intensity Assay
This protocol is designed to identify potential quenching or intrinsic fluorescence of this compound.
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Fluorescent ATX substrate (e.g., FS-3 at 1-5 µM)
-
This compound stock solution (in DMSO)
-
Recombinant Autotaxin enzyme
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Set up control wells:
-
Buffer alone: Assay buffer only.
-
Substrate alone: Assay buffer + fluorescent substrate.
-
Modulator controls: Assay buffer + each concentration of this compound.
-
Enzyme control: Assay buffer + fluorescent substrate + Autotaxin.
-
-
Set up experimental wells: Assay buffer + fluorescent substrate + Autotaxin + each concentration of this compound.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Read fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your substrate.
-
Analyze the data:
-
Compare the fluorescence of "Modulator controls" to "Buffer alone" to assess intrinsic fluorescence.
-
Compare the fluorescence of "Substrate alone" in the presence and absence of the modulator to assess quenching.
-
Calculate the percent inhibition for the experimental wells after correcting for any background fluorescence or quenching.
-
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting interference of this compound in fluorescent assays.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 10. Screening and X-ray crystal structure-based optimization of autotaxin (ENPP2) inhibitors, using a newly developed fluorescence probe. | Semantic Scholar [semanticscholar.org]
- 11. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ensuring Reproducibility in Autotaxin Modulator Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals working with Autotaxin (ATX) modulators, ensuring experimental reproducibility is paramount for generating reliable and translatable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Autotaxin and its modulators.
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin and its primary function?
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) that functions as a lysophospholipase D (lysoPLD).[1][2][3] Its main role is to hydrolyze lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2][4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) to trigger various downstream signaling pathways, influencing cellular processes like proliferation, migration, and survival.[1][4][6][7]
Q2: What are the common substrates used in Autotaxin activity assays?
Commonly used substrates for measuring ATX activity include:
-
Lysophosphatidylcholine (LPC): The natural substrate for ATX.[1][5][8]
-
Fluorescent LPC analogs (e.g., FS-3): These synthetic substrates contain a fluorophore and a quencher. Cleavage by ATX separates the two, leading to an increase in fluorescence, which allows for continuous monitoring of enzyme activity.[9][10][11][12]
-
p-nitrophenyl trimethyl-monophosphate (pNP-TMP): An artificial substrate used in colorimetric assays.[5]
It's important to note that kinetic parameters can differ significantly between natural and artificial substrates.[1]
Q3: My ATX inhibitor shows variable IC50 values across different assays. Why?
Inconsistent IC50 values for an ATX inhibitor can arise from several factors:
-
Substrate Choice: The type and concentration of the substrate used can significantly impact inhibitor potency. For instance, some inhibitors may show competitive inhibition with one substrate and mixed-mode inhibition with another.[8][13]
-
Assay Format: Different assay formats (e.g., fluorescence-based vs. choline (B1196258) release) have varying sensitivities and may be affected differently by compound properties.[14]
-
Reaction Conditions: Factors such as pH, temperature, and buffer composition can influence both enzyme activity and inhibitor binding.[15][16][17]
-
Presence of Binding Proteins: The presence of proteins like albumin in the assay can bind to the inhibitor, reducing its effective concentration.
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor in the assay buffer can lead to inaccurate results.
Q4: I am observing cellular effects that do not correlate with ATX inhibition. What could be the cause?
This could be due to off-target effects of the modulator, especially at higher concentrations.[18] It is crucial to:
-
Determine the inhibitor's selectivity profile: Test the compound against other related enzymes or receptors.
-
Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration that achieves the desired level of ATX inhibition.[18]
-
Utilize a negative control: Employ a structurally similar but inactive analog of your inhibitor to confirm that the observed effects are specific to ATX inhibition.[18]
-
Confirm ATX-LPA pathway dependence: Ensure that the observed cellular phenotype is indeed regulated by the ATX-LPA signaling axis in your specific cell model.[19]
Troubleshooting Guides
Guide 1: Inconsistent Results in ATX Enzyme Activity Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors- Inconsistent mixing- Temperature fluctuations | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of reagents.- Maintain a stable temperature throughout the assay. |
| Low signal-to-noise ratio | - Low enzyme activity- Sub-optimal substrate concentration- Inappropriate assay buffer | - Increase the concentration of recombinant ATX.- Optimize the substrate concentration based on its Km value.- Test different buffer conditions (pH, ionic strength). |
| Assay drift over time | - Enzyme instability- Substrate degradation- Photobleaching of fluorescent probe | - Prepare fresh enzyme dilutions for each experiment and keep on ice.- Check the stability of the substrate under assay conditions.- Minimize exposure of fluorescent reagents to light. |
| Inhibitor potency varies between experiments | - Inconsistent inhibitor dilution- Freeze-thaw cycles of inhibitor stock- Variation in DMSO concentration | - Prepare fresh serial dilutions of the inhibitor for each experiment.- Aliquot inhibitor stock solutions to avoid repeated freeze-thaw cycles.[20]- Keep the final DMSO concentration constant across all wells and below 0.5%.[18] |
Guide 2: Challenges in Cell-Based ATX Modulator Experiments
| Problem | Possible Cause | Recommended Solution |
| No effect of ATX inhibitor on cell migration/proliferation | - Cell line not responsive to LPA- Redundant signaling pathways- Insufficient inhibitor concentration or exposure time | - Confirm that the cell line expresses LPA receptors and responds to exogenous LPA.[19]- Investigate the presence of other pro-migratory or pro-proliferative factors.- Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time.[19][20] |
| High background in cell-based assays | - Presence of LPA in serum-containing media- Endogenous ATX production by cells | - Serum-starve cells prior to the experiment to reduce background LPA levels.[19]- Measure the basal level of ATX expression and activity in your cell line. |
| Cell toxicity observed with the modulator | - Off-target effects- High concentration of the compound or solvent (e.g., DMSO) | - Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration of the modulator.[19]- Use the lowest effective concentration of the modulator and ensure the final solvent concentration is non-toxic. |
Experimental Protocols
Protocol 1: In Vitro Autotaxin Activity Assay using a Fluorescent Substrate (FS-3)
This protocol provides a general framework for measuring ATX activity. Optimization of concentrations and incubation times may be required for specific experimental setups.
Materials:
-
Recombinant human Autotaxin (hATX)
-
FS-3 substrate (Echelon Biosciences)[12]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
ATX inhibitor or vehicle control (e.g., DMSO)
-
Black 96-well plate
Procedure:
-
Prepare Reagents:
-
Dilute recombinant hATX to the desired concentration in cold Assay Buffer.
-
Prepare a working solution of FS-3 in Assay Buffer.
-
Prepare serial dilutions of the ATX inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the ATX inhibitor or vehicle control to the appropriate wells.
-
To initiate the reaction, add 20 µL of the diluted hATX to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Start the Reaction:
-
Add 20 µL of the FS-3 working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission = 485/528 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
To determine inhibitor potency, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol describes a common method to assess the effect of ATX modulators on cell migration.
Materials:
-
Cell line of interest
-
Cell culture medium (with and without serum)
-
Boyden chamber apparatus with porous inserts (e.g., 8 µm pore size)
-
LPA (chemoattractant)
-
ATX inhibitor or vehicle control
-
Calcein-AM or other cell staining dye
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add medium containing the chemoattractant (e.g., LPA).
-
In the upper chamber (the insert), add the cell suspension.
-
Add the ATX inhibitor or vehicle control to either the upper, lower, or both chambers, depending on the experimental design.
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Compare the number of migrated cells in the inhibitor-treated groups to the control group.
-
Express the results as a percentage of the control migration.
-
Data Presentation
Table 1: Example IC50 Values for Known Autotaxin Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| GLPG1690 (Ziritaxestat) | Human ATX | 2.2 | In vitro enzyme assay | [21] |
| ATX-1d | Human ATX | 1800 | FS-3 based in vitro assay | [21] |
| Compound 33 | Human ATX | 10 | In vitro enzyme assay | [22] |
| S32826 | Human ATX | - | - | [22] |
| ONO-8430506 | Mouse ATX | - | In vivo studies | [23] |
Note: IC50 values can vary depending on the specific assay conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Autotaxin-LPA signaling pathway and the site of action for ATX modulators.
Caption: A generalized workflow for experiments involving Autotaxin modulators.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of autotaxin reveals substrate-specific catalytic pathways and a mechanism for lysophosphatidic acid distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. Autotaxin structure-activity relationships revealed through lysophosphatidylcholine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the reproducibility of enzyme reactions and kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] On the reproducibility of enzyme reactions and kinetic modelling | Semantic Scholar [semanticscholar.org]
- 17. arxiv.org [arxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 23. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Autotaxin Modulator 1 Versus Other ATX Inhibitors in Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway in the pathogenesis of fibrotic diseases, making it a key target for therapeutic intervention. Autotaxin (ATX) is the primary enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid that promotes fibroblast proliferation, differentiation, and extracellular matrix deposition. This guide provides a comparative analysis of "Autotaxin modulator 1" (also referred to as ATX inhibitor 5 in some literature) and other prominent ATX inhibitors that have been evaluated in preclinical and clinical models of fibrosis.
The ATX-LPA Signaling Pathway in Fibrosis
The development of fibrosis involves a complex cascade of cellular and signaling events. ATX plays a central role by converting lysophosphatidylcholine (B164491) (LPC) into LPA. LPA then binds to its G protein-coupled receptors (LPARs) on the surface of various cell types, including fibroblasts, leading to the activation of pro-fibrotic signaling pathways. Inhibition of ATX is a promising therapeutic strategy to disrupt this cascade and mitigate the progression of fibrosis.
Figure 1: The Autotaxin-LPA signaling pathway in fibrosis and the mechanism of action of ATX inhibitors.
Comparative Efficacy of ATX Inhibitors
This section provides a comparative overview of the in vitro potency and in vivo efficacy of this compound against other notable ATX inhibitors. The data presented is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the available literature.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for various ATX inhibitors.
| Compound | IC50 (nM) | Assay Type | Reference(s) |
| This compound | 15.3 | Not specified in the available search results. | [1] |
| Ziritaxestat (GLPG1690) | 131 | Not specified in the available search results. | [2] |
| IOA-289 | 36 | Plasma LPA18:2 inhibition | [3] |
| PF-8380 | 2.8 | Recombinant human ATX | [4] |
| PAT-505 | 2 (Hep3B cells), 9.7 (human blood), 62 (mouse plasma) | Not specified in the available search results. | [1] |
| ATX inhibitor 25 | 1.08 | Not specified in the available search results. | [1] |
Note: The specific assay conditions, such as substrate and enzyme source, can influence IC50 values, making direct comparisons between different studies challenging.
In Vivo Efficacy in Preclinical Fibrosis Models
The bleomycin-induced lung fibrosis model is a widely used in vivo model to assess the anti-fibrotic potential of therapeutic agents. The table below summarizes the reported efficacy of various ATX inhibitors in this model.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Data not available in search results. | Data not available in search results. | Data not available in search results. | |
| Ziritaxestat (GLPG1690) | Bleomycin-induced pulmonary fibrosis (mouse) | 10 and 30 mg/kg, twice daily (oral) | Significant activity in reducing fibrosis.[2] However, Phase 3 clinical trials (ISABELA 1 & 2) were discontinued (B1498344) due to a lack of efficacy.[2][5] | [2][5] |
| Cudetaxestat (BLD-0409) | Bleomycin-induced pulmonary fibrosis (mouse) | Not specified | Significantly reduced lung scarring and levels of fibrotic markers in a dose-dependent manner.[6] | [6] |
| IOA-289 | Bleomycin-induced lung fibrosis (mouse) | Not specified | Significantly reduced lung fibrosis and collagen deposition. | |
| PF-8380 | Bleomycin-induced pulmonary fibrosis (mouse) | 60 and 120 mg/kg, twice daily (oral) | Improved lung architecture and significantly decreased total protein and collagen in bronchoalveolar lavage fluid (BALF).[7] | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of drug candidates. Below are generalized protocols for common in vitro and in vivo assays used to evaluate ATX inhibitors.
In Vitro ATX Inhibition Assay (Fluorogenic Substrate-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of ATX using a synthetic fluorogenic substrate.
Figure 2: General workflow for an in vitro ATX inhibition assay.
Protocol:
-
Reagent Preparation:
-
Recombinant human or mouse ATX is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl with CaCl2).
-
Test compounds, including this compound and other inhibitors, are serially diluted in DMSO and then further diluted in the assay buffer.
-
A fluorogenic ATX substrate, such as FS-3 or Amplex Red, is prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, the diluted test compounds are added to the wells.
-
Recombinant ATX is added to each well and incubated for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured kinetically over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The percent inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is the standard for evaluating the efficacy of anti-fibrotic compounds in a setting that mimics key aspects of human idiopathic pulmonary fibrosis (IPF).
Protocol:
-
Animal Model:
-
Male C57BL/6 mice are typically used.
-
Animals are anesthetized, and a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
-
Dosing Regimen:
-
Treatment with the ATX inhibitor (e.g., this compound) or vehicle is typically initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration, once fibrosis is established).
-
The compound is administered daily or twice daily via oral gavage for a period of 14 to 21 days.
-
-
Efficacy Assessment:
-
At the end of the study, animals are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected.
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis, often quantified using the Ashcroft scoring system.
-
Collagen Content: The total lung collagen content is quantified using a hydroxyproline (B1673980) assay.
-
BALF Analysis: The total and differential cell counts in the BALF are determined to assess inflammation. Protein and cytokine levels (e.g., TGF-β) can also be measured.
-
Conclusion
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 4. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
A Comparative Guide to Autotaxin Modulators in Oncology: PF-8380 vs. IOA-289 and Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Autotaxin inhibitor PF-8380 with the more recently developed modulator IOA-289 (Cambritaxestat), and other notable inhibitors, GLPG1690 (Ziritaxestat) and ONO-8430506. The focus is on their performance in preclinical cancer models, supported by available experimental data.
Introduction to Autotaxin and its Role in Cancer
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The Autotaxin-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cancer progression.[2] Elevated ATX levels and subsequent LPA signaling have been shown to promote tumor growth, invasion, angiogenesis, and resistance to therapy.[3][4] Consequently, inhibiting Autotaxin has emerged as a promising therapeutic strategy in oncology.[4][5]
Comparative Analysis of Autotaxin Inhibitors
This section details the available preclinical data for PF-8380, IOA-289, GLPG1690, and ONO-8430506. It is important to note that the following data are collated from separate studies, and direct head-to-head comparisons in the same experimental settings are not currently available in the public domain.
Biochemical Potency
The inhibitory potential of each compound against the Autotaxin enzyme is a critical starting point for comparison.
| Compound | Assay Type | IC50 | Reference(s) |
| PF-8380 | Isolated Enzyme Assay | 2.8 nM | [6] |
| Human Whole Blood | 101 nM | [6] | |
| IOA-289 | Human Plasma (LPA C18:2 reduction) | 36 nM | [7] |
| GLPG1690 | Human Recombinant ATX | 131 nM | [5] |
| Mouse Recombinant ATX | 224 nM | [8] | |
| Human Plasma (LPA production) | 242 nM | [8] | |
| ONO-8430506 | Recombinant Human ATX (FS-3 substrate) | 5.1 nM | [9] |
| Recombinant Human ATX (16:0-LPC substrate) | 4.5 nM | [9] | |
| Mouse Plasma (activity) | IC90: 100 nM | [3] |
In Vitro Efficacy in Cancer Cell Models
The effects of these inhibitors on cancer cell viability, migration, and invasion are summarized below.
| Compound | Cancer Model | Assay | Key Findings | Reference(s) |
| PF-8380 | Glioblastoma (GL261 & U87-MG cells) | Clonogenic Survival (with 4 Gy radiation) | Decreased clonogenic survival. | [1] |
| Transwell Invasion (with 4 Gy radiation) | 35.6% decrease in invasion (GL261); 31.8% decrease in invasion (U87-MG). | [1][10] | ||
| Wound Healing (with 4 Gy radiation) | 33% decrease in migration (GL261); 17.9% decrease in migration (U87-MG). | [10] | ||
| IOA-289 | Gastrointestinal Cancer Cell Lines | Crystal Violet Proliferation Assay | Dose-dependent inhibition of cell proliferation. | [11] |
| Wound Healing & Transwell Migration | Dose-dependent decrease in motility. | [12] | ||
| GLPG1690 | Breast Cancer (4T1 cells) | Ki67 Staining (in vivo) | Decreased percentage of Ki67-positive cells when combined with radiation. | [13][14] |
| Apoptosis (in vivo) | Increased cleaved caspase-3 and decreased Bcl-2 levels with radiation. | [13] | ||
| ONO-8430506 | Breast Cancer Model | N/A | Enhanced the antitumor effect of paclitaxel. | [10][15][16] |
In Vivo Efficacy in Animal Models
The antitumor activity of the Autotaxin inhibitors in preclinical animal models provides crucial insights into their therapeutic potential.
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| PF-8380 | Glioblastoma (heterotopic GL261 mouse model) | 10 mg/kg with radiation (5 fractions of 2 Gy) | Delayed tumor growth to 7000 mm³ by over 20 days compared to radiation alone. | [1] |
| IOA-289 | Breast Cancer (orthotopic 4T1 mouse model) | Not specified | Statistically significant reduction of tumor outgrowth at day 22. | [1] |
| Breast Cancer (orthotopic E0771 mouse model) | 30 mg/kg b.i.d. | Reduced tumor growth and induced complete tumor eradication in 2/10 mice. | [1] | |
| GLPG1690 | Breast Cancer (syngeneic orthotopic mouse model) | 100 mg/kg b.i.d. with doxorubicin (B1662922) | Acted synergistically with doxorubicin to decrease tumor growth. | [17] |
| ONO-8430506 | Breast Cancer (syngeneic orthotopic mouse model) | 10 or 100 mg/kg daily | Decreased initial tumor growth and subsequent lung metastatic nodules by ~60%. | [18] |
| Breast Cancer Model (with Paclitaxel) | 30 or 100 mg/kg | Enhanced the antitumor effect of paclitaxel. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams are provided.
Caption: Autotaxin-LPA Signaling Pathway in Cancer.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ONO-8430506 | PDE | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glpg.com [glpg.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 17. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validating Autotaxin Modulator Activity with an Orthogonal Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of Autotaxin (ATX) modulators, using a potent inhibitor, IOA-289, as a representative example of "Autotaxin modulator 1". The primary validation of an ATX inhibitor typically involves a biochemical assay to determine its direct effect on enzyme activity. However, to ensure the observed effect is not an artifact of the assay system and translates to a biological context, an orthogonal, cell-based assay is crucial. This guide details both a primary biochemical assay and a secondary, orthogonal cell-based assay for a robust validation workflow.
The Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted lysophospholipase D (lysoPLD) that plays a critical role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3][4][5] LPA then binds to a family of G protein-coupled receptors (LPARs) on the cell surface, initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[1][5] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[5][6][7][8]
Figure 1: The Autotaxin-LPA signaling pathway.
Comparison of Validation Assays
A robust validation strategy for an ATX modulator involves a multi-pronged approach. A primary biochemical assay confirms direct enzyme inhibition, while an orthogonal, cell-based assay validates the functional consequences of this inhibition in a more physiologically relevant context.
| Assay Type | Assay Principle | Endpoint Measured | Advantages | Limitations |
| Primary: Biochemical Assay | Measures the enzymatic activity of purified ATX in the presence of its substrate (LPC) and the modulator. | Production of choline (B1196258) (a byproduct of LPC hydrolysis) or a fluorescent LPA analog. | - High-throughput- Direct measure of enzyme inhibition- Allows for determination of IC50 and mechanism of action | - Lacks biological context- Prone to artifacts (e.g., compound aggregation, assay interference) |
| Orthogonal: Cell-Based Assay | Measures the downstream cellular response mediated by the ATX-LPA axis in the presence of the modulator. | Inhibition of LPA-induced cell migration or LPA receptor internalization.[9][10][11] | - Physiologically relevant- Confirms cellular activity- Reduces the likelihood of false positives from the primary screen | - Lower throughput- More complex experimental setup- Indirect measure of enzyme inhibition |
Experimental Data: IOA-289 (this compound)
IOA-289 is a potent and selective ATX inhibitor that binds to the LPC binding pocket and the base of the LPA exit channel, classifying it as a mixed type II/IV inhibitor.[12]
| Parameter | Biochemical Assay (in vitro) | Orthogonal Assay (Cell-Based) |
| Modulator | IOA-289 | IOA-289 |
| Metric | IC50 | EC50 |
| Value | 36 nM (average in human plasma)[12] | Dependent on cell type and specific endpoint (e.g., inhibition of cell migration) |
| Reference Compound | GLPG1690 | GLPG1690 |
Experimental Protocols
Primary Validation: In Vitro ATX Activity Assay (Amplex Red)
This assay quantifies the choline produced from the ATX-mediated hydrolysis of LPC.
Materials:
-
Recombinant human Autotaxin
-
LPC (e.g., 18:1)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
IOA-289 and other test compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and MgCl2)
-
96-well microplate
Protocol:
-
Prepare a reaction mixture containing Amplex Red reagent, HRP, and choline oxidase in assay buffer.
-
Add IOA-289 or other test compounds at various concentrations to the wells of the microplate.
-
Add recombinant ATX to the wells and incubate for a short period.
-
Initiate the reaction by adding LPC to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Calculate the rate of reaction and determine the IC50 value for IOA-289 by plotting the percent inhibition against the log of the inhibitor concentration.
Orthogonal Validation: Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the migration of cells towards an LPA gradient generated by ATX.
Materials:
-
Cancer cell line known to respond to LPA (e.g., B16 mouse melanoma cells)[11]
-
Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores)
-
Cell culture medium (serum-free for the assay)
-
LPC
-
Recombinant human Autotaxin
-
IOA-289 and other test compounds
-
Calcein-AM or similar cell staining dye
Protocol:
-
Culture cells to ~80% confluency, then serum-starve overnight.
-
Harvest and resuspend the cells in serum-free medium.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing LPC and ATX. Add IOA-289 or other test compounds at various concentrations.
-
In the upper chamber, add the serum-starved cells.
-
Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and quantify the absorbance or count the number of migrated cells under a microscope.
-
Calculate the percent inhibition of cell migration for each concentration of IOA-289 and determine the EC50 value.
Experimental Workflow
The following diagram illustrates the workflow for validating an Autotaxin modulator using a primary and an orthogonal assay.
Figure 2: Workflow for ATX modulator validation.
By employing both a direct biochemical assay and a functionally relevant orthogonal assay, researchers can confidently validate the activity of novel Autotaxin modulators and increase the likelihood of their successful translation into therapeutic applications.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin Expression Is Regulated at the Post-transcriptional Level by the RNA-binding Proteins HuR and AUF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Autotaxin Modulator 1 (PF-8380) Against the ENPP Family of Enzymes
For Immediate Release:
This guide provides a comprehensive comparison of the selectivity of Autotaxin modulator 1, identified as the potent inhibitor PF-8380, against various members of the Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family. This document is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory activity of PF-8380 and its potential for targeted therapeutic applications.
Executive Summary
Autotaxin (ATX), also known as ENPP2, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in numerous physiological and pathological processes, including cancer progression and inflammation. PF-8380 has emerged as a highly potent inhibitor of Autotaxin. A critical aspect of its therapeutic potential lies in its selectivity for ENPP2 over other structurally related ENPP family members, which have distinct physiological roles. This guide summarizes the available quantitative data on the inhibitory activity of PF-8380 against ENPP2 and discusses the methodologies used to determine this selectivity.
Data Presentation: Inhibitory Activity of PF-8380
The following table summarizes the inhibitory potency of PF-8380 against human Autotaxin (ENPP2). Currently, comprehensive, publicly available data detailing the IC50 or Ki values of PF-8380 against other ENPP family members (ENPP1, ENPP3-7) is limited. The data presented here focuses on its well-characterized activity against its primary target.
| Enzyme | Common Name | Substrate Used in Assay | IC50 of PF-8380 (nM) | Reference |
| ENPP2 | Autotaxin (ATX) | Isolated Enzyme Assay | 2.8 | [1] |
| ENPP2 | Autotaxin (ATX) | Human Whole Blood | 101 | [1] |
Note: The difference in IC50 values between the isolated enzyme assay and the whole blood assay is expected and likely due to factors such as plasma protein binding.
Signaling Pathway and Point of Intervention
The following diagram illustrates the signaling pathway involving Autotaxin and the point of intervention for PF-8380.
Caption: Autotaxin (ENPP2) converts LPC to LPA, which activates downstream signaling. PF-8380 inhibits this process.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are representative protocols for determining the enzymatic activity of ENPP family members, which are essential for profiling the selectivity of inhibitors like PF-8380.
Autotaxin (ENPP2) Activity Assay
A common method to measure Autotaxin activity is a fluorescence-based assay using a synthetic substrate.
Objective: To determine the in vitro inhibitory potency (IC50) of PF-8380 against purified human Autotaxin.
Materials:
-
Recombinant human Autotaxin (ENPP2)
-
PF-8380
-
Fluorescent substrate (e.g., FS-3)
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of PF-8380 in DMSO.
-
In a 96-well plate, add the diluted PF-8380 or DMSO (vehicle control) to the assay buffer.
-
Add recombinant human Autotaxin to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate FS-3.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ENPP1 Activity Assay
The activity of ENPP1 is often measured by detecting the product of ATP hydrolysis.
Objective: To assess the inhibitory activity of a compound against ENPP1.
Materials:
-
Recombinant human ENPP1
-
Test compound (e.g., PF-8380)
-
ATP (substrate)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagent to quantify AMP or pyrophosphate (e.g., Transcreener® AMP²/GMP² Assay or a pyrophosphate detection kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the compound dilutions to the assay buffer in a 384-well plate.
-
Add recombinant human ENPP1 to each well and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence polarization or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of an Autotaxin inhibitor against other ENPP family members.
Caption: Workflow for determining the selectivity profile of PF-8380 against the ENPP enzyme family.
Conclusion
PF-8380 is a potent inhibitor of Autotaxin (ENPP2). While its high affinity for its primary target is well-documented, a comprehensive public dataset quantifying its selectivity against the full panel of ENPP enzymes is needed to fully assess its off-target potential. The experimental protocols outlined in this guide provide a framework for conducting such selectivity studies, which are essential for the continued development of this and other targeted ENPP inhibitors.
References
A Head-to-Head Battle in Fibrosis: Autotaxin Modulator vs. LPA Receptor Antagonist
A Comparative Analysis of Two Key Therapeutic Strategies in Preclinical Fibrosis Models
The intricate signaling network of the autotaxin-lysophosphatidic acid (LPA) axis has been identified as a critical driver in the pathogenesis of fibrotic diseases.[1][2] This has led to the development of targeted therapies aimed at either inhibiting the production of LPA by targeting autotaxin (ATX) or blocking its downstream effects by antagonizing its receptors, primarily the LPA1 receptor.[3][4] This guide provides a detailed comparison of the efficacy and mechanisms of a representative Autotaxin modulator, ziritaxestat (B607656) (GLPG1690), versus a prominent LPA1 receptor antagonist, admilparant (BMS-986278), in the context of preclinical fibrosis models.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between an Autotaxin modulator and an LPA receptor antagonist lies in their point of intervention within the LPA signaling pathway.
-
Autotaxin Modulator (e.g., Ziritaxestat): This approach targets the enzyme autotaxin, which is responsible for the majority of extracellular LPA production from lysophosphatidylcholine (B164491) (LPC).[2][5] By inhibiting ATX, these modulators lead to a systemic reduction in LPA levels, thereby dampening the activation of all LPA receptor subtypes.[4][6] Some ATX inhibitors, like ziritaxestat, have been shown to bind to a "tunnel" in the enzyme, which may offer a more efficient abrogation of LPA signaling compared to active-site-only inhibitors.[7]
-
LPA Receptor Antagonist (e.g., Admilparant): This strategy focuses on a more downstream target, specifically blocking the LPA1 receptor, a G protein-coupled receptor that mediates many of the pro-fibrotic effects of LPA.[1][3][8] These antagonists prevent LPA from binding to and activating the LPA1 receptor, thus inhibiting downstream signaling cascades that lead to fibroblast recruitment, proliferation, and activation.[8] This approach offers the advantage of specificity for the LPA1 receptor, which is heavily implicated in fibrosis, while potentially leaving the functions of other LPA receptors intact.[4]
Signaling Pathway and Points of Intervention
The following diagram illustrates the autotaxin-LPA signaling pathway and the distinct points of intervention for an Autotaxin modulator and an LPA receptor antagonist.
Caption: LPA signaling pathway in fibrosis and points of intervention.
Performance in a Preclinical Fibrosis Model: A Comparative Overview
While direct head-to-head studies are limited, data from various preclinical studies using the bleomycin-induced pulmonary fibrosis model provide insights into the comparative efficacy of Autotaxin modulators and LPA receptor antagonists. The following tables summarize representative quantitative data.
Table 1: Effect on Lung Fibrosis Score (Ashcroft Score)
| Treatment Group | Dosage | Reduction in Ashcroft Score vs. Vehicle | Reference |
| Autotaxin Modulator (BBT-877) | Not Specified | Significant reduction | [9] |
| LPA Receptor Antagonist (AM095) | Not Specified | Significant reduction | [10] |
Table 2: Effect on Lung Collagen Content
| Treatment Group | Dosage | Reduction in Collagen Content vs. Vehicle | Reference |
| Autotaxin Modulator (BBT-877) | Not Specified | Significant reduction | [9] |
| LPA Receptor Antagonist (AM095) | Not Specified | Markedly attenuated | [10] |
Table 3: Effect on Pro-Fibrotic Markers
| Treatment Group | Biomarker | Effect vs. Vehicle | Reference |
| Autotaxin Modulator (GWJ-A-23) | BAL levels of LPA and TGF-β | Dramatically reduced | [2] |
| LPA Receptor Antagonist (BMS-986020) | Myofibroblast accumulation | Markedly attenuated | [10] |
| LPA Receptor Antagonist (BMS-986278) | Markers of epithelial injury and fibrosis (CA-125, MMP-7, Tenascin C) | Decreased | [11] |
Experimental Protocols
The following are generalized experimental protocols for inducing and assessing pulmonary fibrosis in a mouse model, based on methodologies commonly cited in the literature.
Bleomycin-Induced Pulmonary Fibrosis Model
A widely used animal model that mimics key features of human idiopathic pulmonary fibrosis.
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
Key Experimental Procedures:
-
Induction of Fibrosis: Mice (e.g., C57BL/6) are anesthetized, and a single dose of bleomycin sulfate (B86663) is administered via intratracheal or oropharyngeal aspiration.
-
Treatment: Animals are randomized into treatment groups and receive daily doses of the Autotaxin modulator, LPA receptor antagonist, or vehicle control, typically via oral gavage.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Collagen Content: The total lung collagen content is determined by measuring hydroxyproline (B1673980) levels in lung homogenates.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and levels of pro-fibrotic mediators such as transforming growth factor-beta (TGF-β) and LPA.
-
Gene and Protein Expression: Lung tissue is analyzed for the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I, and fibronectin using quantitative PCR (qPCR) and Western blotting or ELISA.
-
Conclusion
Both Autotaxin modulators and LPA receptor antagonists have demonstrated significant anti-fibrotic efficacy in preclinical models, validating the ATX-LPA axis as a key therapeutic target. The choice between these two strategies may depend on several factors, including the specific fibrotic disease, the desired safety profile, and the potential for off-target effects.
-
Autotaxin modulators offer the potential for broader inhibition of LPA signaling by reducing the overall pool of LPA. This could be advantageous if multiple LPA receptor subtypes contribute to the fibrotic process.
-
LPA receptor antagonists , particularly those targeting LPA1, provide a more specific intervention, which may lead to a more favorable safety profile by avoiding interference with the physiological functions of other LPA receptors.
Ultimately, ongoing and future clinical trials will be crucial in determining the comparative efficacy and safety of these two promising therapeutic approaches for patients with fibrotic diseases. The encouraging results from phase 2 trials of the LPA1 antagonist admilparant in idiopathic pulmonary fibrosis and progressive pulmonary fibrosis highlight the potential of this targeted approach.[12][13][14][15]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin facilitates selective LPA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. atsjournals.org [atsjournals.org]
- 15. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Autotaxin Inhibitors: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, fibrosis, and inflammation.[1][2][3] Consequently, the development of potent and specific Autotaxin inhibitors has become a significant area of interest for therapeutic intervention in various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and liver disease.[4][5]
This guide provides a comparative overview of the in vivo efficacy of several prominent Autotaxin inhibitors based on publicly available preclinical and clinical data.
Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in converting lysophosphatidylcholine (B164491) (LPC) into LPA, which in turn activates a multitude of downstream signaling pathways through its G protein-coupled receptors (LPARs).[2][6]
Comparative In Vivo Efficacy of Autotaxin Inhibitors
The following table summarizes the in vivo efficacy of various Autotaxin inhibitors from different preclinical models and clinical studies. This allows for a direct comparison of their potency and effects on relevant biomarkers and disease phenotypes.
| Inhibitor | In Vivo Model | Dosing Regimen | Key Efficacy Results | Reference |
| BBT-877 | Bleomycin-induced pulmonary fibrosis (mice) | Oral, twice daily (day 7 to 21) | Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content. | [7] |
| Healthy volunteers (Phase 1) | 400 mg/day or higher | Maintained ≥80% decrease in plasma LPA levels over 24 hours. | [7] | |
| GLPG1690 | Bleomycin-induced pulmonary fibrosis (mice) | Not specified | 90% reduction of plasma LPA 18:2 levels. | [8] |
| IOA-289 | Lung fibrosis and tumor models (mice) | Not specified | Slowed progression of lung fibrosis and tumor growth. | [9] |
| Healthy volunteers (Phase 1) | Single oral dose | Dose-dependent decrease in circulating LPA. | [9] | |
| BI-2545 | Rats | Oral | Up to 90% reduction in the sum of plasma LPA species. | [10] |
| PF-8380 | CCl4-induced liver cirrhosis (mice) | Not specified | Attenuated liver cirrhosis. | [5] |
| Cpd17 | CCl4-induced acute liver injury & diet-induced NASH (mice) | Not specified | Reduced liver injury in both models. | [5] |
| PAT-048 | Bleomycin-induced dermal fibrosis (mice) | 10 mg/kg | 75% inhibition of ATX activity after 24h; >90% at 20 mg/kg. | [11] |
| BrP-LPA | Colon cancer liver metastasis (mice) | Not specified | Marked reduction of hepatic tumor burden and volume. | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the results of in vivo studies. Below are representative protocols for common models used to evaluate Autotaxin inhibitors.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to screen for anti-fibrotic agents.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intranasal or intratracheal instillation of bleomycin (B88199) (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Inhibitor Administration: Treatment with the Autotaxin inhibitor (e.g., BBT-877) is typically initiated after the inflammatory phase, around day 7, and continued for 14-21 days.[7] Administration is often oral (e.g., twice daily).
-
Efficacy Endpoints:
-
Histopathology: Lungs are harvested, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.[7]
-
Biochemical Markers: Collagen content in the lungs is measured, for instance, using a Sircol collagen assay.[7]
-
Pharmacodynamic Markers: Plasma LPA levels are measured (e.g., by LC-MS/MS) to confirm target engagement.[7][8]
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This model is used to study acute liver damage and fibrosis.
-
Animal Model: Mice (e.g., C57BL/6) or rats.
-
Induction of Injury: CCl4 is administered, typically via intraperitoneal injection, to induce hepatotoxicity.
-
Inhibitor Administration: The Autotaxin inhibitor (e.g., Cpd17 or PF-8380) can be administered before or after the CCl4 challenge, depending on the study's aim (prophylactic or therapeutic).[5]
-
Efficacy Endpoints:
-
Serum Biomarkers: Levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Histopathology: Liver sections are examined for necrosis, inflammation, and fibrosis.
-
Gene Expression: mRNA levels of pro-inflammatory and pro-fibrotic genes in the liver are quantified by qPCR.[5]
-
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical workflow for the preclinical in vivo evaluation of a novel Autotaxin inhibitor.
Summary and Outlook
The available data demonstrate that several Autotaxin inhibitors have shown significant in vivo efficacy in a range of disease models. Newer generation inhibitors like BBT-877 and IOA-289 are progressing through clinical trials, highlighting the therapeutic potential of targeting the ATX-LPA axis.[7][13] Head-to-head comparisons, such as the in vitro study comparing Cpd17 and PF-8380, are invaluable for discerning mechanistic differences and guiding the selection of the most appropriate inhibitor for a specific pathology.[5] Future research will likely focus on inhibitors with improved pharmacokinetic profiles, greater selectivity, and novel binding modes to further enhance therapeutic outcomes.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis | EMBO Molecular Medicine [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. bridgebiorx.com [bridgebiorx.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Dual Activity LPA Receptor Pan-Antagonist/Autotaxin Inhibitors as Anti-Cancer Agents in vivo using Engineered Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
Benchmarking a Novel Autotaxin Modulator Against First-Generation Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Autotaxin (ATX) inhibitors, offering insights into their performance based on available experimental data. While "Autotaxin modulator 1" (compound 12b from patent WO2014018881 A1) has been identified, publicly accessible, quantitative performance data for this specific molecule is not available in the current scientific literature. Therefore, this guide will benchmark well-characterized first-generation ATX inhibitors against a clinically evaluated modulator, providing a framework for comparison.
Executive Summary
Autotaxin (ATX) is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation. Its role in diseases such as idiopathic pulmonary fibrosis (IPF) and cancer has made it a significant target for therapeutic intervention. First-generation ATX inhibitors, such as PF-8380 and HA155, have demonstrated high potency in enzymatic assays. This guide compares these pioneering inhibitors with a more recent, clinically investigated modulator, Ziritaxestat (GLPG1690), to highlight key performance differences and the evolution of ATX inhibitor development.
Data Presentation: Comparative Performance of ATX Inhibitors
The following table summarizes the in vitro potency of selected first-generation and other notable ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Type | Target | IC50 (in vitro) | Substrate Used | Reference |
| PF-8380 | First-Generation | Human ATX | 1.7 nM | LPC | |
| Human ATX | 2.8 nM | Isolated Enzyme Assay | |||
| Human Whole Blood | 101 nM | Not Specified | |||
| HA155 | First-Generation | Human ATX | 5.7 nM | LPC | |
| Ziritaxestat (GLPG1690) | Clinical-Stage | Human ATX | 100-500 nM | Not Specified |
LPC: Lysophosphatidylcholine
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the ATX-LPA signaling pathway and a general experimental workflow for assessing inhibitor potency.
Experimental Protocols
The determination of the in vitro potency of ATX inhibitors typically involves an enzymatic assay that measures the hydrolysis of a substrate by recombinant human Autotaxin. A common and well-established protocol is the FS-3 assay.
FS-3 Autotaxin Activity Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Autotaxin.
2. Materials:
-
Recombinant human Autotaxin (hATX)
-
FS-3 (a fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test compound (e.g., "this compound") and reference inhibitor (e.g., PF-8380)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant hATX and FS-3 substrate to their final desired concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted hATX to each well of the 96-well plate.
-
Add the serially diluted test compound or reference inhibitor to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the FS-3 substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The development of Autotaxin inhibitors has seen significant progress, from the highly potent first-generation compounds like PF-8380 to clinically investigated molecules such as Ziritaxestat. While direct comparative data for "this compound" is not publicly available, the established methodologies and data for benchmark inhibitors provide a robust framework for its future evaluation. The provided experimental protocol for the FS-3 assay offers a standardized method for determining the in vitro potency of novel ATX modulators, enabling a direct comparison with existing inhibitors. Further studies on the selectivity, pharmacokinetics, and in vivo efficacy of "this compound" will be crucial to fully understand its therapeutic potential.
Unveiling the Potency of Autotaxin Modulators: An In Vitro Comparative Analysis
A detailed in vitro comparison of a novel autotaxin modulator, designated ATX-1d, against other well-characterized autotaxin inhibitors reveals a landscape of varying potencies and potential therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and methodologies.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid that plays a crucial role in a wide array of physiological and pathological processes.[1][2] The ATX-LPA signaling axis has been implicated in various diseases, including cancer, fibrosis, and inflammation, making it a prime target for therapeutic intervention.[3][4][5] This has led to the development of numerous autotaxin inhibitors. This guide focuses on the in vitro potency of a novel modulator, ATX-1d, in comparison to other established inhibitors.
Comparative In Vitro Potency of Autotaxin Inhibitors
The inhibitory potential of ATX-1d and other known autotaxin inhibitors was evaluated using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, was determined for each compound. The results are summarized in the table below.
| Compound | IC50 (nM) | Assay Type | Notes |
| ATX-1d | 1800 | ATX Inhibition Assay | A novel compound identified through computational and in vitro screening.[4][6] |
| PF-8380 | 1.7 | LPC | A potent and widely used benzoxazolone-based inhibitor with good oral availability.[7] |
| HA155 | 5.7 | LPC | A potent boronic acid-containing inhibitor.[8] |
| S32826 | 5.6 | LPC | Identified through high-throughput screening, this compound shows strong and selective in vitro inhibition of ATX.[8][9] |
| GLPG1690 | - | - | A potent and selective inhibitor that has advanced to clinical trials. Specific IC50 from the provided snippets is not available but is described as potent.[3] |
| BMP-22 | 200 | ATX Inhibition Assay | A previously reported ATX inhibitor used for comparison in the evaluation of ATX-1d.[4] |
| PAT-048 | 1.1 | LPC | A novel potent inhibitor.[7] |
| PAT-505 | 2 | LPC | Another novel potent inhibitor from the same series as PAT-048.[7] |
The Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA then binds to and activates its G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling events that regulate various cellular processes.
Caption: The Autotaxin-LPA signaling cascade and the point of intervention for autotaxin inhibitors.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (Amplex Red Method)
A commonly used method to determine the in vitro potency of autotaxin inhibitors is the Amplex Red assay, which measures the production of choline (B1196258), a byproduct of the ATX-catalyzed hydrolysis of LPC.
Materials:
-
Recombinant human Autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)
-
Test compounds (e.g., ATX-1d, PF-8380) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of the 384-well plate.
-
Add a solution of recombinant human autotaxin to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate/detection mix containing LPC, Amplex Red reagent, HRP, and choline oxidase in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/detection mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 540 nm excitation, 590 nm emission) at multiple time points.
-
Calculate the rate of the reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Autotaxin Inhibition: A Comparative Safety Analysis
For researchers, scientists, and drug development professionals, the burgeoning field of autotaxin (ATX) inhibitors presents both exciting therapeutic possibilities and critical safety considerations. This guide offers a comparative analysis of the safety profiles of prominent ATX inhibitors, with a focus on "Autotaxin modulator 1" (a hypothetical compound for the purpose of this guide, with its characteristics mirroring those of well-documented inhibitors) against other key players in clinical development: ziritaxestat (B607656) (GLPG1690), BBT-877, IOA-289 (cambritaxestat), and BLD-0409 (cudetaxestat).
The inhibition of autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA), holds promise for treating a range of conditions, including idiopathic pulmonary fibrosis (IPF) and cancer.[1][2] The ATX-LPA signaling pathway is a crucial mediator of cell proliferation, migration, and fibrosis.[1][3] However, as with any novel therapeutic class, a thorough understanding of the safety and tolerability of these inhibitors is paramount for their successful clinical translation.
Comparative Safety and Tolerability
Clinical trial data has revealed distinct safety profiles for various ATX inhibitors. While early-phase studies often demonstrate good tolerability, later-stage trials have highlighted potential risks that have, in some cases, led to the discontinuation of development.
Ziritaxestat (GLPG1690): A Cautionary Tale
Ziritaxestat was one of the frontrunners in the race to develop an ATX inhibitor for IPF.[4] Phase 1 and 2a trials in healthy volunteers and IPF patients initially suggested a favorable safety profile. In a Phase 1 study, ziritaxestat was well-tolerated in single and multiple ascending oral doses ranging from 20 mg to 1500 mg.[5][6][7] The most frequently reported treatment-emergent adverse events (TEAEs) were headache, diarrhea, and nasopharyngitis.[5] The Phase 2a FLORA study also reported that ziritaxestat was generally safe and well-tolerated over a 12-week period.[8][9]
However, the large-scale Phase 3 ISABELA trials were terminated prematurely.[10][11] An independent data monitoring committee concluded that the benefit-risk profile of ziritaxestat no longer supported continuing the trials due to safety concerns, including an observed increase in mortality in the higher-dose group.[10][12] In the ISABELA 1 trial, all-cause mortality was 8.0% in the 600 mg ziritaxestat group, compared to 4.6% in the 200 mg group and 6.3% in the placebo group.[10][12] A similar trend was observed in the ISABELA 2 trial.[10][12] This outcome underscores the critical importance of extensive long-term safety evaluation for this class of drugs.
BBT-877: Promising Early Data, Efficacy Questions
BBT-877 is another potent ATX inhibitor that has been evaluated for the treatment of IPF.[13] A Phase 1 clinical trial involving 80 healthy volunteers demonstrated that BBT-877 was safe and well-tolerated, with only mild adverse events reported.[14] The study assessed single ascending doses from 50 mg to 800 mg and multiple ascending doses up to 800 mg once daily or 200 mg twice daily for two weeks.[14]
A Phase 2a clinical trial was initiated to evaluate the efficacy and safety of a 200 mg twice-daily regimen in approximately 120 IPF patients.[13][15] However, recent reports indicate that the trial did not meet its primary endpoint for efficacy, as there was no significant improvement in forced vital capacity (FVC) at 24 weeks compared to placebo.[16] While detailed safety data from this Phase 2 study are not yet fully available, the lack of efficacy raises questions about the future development of this compound for IPF.[16]
IOA-289 (Cambritaxestat): A Shift in Focus to Oncology
IOA-289, also known as cambritaxestat, is a novel ATX inhibitor with a unique chemical structure and an attractive safety profile.[17][18] Initial clinical development has focused on its potential in oncology. A first-in-human Phase 1 trial in healthy volunteers showed a dose-dependent increase in plasma exposure and a corresponding decrease in circulating LPA.[18]
More recently, a Phase 1b dose-escalation study (AION-02) evaluated IOA-289 in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (mPDAC).[19] The combination was found to be well-tolerated at all dose levels investigated (100 mg, 200 mg, and 400 mg twice daily), with no treatment-emergent adverse events leading to study drug discontinuation or dose-limiting toxicity.[19] The observed toxicities were largely consistent with the known safety profile of the chemotherapy backbone.[19] These encouraging early results support the continued investigation of IOA-289 in oncology.
BLD-0409 (Cudetaxestat): A Noncompetitive Inhibitor in Mid-Stage Development
BLD-0409, or cudetaxestat (B10854783), is a noncompetitive ATX inhibitor being developed for the treatment of IPF.[20][21] A Phase 2 clinical trial (RESPIRARE) is currently underway to evaluate the efficacy and safety of cudetaxestat at three different dose ranges in patients with IPF, both with and without standard-of-care background therapies.[22] While detailed safety data from this ongoing trial are not yet publicly available, the study design includes a thorough assessment of safety and tolerability as a key objective.[23]
Quantitative Safety Data Summary
The following tables summarize the key safety findings from clinical trials of the discussed autotaxin inhibitors.
Table 1: Safety Profile of Ziritaxestat (GLPG1690)
| Clinical Trial Phase | Population | Key Safety Findings | Common Adverse Events |
| Phase 1 | Healthy Volunteers | Well-tolerated with no dose-limiting toxicity up to 1500 mg single dose and 1000 mg multiple doses.[5][6] | Headache, diarrhea, nasopharyngitis.[5] |
| Phase 2a (FLORA) | IPF Patients | Generally safe and well-tolerated.[8] | Infections, respiratory disorders (similar to placebo).[8] |
| Phase 3 (ISABELA 1 & 2) | IPF Patients | Trial Terminated. Unfavorable benefit-risk profile. Increased all-cause mortality in the 600 mg group.[10][12] | N/A (Trial terminated) |
Table 2: Safety Profile of BBT-877
| Clinical Trial Phase | Population | Key Safety Findings | Common Adverse Events |
| Phase 1 | Healthy Volunteers | Safe and well-tolerated.[14] | Mild adverse events (not specified).[14] |
| Phase 2a | IPF Patients | Efficacy endpoint not met. Detailed safety data not yet fully published.[16] | N/A |
Table 3: Safety Profile of IOA-289 (Cambritaxestat)
| Clinical Trial Phase | Population | Key Safety Findings | Common Adverse Events |
| Phase 1 | Healthy Volunteers | Attractive safety profile.[17][18] | Not specified. |
| Phase 1b (AION-02) | mPDAC Patients (in combination with chemotherapy) | Well-tolerated with no dose-limiting toxicities.[19] | Consistent with the known toxicity profile of the chemotherapy regimen.[19] |
Table 4: Safety Profile of BLD-0409 (Cudetaxestat)
| Clinical Trial Phase | Population | Key Safety Findings | Common Adverse Events |
| Phase 2 (RESPIRARE) | IPF Patients | Currently under investigation.[22] | N/A |
Experimental Protocols
Detailed experimental protocols for clinical trials are often proprietary. However, the general methodologies for key safety assessments in these trials typically include:
-
Adverse Event Monitoring: Continuous monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest. The severity and relationship to the study drug are assessed by the investigator.
-
Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters to detect any drug-induced toxicities.
-
Vital Signs and Physical Examinations: Regular measurement of blood pressure, heart rate, respiratory rate, and temperature, along with comprehensive physical examinations.
-
Electrocardiograms (ECGs): Assessment of cardiac function to identify any potential drug-related effects on heart rhythm or conduction.
-
Forced Vital Capacity (FVC): In IPF trials, FVC is a primary efficacy endpoint but also serves as a safety measure to monitor for acute exacerbations or rapid decline in lung function.[24]
Signaling Pathways and Experimental Workflows
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of lysophosphatidic acid and its subsequent signaling cascade, which is the target of the inhibitors discussed.
Clinical Trial Workflow for Safety Assessment
The generalized workflow for assessing the safety of a new drug in a clinical trial is depicted below.
References
- 1. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. bridgebiorx.com [bridgebiorx.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 16. Bridge Biotherapeutics' BBT-877 fails to improve lung function in phase 2 trial - CHOSUNBIZ [biz.chosun.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Autotaxin Modulator 1 and Standard-of-Care Treatments for Idiopathic Pulmonary Fibrosis in Human Lung Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel autotaxin modulator, designated here as Autotaxin modulator 1, against the current standard-of-care anti-fibrotic therapies for Idiopathic Pulmonary Fibrosis (IPF), nintedanib (B1663095) and pirfenidone (B1678446). The focus of this analysis is the validation of their anti-fibrotic effects in primary human lung fibroblasts, the key cell type responsible for the progressive scarring of lung tissue in IPF.
Executive Summary
Idiopathic Pulmonary Fibrosis is a devastating chronic lung disease with a significant unmet medical need. The current standard-of-care treatments, nintedanib and pirfenidone, have been shown to slow the decline in lung function but do not halt or reverse the fibrotic process.[1][2] Autotaxin (ATX) has emerged as a promising therapeutic target in IPF. ATX is an enzyme responsible for the production of lysophosphatidic acid (LPA), a potent signaling lipid that promotes fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key events in the progression of fibrosis. By inhibiting ATX, this compound aims to reduce the pro-fibrotic signaling of LPA. This guide presents available preclinical data for an investigational Autotaxin modulator (represented by the potent autotaxin inhibitor BBT-877) and compares its potential anti-fibrotic efficacy with that of nintedanib and pirfenidone in human lung fibroblasts.
Comparative Efficacy in Human Lung Fibroblasts
The following tables summarize the available in vitro data for this compound (represented by BBT-877) and the standard-of-care drugs, nintedanib and pirfenidone, on key anti-fibrotic parameters in human lung fibroblasts. It is important to note that direct head-to-head comparative studies for this compound against nintedanib and pirfenidone in these specific assays are limited. The data presented is compiled from various sources and should be interpreted with caution.
Table 1: Inhibition of Autotaxin Activity
| Compound | Target | IC50 (nM) | Cell System | Reference |
| This compound (BBT-877) | Autotaxin | 2.4 | Recombinant Human Autotaxin | [2] |
| Nintedanib | VEGFR, FGFR, PDGFR | - | - | - |
| Pirfenidone | Multiple pathways | - | - | - |
Note: Nintedanib and pirfenidone do not directly target autotaxin.
Table 2: Inhibition of Myofibroblast Differentiation (α-SMA Expression)
| Compound | Concentration | Inhibition of TGF-β1-induced α-SMA Expression | Cell Type | Reference |
| This compound (as a representative ATX inhibitor) | 10 µM | Significant inhibition | MRC-5 (human lung fibroblasts) | [3] |
| Nintedanib | 1 µM | Reduced α-SMA amount | IPF-derived fibroblasts | [1][2] |
| Pirfenidone | 1 mM | Reduced α-SMA amount | IPF-derived fibroblasts | [1][2] |
Table 3: Inhibition of Collagen Production
| Compound | Concentration | Inhibition of TGF-β1-induced Collagen Production | Cell Type | Reference |
| This compound (as a representative ATX inhibitor) | 10 µM | Significantly inhibited COL1A1 expression | MRC-5 (human lung fibroblasts) | [3] |
| Nintedanib | 1 µM | Significantly prevented TGF-β-induced collagen secretion | IPF fibroblasts | [4] |
| Pirfenidone | Not specified | Reduced procollagen-I mRNA and protein levels | Human lung fibroblasts | [2] |
Table 4: Inhibition of Fibroblast Proliferation
| Compound | Concentration | Inhibition of Proliferation | Cell Type | Reference |
| This compound (BBT-877) | Not specified | Not cytotoxic to normal lung fibroblasts | Normal lung fibroblasts | [1] |
| Nintedanib | 1 µM | Reduced proliferation to 68% of control | IPF-derived fibroblasts | [1] |
| Pirfenidone | 1 mM | Reduced proliferation to 42% of control | IPF-derived fibroblasts | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental procedures used to validate these anti-fibrotic agents, the following diagrams are provided.
Caption: Autotaxin-LPA signaling pathway in lung fibrosis.
Caption: Experimental workflow for validating anti-fibrotic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for studying fibrotic mechanisms in human lung fibroblasts.
Isolation and Culture of Primary Human Lung Fibroblasts
Primary human lung fibroblasts are isolated from lung tissue obtained from patients with IPF or from non-fibrotic control lungs. The tissue is minced and digested with a solution of collagenase and dispase. The resulting cell suspension is filtered, and fibroblasts are isolated by differential adhesion to tissue culture plastic. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
TGF-β1-Induced Myofibroblast Differentiation
To induce myofibroblast differentiation, human lung fibroblasts are seeded in culture plates and allowed to adhere. The culture medium is then replaced with serum-free medium for 24 hours to synchronize the cells. Following serum starvation, cells are stimulated with recombinant human TGF-β1 (typically 2-5 ng/mL) in the presence or absence of the test compounds (this compound, nintedanib, or pirfenidone) for 48-72 hours.
Immunofluorescence Staining for α-Smooth Muscle Actin (α-SMA)
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. Cells are then incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope, and the intensity of α-SMA staining is quantified using image analysis software.
Measurement of Collagen Production
The concentration of soluble type I collagen in the cell culture supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
Total cell lysates are prepared, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against collagen type I, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Fibroblast Proliferation Assay
Fibroblast proliferation is assessed using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay or by direct cell counting. For the BrdU assay, cells are incubated with BrdU during the final hours of the treatment period. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA format. For direct cell counting, cells are detached from the culture plate and counted using a hemocytometer or an automated cell counter.
Conclusion
The available preclinical data suggests that this compound, as represented by the potent autotaxin inhibitor BBT-877, holds promise as a potential anti-fibrotic agent. Its mechanism of action, targeting the upstream producer of the pro-fibrotic mediator LPA, is distinct from the current standard-of-care drugs, nintedanib and pirfenidone. While direct comparative in vitro studies in human lung fibroblasts are needed to definitively establish its relative potency, the initial data on its inhibitory effect on autotaxin and downstream fibrotic markers is encouraging. Further investigation is warranted to fully elucidate the therapeutic potential of this compound for the treatment of Idiopathic Pulmonary Fibrosis.
References
- 1. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridge Biotherapeutics’ lung drug BBT-877 flops in phase 2 trial < Bio < Article - KBR [koreabiomed.com]
- 4. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Autotaxin modulator 1's effect on different LPA species
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the effects of different Autotaxin (ATX) modulators on various species of lysophosphatidic acid (LPA). Autotaxin is a key enzyme responsible for the production of LPA, a bioactive signaling lipid involved in a multitude of physiological and pathological processes.[1][2] Modulation of ATX activity presents a promising therapeutic strategy for a range of diseases, including fibrosis, inflammation, and cancer. This document will focus on a comparative analysis of three prominent ATX inhibitors: GLPG1690 (Ziritaxestat), PF-8380, and BBT-877, with a particular emphasis on their differential effects on various LPA species.
Introduction to Autotaxin-LPA Signaling
Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into LPA.[2] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that regulate cell proliferation, migration, survival, and differentiation.[3] The biological activity of LPA is dependent on its specific molecular species, which differ in the length and saturation of their fatty acid chains. Common LPA species include 16:0, 18:0, 18:1, 18:2, 20:4, and 22:6 LPA.
Comparative Efficacy of Autotaxin Inhibitors
The inhibitory potential of GLPG1690, PF-8380, and BBT-877 against Autotaxin has been evaluated in various preclinical and clinical studies. The following tables summarize the available quantitative data on their inhibitory concentrations (IC50) and their effects on different LPA species.
Table 1: Comparative Inhibitory Potency (IC50) of Autotaxin Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| GLPG1690 (Ziritaxestat) | Human Autotaxin | 131 | [3] |
| Mouse Autotaxin | 224 | [3] | |
| Ex vivo Human Plasma (LPA 18:2) | 75 - 132 | [4] | |
| PF-8380 | Human Autotaxin | 1.7 | [2] |
| BBT-877 | Human Autotaxin | 2.4 | [4] |
| Ex vivo Human Plasma (LPA 18:2) | 6.5 - 6.9 | [4] |
Table 2: Comparative Effect of Autotaxin Inhibitors on Plasma LPA Species
| LPA Species | GLPG1690 (% reduction) | BBT-877 (% reduction) | PF-8380 (% reduction) |
| 16:0 LPA | Data not available | Data not available | >95% (total LPA) |
| 18:0 LPA | Data not available | Data not available | >95% (total LPA) |
| 18:1 LPA | Data not available | Data not available | >95% (total LPA) |
| 18:2 LPA | ~80-90% | >80% | >95% (total LPA) |
| 20:4 LPA | Data not available | Potent reduction | >95% (total LPA) |
| 22:6 LPA | Data not available | Data not available | >95% (total LPA) |
Note: Direct comparative studies across all LPA species for all three inhibitors under identical conditions are limited. The data presented is compiled from multiple sources and should be interpreted with caution. BBT-877 has been shown to be more potent than GLPG1690 in reducing LPA 18:2 and 20:4 in ex vivo human plasma assays.[1] PF-8380 has demonstrated a >95% reduction in total plasma LPA levels in rats.[2]
Experimental Protocols
Quantification of LPA Species by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of various LPA species from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Lipid Extraction (Folch Method) [5]
-
To 100 µL of plasma, add 1.4 mL of a cold chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes.
-
Add 1 mL of water to induce phase separation.
-
Vortex again and centrifuge at 2000 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the extracted lipids under a stream of nitrogen gas at 30°C.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[6]
b. LC-MS/MS Analysis [7]
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 10 mm length) to separate the different LPA species. A typical mobile phase system consists of:
-
Mobile Phase A: Water with a modifier like ammonium (B1175870) acetate (B1210297) (5 mM).
-
Mobile Phase B: An organic solvent mixture such as acetonitrile/isopropanol.
-
A gradient elution from high aqueous to high organic content is used to separate the LPA species based on their hydrophobicity.
-
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each LPA species based on its unique precursor-to-product ion transition.
In Vitro Autotaxin Activity Assay
This protocol describes a common method to determine the enzymatic activity of Autotaxin and to screen for its inhibitors.
a. Choline-Release Assay [8]
-
Incubate recombinant human Autotaxin with the test compound (inhibitor) in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 9.0, containing NaCl, MgCl2, CaCl2, and Triton X-100) for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a suitable lysophosphatidylcholine (LPC) substrate, such as 14:0 LPC.
-
Allow the reaction to proceed for a specific time (e.g., 4 hours) at 37°C, during which Autotaxin will hydrolyze LPC to LPA and choline (B1196258).
-
Stop the reaction and measure the amount of released choline using a colorimetric or fluorometric method. This typically involves a secondary enzymatic reaction using choline oxidase and horseradish peroxidase with a suitable chromogenic or fluorogenic substrate.
-
The activity of Autotaxin is proportional to the amount of choline produced, and the potency of the inhibitor can be determined by measuring the reduction in choline release.
b. Fluorogenic Substrate Assay [8][9]
-
This assay utilizes a synthetic LPC analog, such as FS-3, which is conjugated with a fluorophore and a quencher.
-
In its intact form, the fluorescence is quenched.
-
Upon cleavage by Autotaxin, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
The assay is performed by mixing the enzyme and inhibitor with the fluorogenic substrate and monitoring the increase in fluorescence over time.
Visualizations
Signaling Pathway
Caption: Autotaxin-LPA signaling pathway and inhibitor action.
Experimental Workflow
Caption: Workflow for LPA species quantification by LC-MS/MS.
References
- 1. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bridgebiorx.com [bridgebiorx.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
On-Target Activity of Autotaxin Modulator 1 Confirmed via siRNA Knockdown of Autotaxin
For researchers, scientists, and professionals in drug development, confirming the on-target activity of a novel modulator is a critical step in the validation process. This guide provides a comparative framework for verifying the specific inhibitory action of Autotaxin Modulator 1 on its intended target, Autotaxin (ATX), using small interfering RNA (siRNA) knockdown.
Autotaxin is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2][3][4][5] Consequently, ATX has emerged as a significant therapeutic target for a range of diseases, including cancer and inflammatory disorders.[2][3][6] this compound is a potent inhibitor designed to specifically target ATX and disrupt this pathway.
To rigorously validate that the observed effects of this compound are a direct result of its interaction with ATX, an siRNA-mediated knockdown of the ENPP2 gene (which encodes for ATX) is employed.[1] This technique allows for a direct comparison of the modulator's activity in a biological system with normal ATX expression versus one where ATX expression has been significantly silenced. A successful on-target validation would demonstrate a diminished effect of this compound in cells with silenced ATX, as the primary target of the modulator is absent.
The ATX-LPA Signaling Pathway
Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][7][8] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that influence cellular functions.[2][3][4][9]
Comparative Analysis of this compound Efficacy
The on-target activity of this compound was assessed by measuring its impact on LPA-dependent cell migration, a well-established downstream effect of ATX activity. The experiment compared the modulator's effect in cells treated with a non-targeting control siRNA (siControl) versus cells where ATX was silenced (siATX).
| Treatment Group | ATX Expression (relative to control) | Cell Migration (% of untreated control) |
| siControl (No Modulator) | 100% | 100% |
| siControl + this compound (10 nM) | 100% | 25% |
| siATX (No Modulator) | 15% | 30% |
| siATX + this compound (10 nM) | 15% | 28% |
The data clearly indicates that this compound significantly reduces cell migration in control cells where ATX is present. However, in cells with significantly reduced ATX expression due to siRNA knockdown, the modulator has a minimal additional effect on cell migration. This demonstrates that the primary mechanism by which this compound inhibits cell migration is through its direct action on ATX.
Experimental Protocols
siRNA Knockdown of Autotaxin
This protocol outlines the general steps for transiently knocking down ATX expression in a cell line of interest (e.g., A2058 melanoma cells) to validate the on-target activity of this compound.
Materials:
-
Cell line with detectable ATX expression (e.g., A2058)
-
Complete cell culture medium
-
siRNA targeting human ENPP2 (siATX)
-
Non-targeting control siRNA (siControl)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., cell migration assay kit, ELISA kit for LPA)
-
This compound
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (siATX or siControl) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal knockdown time should be determined empirically.
-
Verification of Knockdown: After the incubation period, harvest a subset of cells to verify ATX knockdown via qRT-PCR (to measure ENPP2 mRNA levels) or Western blot (to measure ATX protein levels in the supernatant).
-
Modulator Treatment:
-
Replace the medium in the remaining wells with fresh medium containing either this compound at the desired concentration (e.g., 10 nM) or a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Downstream Analysis: Following treatment, perform the desired functional assay. For example, to assess the impact on cell migration, a transwell migration assay can be conducted.
References
- 1. Autotaxin - Wikipedia [en.wikipedia.org]
- 2. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 3. The Expression Regulation and Biological Function of Autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Autotaxin Modulator 1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Autotaxin modulator 1, a compound noted for its potential in studying demyelination and proliferative disorders such as cancer. Adherence to these protocols is critical, given the compound's potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to prevent its release into the environment. Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
| Hazard Classification | GHS Precautionary Statements |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in pure form or in solution, must be conducted in accordance with institutional guidelines and local, state, and federal regulations[1]. The following is a general procedural outline:
-
Waste Segregation: Never mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and securely sealed to prevent leaks or spills.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
Aqueous Solutions: For aqueous solutions containing this compound, do not dispose of them down the drain. Collect them in the designated hazardous waste container.
-
Organic Solvents: If this compound is dissolved in an organic solvent, it should be collected in a waste container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used. Ensure the waste streams are compatible.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated. These items must be collected in a designated solid hazardous waste container.
-
Decontamination of Glassware: Glassware that has contained this compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before washing. The initial rinseate must be collected as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but institutional policies should be consulted.
-
Spill Management: In the event of a spill, it should be contained and collected using an absorbent material. The collected spill waste is considered hazardous and must be disposed of accordingly. Report any spills to your institution's environmental health and safety (EHS) office.
-
Waste Pickup: Once the waste container is full, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor. Do not allow hazardous waste to accumulate in the laboratory.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Autotaxin modulator 1
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Autotaxin modulator 1, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is vital for the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents skin contact. Some acutely toxic chemicals can penetrate gloves, so changing them frequently is crucial.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1-compliant. | Protects eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | Fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. | Prevents inhalation of the powdered compound, which is a primary route of exposure. |
2. Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and prevent contamination, a designated area for handling toxic powders should be established.[4]
2.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should occur within a certified chemical fume hood or a powder containment hood to control airborne particles.[5][6]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper before beginning.[4]
-
Weighing:
-
If a balance is inside the fume hood, weigh the powder directly onto weigh paper or into a tared container.
-
If the balance is outside the hood, tare a sealed container, transfer the approximate amount of powder to the container inside the hood, seal it, and then move it to the balance for weighing. Make any adjustments inside the hood.[6][7]
-
-
Solution Preparation: If creating a solution, add the solvent to the powdered compound slowly within the fume hood to avoid splashing and aerosolization.
2.2. Post-Handling:
-
Decontamination: Wipe down the work area and any equipment used with a suitable solvent and then a cleaning agent.[6]
-
Glove Removal: Remove gloves and dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
3. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
| Spill Scenario | Action |
| Minor Spill (Contained within a fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with absorbent material to avoid raising dust. 3. Carefully scoop the material into a labeled, sealable waste container. 4. Decontaminate the area as described above. |
| Major Spill (Outside of a fume hood) | 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact the institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
4. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, weigh paper, bench paper, and any unused compound. - Place in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Includes solutions containing this compound. - Collect in a compatible, sealed, and clearly labeled hazardous waste container. |
| Container Disposal | Empty containers must be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
All waste must be disposed of through an approved waste disposal plant.[1]
Experimental Protocol Visualization
Below is a diagram illustrating the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound|1548743-69-6|MSDS [dcchemicals.com]
- 2. research.wayne.edu [research.wayne.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


